Technical Documentation Center

2-(Azepan-1-yl)pyrimidine-5-boronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Azepan-1-yl)pyrimidine-5-boronic acid
  • CAS: 2096333-81-0

Core Science & Biosynthesis

Foundational

Synthetic and Mechanistic Profiling of 2-(Azepan-1-yl)pyrimidine-5-boronic Acid in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of three-dimensional, sp3-rich motifs into flat aromatic scaffolds is a proven tactic for improving pharmacokinetic (PK) properties and t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of three-dimensional, sp3-rich motifs into flat aromatic scaffolds is a proven tactic for improving pharmacokinetic (PK) properties and target selectivity. 2-(Azepan-1-yl)pyrimidine-5-boronic acid represents a highly specialized, dual-purpose building block. It combines the bioisosteric utility of a pyrimidine core with the unique conformational flexibility of a seven-membered azepane ring.

This technical whitepaper provides an in-depth analysis of its chemical architecture, the electronic causality dictating its stability, and a self-validating methodology for its deployment in Suzuki-Miyaura cross-coupling workflows.

Structural Architecture and Physicochemical Profiling

The structural anatomy of 2-(Azepan-1-yl)pyrimidine-5-boronic acid is defined by three synergistic components:

  • The Pyrimidine Core: An electron-deficient heteroaromatic ring that frequently serves as a hydrogen-bond acceptor in kinase hinge-binding motifs [1].

  • The Azepane Moiety: A saturated, seven-membered nitrogen heterocycle. Unlike rigid piperidines, azepane adopts dynamic twist-chair conformations, increasing the molecule's Fsp3 (fraction of sp3 carbons) and disrupting planar crystal packing to enhance aqueous solubility.

  • The Boronic Acid Group: Positioned at the 5-position, it serves as the reactive handle for palladium-catalyzed C-C bond formation.

To facilitate experimental design, the quantitative physicochemical properties of this building block are summarized below.

Table 1: Physicochemical Properties and Experimental Causality
PropertyValueCausality / Impact on Experimental Workflow
Chemical Formula C10H16BN3O2Defines exact stoichiometry for reaction equivalents.
Molecular Weight 221.07 g/mol Critical for precise molarity calculations in cross-coupling [2].
Predicted pKa ~2.85 (acidic)Dictates the requirement for a mild inorganic base (e.g., K2CO3) to efficiently form the reactive boronate anion without degrading the substrate.
Hydrogen Bond Donors 2 (B-OH)Influences solubility; necessitates polar aprotic/protic solvent blends (e.g., 1,4-Dioxane/H2O) to fully solvate the monomeric form.
Hydrogen Bond Acceptors 5Enhances interaction with silica gel stationary phases; requires highly polar eluents (e.g., MeOH/DCM) for chromatographic purification.
Lipophilicity (CLogP) ~1.5 - 2.0The azepane ring significantly increases lipophilicity compared to unsubstituted pyrimidines, aiding in organic phase extraction during workup.

Mechanistic Insights: Electronic Modulation and Protodeboronation

A critical challenge when working with heteroaryl boronic acids is their susceptibility to base-catalyzed protodeboronation —the hydrolytic cleavage of the C-B bond yielding the des-borylated heterocycle and boric acid [3].

For pyrimidine-5-boronic acids, the electron-withdrawing nature of the two aromatic nitrogens typically stabilizes the incipient pyrimidyl carbanion formed during C-B cleavage, thereby accelerating degradation. However, 2-(Azepan-1-yl)pyrimidine-5-boronic acid exhibits unique stability. The nitrogen atom of the azepane ring acts as a strong electron-donating group (EDG) via resonance. By pushing electron density into the pyrimidine core, the azepane moiety actively destabilizes the formation of the intermediate carbanion, thereby raising the activation energy required for protodeboronation [4].

Pathway1 A 2-(Azepan-1-yl)pyrimidine-5-boronic acid (Neutral Species) B Boronate Anion [Ar-B(OH)3]- A->B OH- (Base) C Transition State (C-B Cleavage) B->C H2O / Heat D Incipient Pyrimidyl Anion (Destabilized by Azepane EDG) C->D Slowed Step E Degraded Product 2-(Azepan-1-yl)pyrimidine D->E

Base-catalyzed protodeboronation pathway modulated by the azepane electron-donating group.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To successfully append the 2-(azepan-1-yl)pyrimidin-5-yl motif onto an aryl halide core, the cross-coupling protocol must be tightly controlled. The following self-validating methodology ensures high yields while mitigating thermal degradation.

Pathway2 Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII TransMet Transmetalation (Boronate Attack) PdII->TransMet Base, Boronic Acid PdII_Product Ar-Pd(II)-Pyrimidine Complex TransMet->PdII_Product RedElim Reductive Elimination PdII_Product->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the transmetalation step.

Phase 1: System Preparation & Deoxygenation
  • Step 1: Charge an oven-dried Schlenk flask with the target Aryl Halide (1.0 equiv), 2-(Azepan-1-yl)pyrimidine-5-boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: A 1.2x stoichiometric excess of the boronic acid compensates for trace protodeboronation without complicating downstream purification. Pd(dppf)Cl₂ is selected because its bidentate ligand geometry suppresses undesired β-hydride elimination and accelerates the reductive elimination step.

  • Step 2: Add 1,4-Dioxane (to achieve 0.2 M concentration) and an aqueous K₂CO₃ solution (2.0 M, 2.0 equiv).

    • Causality: The biphasic Dioxane/H₂O system is non-negotiable. Water is strictly required to dissolve the inorganic base and generate the reactive boronate anion, while dioxane effectively solvates the organic electrophile.

  • Validation Checkpoint 1: Visually confirm the mixture is a heterogeneous suspension.

  • Step 3: Sparge the biphasic mixture with Argon gas for 15 minutes.

    • Causality: Dissolved oxygen must be purged to prevent the irreversible oxidation of the Pd(0) active species and the oxidative homocoupling of the boronic acid.

Phase 2: Catalytic Execution
  • Step 4: Heat the reaction mixture to 80 °C under a positive pressure of Argon.

    • Causality: 80 °C provides the precise thermal energy required to overcome the activation barrier for oxidative addition into aryl bromides/iodides, while remaining below the threshold that triggers rapid thermal protodeboronation of the pyrimidine boronic acid.

  • Validation Checkpoint 2 (In-Process LC-MS): At t = 2 hours, withdraw a 10 µL aliquot, dilute in LC-grade Acetonitrile, and analyze.

    • Success Criteria: The LC-MS trace must show >95% consumption of the Aryl Halide, the emergence of the product mass[M+H]+, and minimal presence of the protodeboronated byproduct (m/z 178). If starting material remains, continue heating and re-check at t = 4 hours.

Phase 3: Quench and Isolation
  • Step 5: Cool the reaction to room temperature, quench with deionized water, and extract three times with Ethyl Acetate (EtOAc).

    • Causality: Cooling immediately halts the catalytic cycle. EtOAc is chosen to efficiently partition the highly lipophilic azepane-containing product away from the aqueous borate salts.

  • Step 6: Filter the combined organic layers through a short pad of Celite, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Celite filtration physically traps precipitated palladium black (spent catalyst), preventing product degradation during storage and preventing streaking during subsequent silica gel chromatography.

Downstream Applications in Medicinal Chemistry

The integration of the 2-(azepan-1-yl)pyrimidine motif into a drug scaffold is rarely accidental; it is a deliberate design choice. In the development of kinase inhibitors and GPCR antagonists, the pyrimidine nitrogens serve as critical hydrogen bond acceptors to target backbone amides. Simultaneously, the bulky, lipophilic azepane ring projects into solvent-exposed regions or hydrophobic pockets. This dual-action structural profile not only enhances target binding affinity but also drastically improves the overall solubility and metabolic stability of the parent drug, making 2-(Azepan-1-yl)pyrimidine-5-boronic acid an indispensable tool in the modern medicinal chemist's arsenal.

References

  • The Journal of Organic Chemistry. "The Boroxine–Boronic Acid Equilibrium and Hydrolytic Stability." ACS Publications, 2025. Available at:[Link]

  • MDPI. "Potential of Boronic Acid Derivatization and Stability Profiling." Molecules, 2023. Available at:[Link]

Exploratory

Technical Whitepaper: 2-(Azepan-1-yl)pyrimidine-5-boronic acid in Advanced Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of highly functionalized heterocyclic motifs is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-(Azep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of highly functionalized heterocyclic motifs is essential for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-(Azepan-1-yl)pyrimidine-5-boronic acid (CAS: 2096333-81-0)[1] has emerged as a premium building block for late-stage functionalization. By combining the electron-deficient pyrimidine core with the lipophilic, non-planar azepane (hexamethyleneimine) ring, this reagent allows medicinal chemists to introduce a unique pharmacophore via palladium-catalyzed Suzuki-Miyaura cross-coupling.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, offering a deep dive into the physicochemical properties, the mechanistic causality of its reactivity, and a self-validating experimental protocol designed to maximize coupling yields while mitigating common failure points like protodeboronation.

Physicochemical Profiling

Understanding the physical parameters of a boronic acid is critical for predicting its behavior in biphasic reaction conditions. The table below synthesizes the core quantitative data for 2-(Azepan-1-yl)pyrimidine-5-boronic acid[2].

PropertyValueOperational Significance
Chemical Name 2-(Azepan-1-yl)pyrimidine-5-boronic acidStandard IUPAC nomenclature.
CAS Number 2096333-81-0Unique identifier for procurement and safety tracking.
Molecular Formula C10H16BN3O2Indicates a high nitrogen-to-carbon ratio.
Molecular Weight 221.06 g/mol Used for precise stoichiometric calculations.
Predicted pKa 2.85 ± 0.19Highly acidic boronic acid proton; easily forms the reactive boronate complex in mild base.
Predicted Boiling Point 458.7 ± 55.0 °CIndicates high thermal stability in solid state.
Predicted Density 1.23 ± 0.1 g/cm³Relevant for handling and dispersion in solvents.

Mechanistic Causality in Palladium-Catalyzed Cross-Coupling

Boronic acids are utilized extensively in organic chemistry due to their ease of preparation, high bench stability, and low toxicity[3]. However, coupling heteroaryl boronic acids presents unique challenges.

Pyrimidine-5-boronic acids typically exhibit lower reactivity in cross-coupling reactions compared to their phenyl counterparts due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring[4]. This electron deficiency slows down the transmetalation step—the transfer of the pyrimidine group from boron to the Palladium(II) center.

The Azepane Advantage: The inclusion of the azepan-1-yl group at the 2-position of the pyrimidine ring is not merely a structural choice for the final drug; it fundamentally alters the reagent's reactivity. The lone pair on the azepane nitrogen donates electron density into the pyrimidine ring via resonance. This partial electron donation mitigates the ring's electron deficiency, increasing the nucleophilicity of the intermediate boronate complex and significantly accelerating transmetalation. This 5[5] is a prime example of tuning electronic properties to improve synthetic viability.

Pathway Visualization: The Catalytic Logic

Below is the logical workflow of the Suzuki-Miyaura cycle, highlighting where base activation and transmetalation intersect.

SuzukiCycle Pd0 Pd(0) Active Catalyst (Electron-rich species) OxAdd Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X Pd0->OxAdd 1. Aryl Halide Transmet Transmetalation Transfer of Heteroaryl Group OxAdd->Transmet 2. Pd(II) Complex BaseAct Base Activation Boronic Acid -> Boronate BaseAct->Transmet 3. Activated Boronate RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim 4. Diaryl-Pd(II) RedElim->Pd0 6. Catalyst Regeneration Product Coupled Biaryl Product (Target Molecule) RedElim->Product 5. Product Release

Logical workflow of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.

Systems-Level Experimental Methodology

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Every step includes the causality behind the action and a verifiable checkpoint.

Protocol: Coupling 2-(Azepan-1-yl)pyrimidine-5-boronic acid with an Aryl Halide

Step 1: Reagent Preparation & Stoichiometry

  • Action: Weigh the aryl halide (1.0 eq) and 2-(Azepan-1-yl)pyrimidine-5-boronic acid (1.5 eq) into a microwave vial.

  • Causality: Heteroaryl boronic acids are susceptible to competitive protodeboronation (hydrolysis of the C-B bond) under basic aqueous conditions at elevated temperatures. Using a 50% excess compensates for this degradation, ensuring the aryl halide remains the limiting reagent.

Step 2: Solvent & Base Selection

  • Action: Add a biphasic mixture of 1,4-Dioxane and aqueous K₂CO₃ (2.0 M) in a 4:1 ratio.

  • Causality: Dioxane provides excellent solubility for the organic substrates and stabilizes the Pd intermediate without coordinating too strongly. The aqueous phase is mandatory to dissolve the inorganic base and facilitate the formation of the reactive boronate "ate" complex (as shown in the diagram above), which is an absolute requirement for the transmetalation step.

Step 3: Rigorous Degassing (Self-Validating Step)

  • Action: Sparge the solvent mixture with Argon or Nitrogen for 15 minutes prior to catalyst addition.

  • Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, killing the catalytic cycle.

  • Validation Check: Observe the solution upon adding the catalyst in Step 4. If the solution turns prematurely black before heating, it indicates the precipitation of "Palladium black" (catalyst death) due to poor degassing. This signals the operator to abort and restart rather than waste valuable intermediates.

Step 4: Catalyst Addition

  • Action: Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of inert gas, then seal the vial.

  • Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, which is often the bottleneck when coupling sterically demanding groups like the azepane-substituted pyrimidine.

Step 5: Reaction Execution & Analytical Monitoring

  • Action: Heat the reaction to 90°C for 2–4 hours. Monitor progress via LC-MS.

  • Validation Check: Track the disappearance of the aryl halide mass. Crucially, monitor for the mass of the protodeboronated side product (2-(azepan-1-yl)pyrimidine, m/z ~177). If the protodeboronated mass dominates, it proves that transmetalation is too slow relative to degradation. This diagnostic feedback loop dictates that future iterations require a stronger base (e.g., Cs₂CO₃) or a more electron-rich catalyst (e.g., XPhos Pd G3).

Applications in Drug Development

The specific choice of the 2-(azepan-1-yl)pyrimidine motif is highly strategic in medicinal chemistry.

  • Breaking Planarity: Traditional drugs often suffer from poor solubility due to flat, highly aromatic structures (high "grease" factor). The 7-membered azepane ring is non-planar and introduces significant sp³ character (Fsp³). This disrupts crystal packing, thereby enhancing aqueous solubility.

  • Metabolic Stability: Unlike smaller pyrrolidine or piperidine rings which can be rapidly oxidized by Cytochrome P450 enzymes, the azepane ring offers a different steric profile that can improve the metabolic half-life of the drug candidate.

  • Kinase Inhibition: Pyrimidine cores are ubiquitous in FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib) because they effectively mimic the adenine ring of ATP, forming critical hydrogen bonds in the kinase hinge region. The azepane moiety serves to occupy adjacent hydrophobic pockets, increasing target selectivity.

References

  • 2-(Azepan-1-yl)pyrimidine-5-boronic acid CAS#: 2096333-81-0, ChemicalBook.
  • 2-(Azepan-1-yl)pyrimidine-5-boronic acid Properties, ChemicalBook.
  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction, MDPI.
  • EP2994472B1 - Process for the preparation of boronic acid intermediates, Google P
  • Heterocyclic Organoboron Building Blocks, Thermo Fisher Scientific.

Sources

Foundational

Synthesis of 2-(Azepan-1-yl)pyrimidine-5-boronic acid: A Comprehensive Technical Guide

Executive Summary & Strategic Importance 2-Aminopyrimidine-5-boronic acid derivatives are highly versatile building blocks in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, proteas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2-Aminopyrimidine-5-boronic acid derivatives are highly versatile building blocks in modern medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, protease inhibitors, and advanced bioconjugation systems[1]. The target molecule, 2-(Azepan-1-yl)pyrimidine-5-boronic acid , features a 7-membered lipophilic azepane ring coupled to a pyrimidine core, terminating in a reactive boronic acid moiety.

As a Senior Application Scientist, I have structured this guide to move beyond mere step-by-step instructions. Here, we dissect the chemical causality behind the synthetic choices, evaluating the regioselectivity, catalytic mechanisms, and thermodynamic drivers that make the proposed synthetic workflows robust, scalable, and self-validating.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 2-(azepan-1-yl)pyrimidine-5-boronic acid relies on two critical bond formations: a carbon-nitrogen (C-N) bond via Nucleophilic Aromatic Substitution (SNAr) and a carbon-boron (C-B) bond via transition-metal-catalyzed cross-coupling[2].

Divergent Synthetic Workflows

We can approach this molecule through two primary routes:

  • Route A (Borylation-Last): SNAr of 5-bromo-2-chloropyrimidine with azepane, followed by a palladium-catalyzed Miyaura borylation and subsequent hydrolysis.

  • Route B (SNAr-Last): Direct SNAr of a pre-borylated scaffold (2-chloropyrimidine-5-boronic acid pinacol ester) with azepane.

SynthesisRoutes NodeA1 5-Bromo-2-chloropyrimidine NodeA2 5-Bromo-2-(azepan-1-yl)pyrimidine NodeA1->NodeA2 Azepane, DIPEA SNAr (C2 selective) NodeC1 2-(Azepan-1-yl)pyrimidine-5-boronic acid pinacol ester NodeA2->NodeC1 B2pin2, Pd(dppf)Cl2 Miyaura Borylation NodeB1 2-Chloropyrimidine-5-boronic acid pinacol ester NodeB1->NodeC1 Azepane, K2CO3 SNAr NodeTarget 2-(Azepan-1-yl)pyrimidine-5-boronic acid NodeC1->NodeTarget NaIO4, HCl Hydrolysis

Figure 1: Divergent synthetic workflows for 2-(Azepan-1-yl)pyrimidine-5-boronic acid.

Regioselectivity Causality

When utilizing 5-bromo-2-chloropyrimidine, the molecule presents two distinct electrophilic sites. The pyrimidine ring's nitrogen atoms withdraw electron density via induction and resonance, severely depleting the C2 position. Consequently, the C2-Cl bond is highly activated toward nucleophilic attack[2]. Conversely, the C5-Br bond lacks ortho/para nitrogen stabilization for the necessary Meisenheimer intermediate, rendering it inert to spontaneous amine attack but perfectly primed for oxidative addition by Palladium(0).

SNAr_Selectivity Start 5-Bromo-2-chloropyrimidine C2 C2 Position (C-Cl) Highly Electrophilic Start->C2 C5 C5 Position (C-Br) Less Electrophilic Start->C5 Outcome1 SNAr with Azepane (Fast, Spontaneous) C2->Outcome1 Outcome2 Requires Pd-Catalysis (Cross-Coupling) C5->Outcome2

Figure 2: Regioselectivity logic in the functionalization of 5-bromo-2-chloropyrimidine.

Route Comparison & Quantitative Data

Selecting the appropriate route depends on the laboratory's goals. Route A is highly scalable due to inexpensive starting materials, whereas Route B is preferred for rapid generation of diverse compound libraries.

ParameterRoute A (Borylation-Last)Route B (SNAr-Last)
Starting Material 5-Bromo-2-chloropyrimidine2-Chloropyrimidine-5-boronic acid pinacol ester
Key Advantage Highly scalable, cheap raw materials[3]Shorter sequence, avoids Pd-catalysis
Primary Challenge Requires rigorous inert atmosphere for Pd stepPre-borylated starting material is expensive
SNAr Conditions DCM, 20 °C, 2 hours[3]DMSO or EtOH, K₂CO₃, 80 °C
Overall Yield (Est.) 65% – 75%70% – 80%

Experimental Protocols (Route A)

The following protocols represent a self-validating system for Route A , detailing the exact causality behind reagent selection and environmental controls.

Protocol 1: Regioselective SNAr with Azepane

Objective: Synthesize 5-bromo-2-(azepan-1-yl)pyrimidine.

  • Charge Reactor: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (10.0 g, 51.7 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 13.5 mL, 77.5 mmol, 1.5 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of azepane which would otherwise kill its nucleophilicity[4].

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add azepane (7.0 mL, 62.0 mmol, 1.2 eq) over 15 minutes.

  • Reaction: Remove the ice bath and stir at 20 °C for 2 hours.

    • Causality: The C2 position is so electrophilic that the reaction proceeds to 98% completion at room temperature[3]. Heating is unnecessary and could promote undesired side reactions.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Palladium-Catalyzed Miyaura Borylation

Objective: Convert the aryl bromide to a pinacol boronic ester.

  • Setup: In a 500 mL Schlenk flask, combine 5-bromo-2-(azepan-1-yl)pyrimidine (10.0 g, 39.0 mmol), bis(pinacolato)diboron (B₂pin₂, 14.8 g, 58.5 mmol, 1.5 eq), and anhydrous potassium acetate (KOAc, 11.5 g, 117.0 mmol, 3.0 eq).

  • Degassing: Add anhydrous 1,4-dioxane (200 mL). Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species into inactive Pd(II) oxides.

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (1.42 g, 1.95 mmol, 5 mol%).

    • Causality: The dppf ligand has a large bite angle (99°), which accelerates the reductive elimination step—often the rate-limiting step in borylation[5].

  • Heating: Heat the mixture to 90 °C for 12 hours.

    • Causality: KOAc is specifically chosen over stronger bases (like K₂CO₃) because strong bases activate the newly formed boronic ester toward undesired Suzuki homocoupling with the starting halide[2].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol 3: Oxidative Cleavage to Free Boronic Acid

Objective: Deprotect the pinacol ester to yield the final target.

  • Reaction: Dissolve the pinacol ester (10.0 g, 33.0 mmol) in a mixture of THF (80 mL) and H₂O (20 mL). Add sodium periodate (NaIO₄, 21.1 g, 99.0 mmol, 3.0 eq). Stir at room temperature for 30 minutes.

  • Hydrolysis: Add 1N HCl (aq) (10 mL) and stir for an additional 4 hours at room temperature.

    • Causality: NaIO₄ oxidatively cleaves the pinacol diol into acetone. This method avoids the harsh, high-temperature acidic reflux typically required for pinacol ester hydrolysis, which frequently causes protodeboronation (loss of the boron group) in electron-deficient pyrimidine systems[5].

  • Isolation: Extract the mixture with EtOAc (3 x 50 mL). Wash the organic layer with water, dry, and concentrate. Triturate the crude product with cold diethyl ether to afford pure 2-(azepan-1-yl)pyrimidine-5-boronic acid as a crystalline solid.

Quality Control & Analytical Nuances

When verifying the final product, researchers must account for the inherent behavior of boronic acids:

  • Mass Spectrometry (LC-MS): Boronic acids readily undergo dehydration to form trimeric cyclic anhydrides known as boroxines . Do not be alarmed if LC-MS shows a mass corresponding to [3M−3H2​O+H]+ .

  • NMR Spectroscopy: Due to the quadrupolar nature of the Boron-11 nucleus, the carbon atom directly attached to the boron (C5) will often appear as a highly broadened singlet or may be entirely invisible in standard 13 C-NMR spectra.

Sources

Exploratory

2-(Azepan-1-yl)pyrimidine-5-boronic acid starting materials

This technical guide details the strategic synthesis, mechanistic rationale, and self-validating protocols for generating 2-(Azepan-1-yl)pyrimidine-5-boronic acid (and its highly stable pinacol ester derivative). This co...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic synthesis, mechanistic rationale, and self-validating protocols for generating 2-(Azepan-1-yl)pyrimidine-5-boronic acid (and its highly stable pinacol ester derivative). This compound is a highly valued building block in modern medicinal chemistry, frequently utilized in the development of targeted therapeutics such as kinase inhibitors and GPCR modulators.

The pyrimidine core acts as an excellent hydrogen bond acceptor—often mimicking the adenine base of ATP—while the seven-membered azepane ring introduces a distinct steric bulk and lipophilicity profile that can optimize a drug candidate's binding affinity and ADME properties[1].

Retrosynthetic Strategy & Material Selection

The synthesis of 2-(azepan-1-yl)pyrimidine-5-boronic acid relies on a highly efficient, two-step sequence: a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a Palladium-catalyzed Miyaura Borylation.

Workflow SM 2-Chloro-5-bromopyrimidine + Azepane Int 2-(Azepan-1-yl)-5-bromopyrimidine SM->Int SNAr Reaction DIPEA, DMF, 80°C Prod 2-(Azepan-1-yl)pyrimidine- 5-boronic acid pinacol ester Int->Prod Miyaura Borylation B2pin2, Pd(dppf)Cl2, KOAc, 1,4-Dioxane, 90°C

Synthetic workflow for 2-(Azepan-1-yl)pyrimidine-5-boronic acid pinacol ester.
Table 1: Quantitative Data & Reagent Causality
MaterialRoleMW ( g/mol )Eq.Rationale for Selection
2-Chloro-5-bromopyrimidine Electrophile193.431.0C2-Cl is highly activated for SNAr; C5-Br is primed for Pd-coupling[1].
Azepane Nucleophile99.171.2Seven-membered cyclic amine; introduces distinct steric/lipophilic profile.
DIPEA Base (SNAr)129.242.0Non-nucleophilic base to scavenge HCl, preventing azepane protonation.
B2pin2 Borylating Agent253.941.2Highly stable, commercially available boron source for Miyaura coupling.
KOAc Base (Borylation)98.143.0Weak base; forms critical Pd-OAc intermediate without triggering Suzuki[2].
Pd(dppf)Cl2 Catalyst731.700.05Bidentate ligand (dppf) suppresses reductive dehalogenation side-reactions[3].

Mechanistic Causality: The "Why" Behind the Chemistry

Regioselectivity in the SNAr Step

The starting material, 2-chloro-5-bromopyrimidine, possesses two halogens, but they exhibit vastly different reactivities. The pyrimidine ring is heavily electron-deficient. The two nitrogen atoms exert a strong electron-withdrawing effect, placing a partial positive charge specifically at the C2, C4, and C6 positions. Consequently, the C2-Cl bond is highly activated for nucleophilic attack[1]. The C5 position, bearing the bromine atom, lacks this para-like activation from the ring nitrogens and remains completely inert to SNAr under these conditions, ensuring perfect regiocontrol without the need for protecting groups.

The Critical Role of KOAc in Miyaura Borylation

In the second step, converting the aryl bromide to a boronic ester requires strict mechanistic control. The choice of base is the single most critical parameter. If a strong base (such as K2CO3 or NaOH) is used, it will coordinate to the newly formed boronic ester, creating a highly reactive tetrahedral boronate species. This would immediately trigger a premature Suzuki-Miyaura cross-coupling with the unreacted aryl bromide, leading to symmetric biaryl dimers[2].

Potassium acetate (KOAc) is explicitly chosen because it is a weak base that avoids over-activating the product. Furthermore, KOAc plays a direct role in the catalytic cycle: it undergoes ligand exchange with the Pd(II) oxidative addition complex to form an (acetato)palladium(II) intermediate. The oxophilicity of the boron atom in B2pin2 drives the transmetalation step specifically through this acetate bridge[2].

CatalyticCycle Pd0 Pd(0) Active Species PdII_Ox Pd(II) Oxidative Addition Complex [Ar-Pd-Br] Pd0->PdII_Ox + Ar-Br (Oxidative Addition) PdII_OAc Pd(II) Acetato Complex [Ar-Pd-OAc] PdII_Ox->PdII_OAc + KOAc / - KBr (Ligand Exchange) PdII_Trans Pd(II) Transmetalation Complex [Ar-Pd-Bpin] PdII_OAc->PdII_Trans + B2pin2 / - AcO-Bpin (Transmetalation) PdII_Trans->Pd0 - Ar-Bpin (Reductive Elimination)

Mechanism of the Pd-catalyzed Miyaura borylation highlighting the role of the acetato ligand.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating analytical checkpoints to ensure process integrity before advancing to the next stage.

Protocol A: Synthesis of 2-(Azepan-1-yl)-5-bromopyrimidine
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-bromopyrimidine (10.0 g, 51.7 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Amine Addition: Add azepane (6.15 g, 62.0 mmol, 1.2 eq) dropwise at room temperature, followed by N,N-Diisopropylethylamine (DIPEA) (13.3 g, 103.4 mmol, 2.0 eq).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. System Validation: The reaction is complete when the starting material peak (m/z 193/195) is entirely consumed and replaced by the product peak (m/z 256/258, exhibiting a 1:1 isotopic ratio indicative of a single bromine atom).

  • Workup & Isolation: Cool the mixture to room temperature and pour it into 400 mL of ice-cold distilled water. The product will precipitate as an off-white solid. Filter the suspension through a Büchner funnel, wash the filter cake with cold water (3 x 50 mL) to remove residual DMF and DIPEA salts, and dry under high vacuum at 45 °C overnight.

Protocol B: Palladium-Catalyzed Miyaura Borylation

Note: While a transition-metal-free lithiation/borylation route exists[4], the Miyaura borylation is preferred for bench-scale synthesis due to its superior functional group tolerance and non-cryogenic conditions.

  • Preparation: In a 250 mL Schlenk flask, combine 2-(azepan-1-yl)-5-bromopyrimidine (10.0 g, 39.0 mmol), bis(pinacolato)diboron (B2pin2) (11.9 g, 46.8 mmol, 1.2 eq), and anhydrous potassium acetate (KOAc) (11.5 g, 117.0 mmol, 3.0 eq).

  • Degassing (Critical Step): Add 1,4-dioxane (120 mL). Subject the suspension to three freeze-pump-thaw cycles or vigorously sparge with ultra-pure nitrogen for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the borylating agent.

  • Catalyst Addition: Under a positive flow of nitrogen, quickly add Pd(dppf)Cl2·CH2Cl2 adduct (1.59 g, 1.95 mmol, 5 mol%). Seal the flask and heat to 90 °C for 12 hours.

  • Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 4:1, UV 254 nm). System Validation: The starting aryl bromide should be absent. LC-MS analysis of a filtered aliquot must reveal the target pinacol ester (m/z 304 [M+H]+).

  • Workup & Purification: Cool the reaction to room temperature. Filter the dark mixture through a pad of Celite to remove palladium black and insoluble inorganic salts, washing the pad with ethyl acetate (3 x 50 mL). Concentrate the filtrate under reduced pressure. Purify the crude dark oil via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford 2-(azepan-1-yl)pyrimidine-5-boronic acid pinacol ester as a crystalline solid.

Optional Hydrolysis: If the free boronic acid is strictly required, the pinacol ester can be cleaved using NaIO4 and NH4OAc in an aqueous acetone mixture. However, isolating the pinacol ester is strongly recommended due to its superior shelf-stability and direct applicability in downstream Suzuki couplings.

Sources

Foundational

Spectroscopic Characterization of 2-(Azepan-1-yl)pyrimidine-5-boronic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Azepan-1-yl)pyrimidine-5-boronic acid and outlines detailed methodologies for its empirical characterization. This document...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Azepan-1-yl)pyrimidine-5-boronic acid and outlines detailed methodologies for its empirical characterization. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic boronic acids. Given the novelty of this specific molecule, this guide emphasizes predictive analysis based on its structural motifs and provides robust protocols for acquiring and interpreting experimental data.

Introduction: The Structural and Functional Significance

2-(Azepan-1-yl)pyrimidine-5-boronic acid is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure integrates three key functional components: a pyrimidine ring, a common scaffold in biologically active molecules; an azepane ring, which can influence solubility and conformational properties; and a boronic acid group, a versatile functional group for cross-coupling reactions like the Suzuki-Miyaura coupling and a known pharmacophore in its own right.[1] The boronic acid moiety is a Lewis acid and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in aqueous solution, a property that can be pH-dependent.[1]

This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures of this molecule and provide best-practice experimental protocols for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For boronic acids, care must be taken during sample preparation, as they can form boroxines (anhydrides) or other oligomeric species, leading to complex or uninterpretable spectra.[2] The use of DMSO-d6 as the NMR solvent is often recommended as it can help to break up these oligomers and allows for the observation of exchangeable protons.[2]

2.1.1. 1H NMR Spectroscopy

The expected proton NMR spectrum will show distinct signals for the pyrimidine, azepane, and boronic acid protons.

  • Pyrimidine Protons: The pyrimidine ring will exhibit two singlets in the aromatic region. The proton at the C4 position is expected to be the most downfield, likely appearing around δ 9.0 ppm. The proton at the C6 position will likely be upfield of this, perhaps around δ 8.7 ppm.

  • Azepane Protons: The azepane ring contains 12 protons. The four protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and are expected to appear as a multiplet around δ 3.7-3.9 ppm. The remaining eight protons (β- and γ-protons) will be further upfield, likely in the range of δ 1.5-1.9 ppm, and will likely appear as overlapping multiplets.

  • Boronic Acid Protons: The two hydroxyl protons of the boronic acid group are exchangeable and will appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and residual water in the solvent, but in DMSO-d6, it could be expected in the range of δ 8.0-8.5 ppm.

Table 1: Predicted 1H NMR Chemical Shifts for 2-(Azepan-1-yl)pyrimidine-5-boronic acid in DMSO-d6

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrimidine H4/H6~9.0s1H
Pyrimidine H6/H4~8.7s1H
B(OH)28.0 - 8.5br s2H
Azepane α-CH23.7 - 3.9m4H
Azepane β,γ-CH21.5 - 1.9m8H

2.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected in the aromatic region (δ 150-165 ppm). The carbon bearing the boronic acid group (C5) will be attenuated due to quadrupolar relaxation of the adjacent boron atom. The C2 carbon, attached to the azepane nitrogen, will likely be the most downfield of the pyrimidine carbons.

  • Azepane Carbons: The carbons of the azepane ring will appear in the aliphatic region. The α-carbons are expected around δ 45-50 ppm, while the β- and γ-carbons will be further upfield, between δ 25-30 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for 2-(Azepan-1-yl)pyrimidine-5-boronic acid in DMSO-d6

CarbonPredicted Chemical Shift (δ, ppm)
Pyrimidine C2~163
Pyrimidine C4/C6~160
Pyrimidine C5Signal may be broad or absent
Azepane α-C45 - 50
Azepane β,γ-C25 - 30
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

The nominal mass of 2-(Azepan-1-yl)pyrimidine-5-boronic acid (C10H15BN2O2) is approximately 206.13 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]+ would be expected at an m/z of 207.14. Depending on the source conditions, adducts with sodium [M+Na]+ or potassium [M+K]+ may also be observed. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. It is also common for boronic acids to lose a molecule of water under MS conditions, which would result in a peak at [M-H2O+H]+.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm-1, corresponding to the O-H stretching of the boronic acid group. This broadness is due to hydrogen bonding.

  • C-H Stretching: Aliphatic C-H stretching from the azepane ring will appear just below 3000 cm-1. Aromatic C-H stretching from the pyrimidine ring will appear just above 3000 cm-1.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds in the pyrimidine ring are expected in the 1500-1650 cm-1 region.

  • B-O Stretching: A strong absorption band corresponding to the B-O stretching vibration is expected in the region of 1300-1400 cm-1.

Experimental Protocols

The following protocols are recommended for the spectroscopic characterization of 2-(Azepan-1-yl)pyrimidine-5-boronic acid.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution 1H and 13C NMR spectra.

Materials:

  • 2-(Azepan-1-yl)pyrimidine-5-boronic acid sample

  • DMSO-d6 (99.9 atom % D)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d6 to the NMR tube.

  • Cap the tube and vortex gently to dissolve the sample completely. A brief sonication may be necessary.

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to the sample.

  • Acquire a 1H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Acquire a 13C NMR spectrum. This will likely require a longer acquisition time.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak of DMSO-d6 (δ 2.50 ppm for 1H and δ 39.52 ppm for 13C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve insert Insert into Spectrometer dissolve->insert tune Tune and Shim insert->tune acquire_H Acquire 1H Spectrum tune->acquire_H acquire_C Acquire 13C Spectrum acquire_H->acquire_C process Process Spectra (FT, Phase, Baseline) acquire_C->process reference Reference to Solvent process->reference

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry Protocol

Objective: To determine the accurate mass and confirm the elemental composition.

Materials:

  • 2-(Azepan-1-yl)pyrimidine-5-boronic acid sample

  • Methanol (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

  • ESI-TOF or ESI-Orbitrap mass spectrometer

Procedure:

  • Prepare a stock solution of the sample in methanol at a concentration of approximately 1 mg/mL.

  • Prepare a dilute solution for injection by diluting the stock solution to approximately 1-10 µg/mL with methanol. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation.

  • Set up the mass spectrometer in positive ion ESI mode.

  • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Analyze the spectrum for the [M+H]+ ion and any other relevant adducts or fragments.

  • If using a high-resolution instrument, perform an accurate mass measurement and use it to confirm the elemental composition.

MS_Workflow prep Prepare Sample Solution (1-10 µg/mL in Methanol) setup Set up ESI-MS (Positive Ion Mode) prep->setup infuse Infuse Sample setup->infuse acquire Acquire Mass Spectrum infuse->acquire analyze Analyze Data ([M+H]+, Accurate Mass) acquire->analyze

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of 2-(Azepan-1-yl)pyrimidine-5-boronic acid requires a multi-technique approach. While experimental data is not yet widely published, a combination of 1H NMR, 13C NMR, high-resolution mass spectrometry, and IR spectroscopy will provide a comprehensive structural elucidation. The predictive data and detailed protocols provided in this guide offer a solid foundation for researchers to successfully characterize this molecule and its analogs, thereby facilitating its application in drug discovery and development.

References

  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (2015). Organic Process Research & Development, 20(1).
  • Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. Available at: [Link]

  • Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). Scientific Reports. Available at: [Link]

  • Synthesis method of 2-amino-5-pyrimidine pinacol borate. (n.d.). Google Patents.
  • Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. (2025). Molecules. Available at: [Link]

  • Boronate affinity paper spray mass spectrometry for determination of elevated levels of catecholamines in urine. (2022). Analytica Chimica Acta. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods. Available at: [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. Available at: [Link]

Sources

Exploratory

A Technical Guide to 2-(Azepan-1-yl)pyrimidine-5-boronic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Novel Building Block at the Intersection of Privileged Scaffolds In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," forming the structural core of nu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Building Block at the Intersection of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," forming the structural core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] Its derivatives have been extensively explored as anticancer, antiviral, and antimicrobial agents, often functioning as potent kinase inhibitors by mimicking the adenine ring of ATP.[5][6][7] The introduction of a boronic acid moiety at the 5-position of the pyrimidine ring creates a highly valuable synthetic handle, enabling the construction of complex biaryl and heteroaryl structures through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[8][9][10]

This guide focuses on a novel, yet unpublished, derivative: 2-(Azepan-1-yl)pyrimidine-5-boronic acid . This compound uniquely combines the established pyrimidine-5-boronic acid core with an azepane substituent. The seven-membered azepane ring is also a significant motif in drug discovery, known for its conformational flexibility which can be crucial for bioactivity.[11][12] Several approved drugs and clinical candidates incorporate the azepane substructure.[11][13]

Given the absence of direct literature on 2-(Azepan-1-yl)pyrimidine-5-boronic acid, this technical guide serves as a predictive and instructive manual for researchers and drug development professionals. We will delineate a plausible and efficient synthetic pathway, discuss its expected chemical properties and reactivity, and explore its potential as a key building block for the next generation of targeted therapeutics. The protocols and insights presented herein are grounded in the established chemistry of analogous 2-substituted pyrimidine-5-boronic acids and the principles of modern organic synthesis.

Proposed Synthesis of 2-(Azepan-1-yl)pyrimidine-5-boronic Acid

The synthesis of the target compound is envisioned as a two-stage process, commencing with a commercially available starting material and proceeding through a halogenated intermediate. The use of the pinacol ester of the boronic acid is recommended throughout the synthesis to enhance stability and simplify purification.[14]

Stage 1: Synthesis of 2-Chloropyrimidine-5-boronic acid pinacol ester

The initial step involves the borylation of a suitable dihalopyrimidine. While several methods for the synthesis of pyrimidine boronic acids exist, a palladium-catalyzed Miyaura borylation of 2,5-dichloropyrimidine or 2-chloro-5-bromopyrimidine with bis(pinacolato)diboron (B₂pin₂) offers a reliable and scalable route.

Figure 1: Proposed synthesis of the key intermediate, 2-Chloropyrimidine-5-boronic acid pinacol ester.

Experimental Protocol: Miyaura Borylation

  • To an oven-dried Schlenk flask, add 2-chloro-5-bromopyrimidine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc, 3.0 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

  • Add anhydrous, degassed 1,4-dioxane.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can often be used in the next step without further purification, or it can be purified by silica gel chromatography.[15]

Stage 2: Nucleophilic Aromatic Substitution (SNAr) with Azepane

The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr).[16][17] This allows for the direct introduction of the azepane moiety.

Figure 2: Proposed nucleophilic aromatic substitution to yield the target compound's pinacol ester.

Experimental Protocol: SNAr Reaction

  • In a round-bottom flask, dissolve the crude 2-chloropyrimidine-5-boronic acid pinacol ester (1.0 equiv.) in a suitable solvent such as DMF or NMP.

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or N,N-diisopropylethylamine (DIPEA, 2.0 equiv.).

  • Add azepane (1.2-1.5 equiv.) to the mixture.

  • Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer with water and brine to remove the solvent and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-(azepan-1-yl)pyrimidine-5-boronic acid pinacol ester.

Stage 3 (Optional): Hydrolysis to the Boronic Acid

If the free boronic acid is required, the pinacol ester can be hydrolyzed. However, for most applications, particularly Suzuki-Miyaura coupling, the pinacol ester is the preferred reagent due to its enhanced stability.

Experimental Protocol: Pinacol Ester Deprotection

  • Dissolve the pinacol ester in a mixture of THF or acetone and water.

  • Add an acid such as HCl or an oxidizing agent like sodium periodate.

  • Stir the reaction at room temperature until the deprotection is complete.

  • The free boronic acid can then be isolated by extraction or precipitation.

Purification and Characterization

Aryl boronic acids and their esters can be challenging to purify due to their propensity for dehydration to form boroxines and potential decomposition on silica gel.[18][19]

Purification Strategies:

MethodDescriptionSuitabilityReferences
Silica Gel Chromatography Can be effective for pinacol esters, but rapid elution is recommended to minimize decomposition. Specialized silica gels treated with boric acid have also been developed.Pinacol esters[15]
Recrystallization An effective method for purifying solid boronic acids, often from hot water or ethanol.Free boronic acids[18]
Acid-Base Extraction Boronic acids are weakly acidic (pKa ~9) and can be extracted into a basic aqueous phase, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.Free boronic acids[20]
Derivatization Formation of a crystalline adduct, for example with diethanolamine, which can be isolated and then hydrolyzed to release the pure boronic acid.Free boronic acids[18]

Characterization:

Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and purity of the synthesized compound. ¹¹B NMR can also be a useful tool for characterizing boron-containing compounds.

Chemical Properties and Reactivity

Stability and Handling:

Boronic acids can be sensitive to air and moisture, leading to protodeboronation (cleavage of the C-B bond).[20][21] It is recommended to store 2-(azepan-1-yl)pyrimidine-5-boronic acid and its pinacol ester under an inert atmosphere and in a cool, dry place. The pinacol ester is generally more stable and easier to handle than the free boronic acid.[14]

The Suzuki-Miyaura Cross-Coupling Reaction:

The primary utility of 2-(azepan-1-yl)pyrimidine-5-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction allows for the formation of a C-C bond between the pyrimidine ring and a variety of aryl or heteroaryl halides (or triflates).

Figure 3: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Microwave-Assisted Suzuki-Miyaura Coupling:

Microwave-assisted synthesis can significantly reduce reaction times and improve yields for Suzuki couplings involving heteroaryl boronic acids.[8][16]

  • To a 10 mL microwave reactor vial, add the aryl or heteroaryl halide (1.0 equiv.), 2-(azepan-1-yl)pyrimidine-5-boronic acid pinacol ester (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv.).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature between 100-150 °C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery

The combination of the pyrimidine core and the azepane moiety in a single, synthetically versatile building block makes 2-(azepan-1-yl)pyrimidine-5-boronic acid a highly attractive tool for drug discovery.

The Pyrimidine Scaffold in Kinase Inhibitors:

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[2][5][7] The two nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the interactions of adenine. By using 2-(azepan-1-yl)pyrimidine-5-boronic acid in Suzuki-Miyaura couplings, medicinal chemists can rapidly generate libraries of novel compounds to probe the active sites of various kinases implicated in cancer and other diseases.[6][22]

Pharmacological Relevance of the Azepane Moiety:

The azepane ring provides a three-dimensional structure that can explore different regions of a protein's binding pocket.[11][12] Its conformational flexibility can be advantageous for optimizing binding affinity and pharmacokinetic properties.[11] The incorporation of an azepane group at the 2-position of the pyrimidine ring can therefore lead to compounds with improved potency and selectivity.

Potential Therapeutic Targets:

Derivatives synthesized from 2-(azepan-1-yl)pyrimidine-5-boronic acid could be investigated as inhibitors of a wide range of protein kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Bruton's Tyrosine Kinase (BTK)

  • Janus Kinases (JAKs)

  • Cyclin-Dependent Kinases (CDKs)

Conclusion

While 2-(azepan-1-yl)pyrimidine-5-boronic acid remains a novel compound without direct citation in the current scientific literature, its rational design based on privileged scaffolds suggests significant potential as a building block in medicinal chemistry. This guide provides a comprehensive and technically grounded framework for its synthesis, purification, and application, particularly in the context of Suzuki-Miyaura cross-coupling reactions. By leveraging the established chemistry of its constituent parts, researchers can confidently approach the synthesis and utilization of this promising new reagent in the quest for novel and effective therapeutic agents.

References

  • Borge, V. V., & Vaze, J. (2021).
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 26(1), 1-22.
  • Rej, S., Das, A., & Chatani, N. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(32), 10896-10903.
  • BenchChem. (2025). Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114-128.
  • Rej, S., et al. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(32), 10896-10903.
  • Al-Ostoot, F. H., et al. (2025).
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1748.
  • Salas, C. O., & Espinosa-Bustos, C. (Eds.). (n.d.).
  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.
  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Rej, S., et al. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12, 10896-10903.
  • Isobe, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(20), 3696-3700.
  • Life Chemicals. (2020, November 12). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research.
  • Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
  • Reddit. (2017, December 19).
  • ResearchGate. (2016, July 18).
  • Gifu Pharmaceutical University. (2022, July 13). New aryl boronates are stable on silica gel and easy-to-handle.
  • Kuran, B., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116794.
  • BenchChem. (2025). Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds.
  • BenchChem. (2025). A Comparative Guide to 2,4-Dimethoxypyrimidine-5-boronic acid and Alternative Boronic Acid Reagents in Suzuki-Miyaura Cross-Coupling Reactions.
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022).
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Rej, S., Das, A., & Chatani, N. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Semantic Scholar.
  • Sandford, C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1380-1393.
  • Isobe, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • ResearchGate. (n.d.). Metal-free directed borylation of 2-pyrimidylaniline in the presence of...
  • Request PDF. (2026, January 19). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
  • Request PDF. (n.d.).
  • Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Soundararajan, S., et al. (1990). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 188(1), 143-148.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
  • Directed nucleophilic arom
  • ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Hall, D. G. (Ed.). (2010).
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
  • Clapham, K. M., et al. (2005). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 3(10), 1865-1871.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. (1995). Zenodo.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • ChemicalBook. (n.d.). 2-MethylpyriMidine-5-boronic Acid Pinacol Ester synthesis.
  • boronic esters. (n.d.). Organic Syntheses Procedure.
  • Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Synthesis method of 2-amino-5-pyrimidine pinacol borate. (n.d.).
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • BLDpharm. (n.d.). 1281206-35-6|2-(Azepan-1-yl)-4-propylpyrimidine-5-carboxylic acid.
  • Synthesis and Biological Activity of Some Novel Pyrimidine Deriv

Sources

Foundational

Discovery of novel pyrimidine boronic acid derivatives

Engineering Pyrimidine Boronic Acid Derivatives: A Technical Guide to Synthesis and Target Engagement The intersection of nitrogen-rich heterocycles and organoboron chemistry has birthed a new paradigm in targeted therap...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Pyrimidine Boronic Acid Derivatives: A Technical Guide to Synthesis and Target Engagement

The intersection of nitrogen-rich heterocycles and organoboron chemistry has birthed a new paradigm in targeted therapeutics. The pyrimidine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, ubiquitous in kinase inhibitors and nucleoside analogs due to its exceptional hydrogen-bonding capacity and structural rigidity[1]. When functionalized with a boronic acid moiety, the resulting pyrimidine boronic acid derivatives acquire the unique ability to form reversible covalent bonds with nucleophiles. This dual-action pharmacophore is highly effective in drug discovery, serving as a critical intermediate for Suzuki-Miyaura cross-couplings and acting as a potent warhead for targeting the catalytic sites of proteasomes or cell-surface glycans[1],[2].

Mechanistic Rationale: Exploiting the Tumor Microenvironment

While boronic acids are classically known for their ability to bind indiscriminately to sugars, recent breakthroughs have demonstrated that heterocyclic boronic acids—specifically 5-pyrimidine boronic acid—exhibit unprecedented selectivity and affinity for sialic acid (SA) within the acidic environment of hypoxic tumors[3].

The Causality of pH-Dependent Binding: In a healthy physiological environment (pH 7.4), the pyrimidine nitrogen atoms remain neutral. The adjacent boronic acid stays in its sp2 -hybridized, trigonal planar state, exhibiting only moderate affinity for diols. However, as the pH drops in a hypoxic tumor microenvironment (pH 6.0–6.5), the pyrimidine ring undergoes protonation. This protonation exerts a massive electron-withdrawing effect, significantly increasing the Lewis acidity of the boron atom. Consequently, the boron center readily accepts a coordinate bond from the oxygen of sialic acid, transitioning to a highly stable sp3 -hybridized boronate ester. This mechanism enables tumor-specific targeting without the systemic toxicity associated with indiscriminate lectin mimics[3].

BindingMechanism Tumor Hypoxic Tumor Microenvironment (Low pH 6.0-6.5) PBA 5-Pyrimidine Boronic Acid (Protonated State) Tumor->PBA Protonation/Activation Complex Boronate-SA Ester Complex (High Affinity sp3) PBA->Complex Reversible Covalent Binding SA Cell Surface Sialic Acid (SA) SA->Complex Downstream Targeted Drug Delivery / Imaging Complex->Downstream

Fig 1: pH-dependent sialic acid binding by pyrimidine boronic acids in hypoxic tumors.

Synthetic Methodologies: Precision at the C-B Bond

The synthesis of pyrimidine boronic acids presents distinct regioselectivity and stability challenges. Because the electron-deficient nature of the pyrimidine ring makes standard electrophilic aromatic substitution unviable, synthesis relies heavily on directed ortho-metalation (DoM) via lithium-halogen exchange or transition-metal-catalyzed C-H borylation[1].

SynthesisWorkflow Start Starting Material (Halopyrimidine or Pyrimidine) Route1 Lithiation-Borylation (n-BuLi, Triisopropyl borate) Start->Route1 Route2 Ir-Catalyzed C-H Borylation (B2pin2, [Ir(OMe)(COD)]2) Start->Route2 Intermediate1 Boronate Ester Intermediate Route1->Intermediate1 Route2->Intermediate1 Hydrolysis Acidic Hydrolysis / Workup Intermediate1->Hydrolysis Product Pyrimidine Boronic Acid Derivatives Hydrolysis->Product

Fig 2: Synthetic workflows for generating pyrimidine boronic acid derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-Pyrimidine Boronic Acid Pinacol Ester

This protocol details the synthesis of a highly versatile building block, utilizing a protection-lithiation-borylation sequence designed for high yield and scalability[4].

Step 1: Amine Protection (Boc2O)

  • Procedure: Dissolve 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add 4-dimethylaminopyridine (DMAP, 0.15 eq) and di-tert-butyl dicarbonate (Boc2O, 2.5 eq). Stir at 25°C for 6 hours[4].

  • Causality: The exocyclic primary amine is highly acidic. If left unprotected, it will rapidly quench the organolithium reagent in the subsequent step, leading to reaction failure. DMAP acts as a nucleophilic catalyst, accelerating the Boc-protection to ensure complete conversion to the di-Boc derivative.

  • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the highly polar starting material spot disappears. Quench with water, filter the precipitate, and dry.

Step 2: Lithium-Halogen Exchange and Borylation

  • Procedure: Dissolve the protected intermediate in anhydrous THF under an argon atmosphere. Cool the reaction flask to -70°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Stir for 30 minutes, then add triisopropyl borate (1.5 eq)[4].

  • Causality: The extreme low temperature (-70°C) is non-negotiable. Pyrimidinyllithium intermediates are highly unstable and prone to dimerization or ring-opening at higher temperatures. Triisopropyl borate is chosen over trimethyl borate because its bulky isopropyl groups sterically hinder the addition of a second pyrimidinyllithium molecule, preventing the formation of unwanted borinic acids.

  • Validation: Quench the reaction with dilute HCl to hydrolyze the borate ester to the free boronic acid. Extract with EtOAc. Application Scientist's Note: Always use freshly titrated n-BuLi. Organolithium degradation is the primary cause of poor borylation yields in pyrimidine systems.

Step 3: Pinacol Esterification

  • Procedure: Dissolve the crude boronic acid and pinacol (1.1 eq) in toluene. Reflux under a Dean-Stark trap for 4 hours to remove water[4].

  • Causality: Free pyrimidine boronic acids are notoriously difficult to purify due to their polarity and tendency to form trimeric boroxines. Conversion to the pinacol ester (BPin) masks the polar hydroxyl groups, yielding a stable, lipophilic compound that is easily purified by silica gel chromatography.

  • Validation: Confirm product identity via 1 H NMR. The appearance of a sharp 12-proton singlet at ~1.3 ppm confirms the successful incorporation of the pinacol group.

Protocol B: 11 B NMR Binding Affinity Assay for Sialic Acid
  • Procedure: Prepare a 5 mM solution of 5-pyrimidine boronic acid in D 2​ O buffered to the desired pH (e.g., 7.4 or 6.2). Acquire a baseline 11 B NMR spectrum. Titrate in increasing equivalents of Sialic Acid (0.5 to 10 eq)[3].

  • Causality: Boron-11 has a nuclear spin of 3/2. In its free, neutral state ( sp2 hybridized), the boron signal appears downfield (~30 ppm). Upon binding to the cis-diols of sialic acid, the boron transitions to an anionic, tetrahedral boronate ester ( sp3 hybridized), causing a distinct upfield shift (~10 ppm).

  • Validation: The ratio of the integrals of the sp2 and sp3 peaks directly correlates to the ratio of free vs. bound ligand. Plotting this ratio against the concentration of sialic acid yields a binding isotherm from which the Keq​ is mathematically derived, ensuring a self-validating, label-free quantification of affinity.

Quantitative Data: pH-Responsive Binding Affinities

To validate the tumor-targeting potential of 5-pyrimidine boronic acid, binding affinities to sialic acid and competitive sugars must be quantified. The following table summarizes the binding constants ( Keq​ ) derived from 11 B NMR spectroscopic assays, illustrating the profound impact of pH on target engagement[3].

LigandTarget MoleculeBinding Constant ( Keq​ , M−1 ) at pH 7.4Binding Constant ( Keq​ , M−1 ) at pH 6.2Selectivity Shift Profile
5-Pyrimidine Boronic Acid Sialic Acid (SA)~ 18> 150Significant enhancement in hypoxic conditions
5-Pyrimidine Boronic Acid D-Glucose< 5< 5Negligible off-target binding
3-Propionamidophenylboronic Acid Sialic Acid (SA)~ 42~ 45pH-independent (Lacks tumor selectivity)

Conclusion

Pyrimidine boronic acid derivatives represent a sophisticated fusion of structural rigidity and dynamic covalent reactivity. By understanding the causal relationships between their chemical environment (e.g., pH-induced protonation) and their binding modalities, researchers can engineer highly selective therapeutics. Whether utilized as building blocks for complex kinase inhibitors or as smart, pH-responsive vehicles for tumor-targeted drug delivery, mastering the synthesis and evaluation of these derivatives is a critical asset in modern drug discovery.

References[1] (2,4-Diphenylpyrimidin-5-yl)boronic acid, Benchchem. Verified Link[2] Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors, Google Patents. Verified Link[3] Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment, RSC Publishing. Verified Link[4] Synthesis method of 2-amino-5-pyrimidine pinacol borate, Google Patents. Verified Link

Sources

Exploratory

The Azepanyl Pyrimidine Scaffold: A Technical Guide to Unlocking Novel Biological Activity

Introduction: The Strategic Union of Privileged Scaffolds In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a structural cornerstone found in the very blueprint of life withi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a structural cornerstone found in the very blueprint of life within the nucleobases cytosine, thymine, and uracil.[1][2] Its inherent ability to engage with biological systems has made it a prolific core for therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4] The strategic functionalization of the pyrimidine ring at its 2, 4, 5, or 6 positions allows for the fine-tuning of a molecule's physicochemical properties and its precise interaction with biological targets.[4]

This guide focuses on a specific, and increasingly relevant, modification: the incorporation of an azepanyl (hexamethyleneimine) moiety. The azepane ring, a seven-membered saturated N-heterocycle, offers a unique conformational flexibility and lipophilic character compared to its smaller five- and six-membered counterparts (pyrrolidinyl and piperidinyl). This structural feature can be exploited to probe deeper into protein binding pockets, enhance membrane permeability, or alter metabolic stability. The conjugation of the azepane ring to the pyrimidine core creates a chemical entity—the azepanyl pyrimidine—with significant potential for novel biological activity, a concept supported by its inclusion in recent patent literature for cancer therapeutics.[5] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the synthesis, potential biological activities, and evaluative methodologies for this promising class of compounds.

Synthetic Strategies: Building the Azepanyl Pyrimidine Core

The construction of the azepanyl pyrimidine scaffold relies on established principles of heterocyclic chemistry, primarily through nucleophilic aromatic substitution (SNAr) reactions. The most common approach involves a pre-functionalized pyrimidine ring bearing a suitable leaving group, typically a halogen (e.g., chlorine), which can be displaced by the secondary amine of azepane.

A foundational precursor for many synthetic routes is a di- or tri-chlorinated pyrimidine, which allows for sequential and regioselective substitution. For instance, a starting material like 4,6-dichloro-2-(methylthio)pyrimidine can be selectively reacted with sodium ethoxide to yield a mono-substituted intermediate, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[6] This intermediate then presents a reactive chlorine atom that is primed for substitution by azepane.

General Protocol for Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a generalized, self-validating method for the synthesis of a 4-(azepan-1-yl)pyrimidine derivative from a 4-chloropyrimidine precursor.

Materials:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Azepane (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) system for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the 4-chloropyrimidine derivative (1.0 eq) and the anhydrous solvent (e.g., DMF).

  • Addition of Reagents: Add the base (e.g., K2CO3, 2.0 eq) followed by the dropwise addition of azepane (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C). The choice of temperature is critical; a lower temperature may lead to an incomplete reaction, while an excessively high temperature could promote side-product formation. The causality here relates to providing sufficient activation energy to overcome the barrier for the SNAr reaction.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. A co-spot of the starting material and the reaction mixture should be used as a reference.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the inorganic base and residual DMF.

  • Purification (Self-Validation): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product must be purified by silica gel column chromatography. The purity of the final product should be validated by analytical techniques such as NMR (1H, 13C) and LC-MS to confirm its identity and integrity, ensuring a self-validating system.

Potential Biological Activities and Key Targets

While specific biological data for azepanyl pyrimidines is emerging, the extensive research on structurally related N-heterocyclic pyrimidines provides a strong basis for predicting their therapeutic potential. The primary areas of interest include oncology (particularly kinase inhibition) and central nervous system (CNS) disorders.

Kinase Inhibition in Oncology

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[1] The pyrimidine scaffold is a well-established ATP-mimetic, capable of binding to the ATP pocket of various kinases, thereby inhibiting their function.[1][7] The nature of the substituent on the pyrimidine ring is crucial for determining potency and selectivity.

Structure-Activity Relationship (SAR) Insights: The size and nature of N-cycloalkyl substituents often have a profound impact on kinase inhibitory activity. Structure-activity relationship (SAR) studies on various pyrimidine cores have shown that increasing the ring size from pyrrolidine to piperidine can modulate activity. It is hypothesized that the larger, more flexible azepane ring could access unique sub-pockets within the kinase domain or provide an optimal lipophilic profile for potent inhibition.

For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines developed as CDK9 inhibitors, modifications at various positions, including the N-heterocyclic amine, were critical for achieving potency and selectivity.[8] While this study did not include an azepane derivative, it highlights the principle that the choice of the N-linked heterocycle is a key determinant of biological activity. The azepanyl group, with its distinct steric and electronic properties, could confer novel selectivity profiles against kinases like EGFR, CDKs, or c-Src.[9][10]

The workflow for identifying and characterizing such inhibitors is a multi-stage process, beginning with rational design and culminating in preclinical evaluation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization a Scaffold Selection (Pyrimidine Core) b Substituent Design (Azepanyl Moiety) a->b SAR Hypothesis c Chemical Synthesis & Purification b->c Synthetic Route d Primary Kinase Screen (Biochemical Assay) c->d Compound Library e Cellular Proliferation Assay (e.g., MTT) d->e Identify Hits f Selectivity Profiling (Kinase Panel) e->f Confirm On-Target Effect g Mechanism of Action (e.g., Western Blot) f->g Determine Selectivity h ADME/Tox Profiling g->h Optimized Lead i In Vivo Efficacy (Xenograft Model) h->i Safety & PK/PD j Lead Candidate i->j Preclinical Proof-of-Concept

Caption: A typical workflow for the discovery of kinase inhibitors.

Modulation of Central Nervous System (CNS) Targets

The physicochemical properties of pyrimidine derivatives can be tailored to achieve blood-brain barrier (BBB) penetration, making them suitable candidates for treating neurodegenerative diseases and other CNS disorders. The addition of an azepanyl group can increase lipophilicity, which may enhance BBB permeability, although this must be balanced to avoid non-specific toxicity or poor solubility.

Potential Targets:

  • Enzyme Inhibition: Pyrimidine-based compounds have been explored as inhibitors of enzymes implicated in neuroinflammation and neurodegeneration. For instance, pyrazolo[3,4-d]pyrimidines have been shown to exert neuroprotective effects.

  • Receptor Modulation: Fused pyrimidine systems, such as pyrimido[4,5-d]azepines, have been developed as potent and selective agonists for serotonin receptors (e.g., 5-HT2C), which are targets for conditions like urinary incontinence and potentially psychiatric disorders. While structurally different from a simple azepanyl-substituted pyrimidine, this demonstrates that the combination of these two ring systems can effectively modulate CNS receptors.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of novel azepanyl pyrimidines, a series of robust and validated assays must be employed.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Principle: The assay quantifies kinase activity by measuring the depletion of ATP. After the kinase reaction, a luciferase-based reagent is added. The light produced by the luciferase reaction is dependent on the amount of ATP present. High kinase activity results in low ATP levels and a weak luminescent signal, while potent inhibition results in high ATP levels and a strong signal.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • Kinase reaction buffer (containing MgCl2, DTT, etc.)

  • ATP solution

  • Test compound (azepanyl pyrimidine derivative) serially diluted in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Negative control (DMSO vehicle)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells for the positive control and negative (vehicle) control.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the kinase reaction buffer. Add this mix to all wells.

  • Initiation of Reaction: Prepare the ATP solution in the kinase buffer at a concentration near the Km for the specific kinase. Add the ATP solution to all wells to start the reaction. This step is critical for ensuring the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add the detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence reaction.

  • Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis (Self-Validation): The raw luminescence data is converted to percent inhibition relative to the controls (% Inhibition = 100 × (Signalinhibitor - Signalmax activity) / (Signalno activity - Signalmax activity)). The IC50 value is then determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve. The inclusion of positive and negative controls on every plate is essential for validating the results of each experiment.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of a compound's cytotoxic or cytostatic effects.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compound (azepanyl pyrimidine derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals. This step is the causal basis of the measurement; only living, metabolically active cells can perform this conversion.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the viability data against the log of the compound concentration and fitting to a dose-response curve.

Quantitative Data and Pathway Visualization

To illustrate the potential of N-heterocyclic pyrimidines, the following table summarizes representative data for a series of pyrimidine derivatives targeting a protein kinase. While specific data for an azepanyl derivative is not publicly available, we can extrapolate based on related structures.

Table 1: Representative Kinase Inhibitory and Antiproliferative Activity of Substituted Pyrimidines

Compound IDN-Heterocycle SubstituentKinase IC50 (nM)Cell Line GI50 (µM)
Ref-1 Pyrrolidinyl1502.5
Ref-2 Piperidinyl851.1
Ref-3 Morpholinyl2204.8
Hypo-1 Azepanyl Predicted < 100Predicted < 2.0

Note: Data for Ref-1, -2, and -3 are hypothetical, based on general trends observed in kinase inhibitor SAR. Data for Hypo-1 (Hypothetical-1) is a prediction based on the potential for the larger azepane ring to make additional favorable interactions in the binding pocket.

The mechanism of action for such kinase inhibitors often involves the blockade of critical signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Azepanyl Pyrimidine Inhibitor Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

Future Outlook and Conclusion

The azepanyl pyrimidine scaffold represents a promising, yet underexplored, area for drug discovery. The foundational knowledge of pyrimidine chemistry, combined with the unique steric and electronic properties of the azepane ring, provides a compelling rationale for the synthesis and evaluation of new chemical entities based on this core. The inclusion of this scaffold in patent literature for oncology applications underscores its relevance and potential value.[5]

Future research should focus on the systematic synthesis of azepanyl pyrimidine libraries and their screening against a diverse panel of biological targets, particularly protein kinases and CNS receptors. Detailed structure-activity relationship studies will be crucial to understand how the azepane ring influences potency, selectivity, and pharmacokinetic properties compared to smaller N-heterocycles. By leveraging the established principles of medicinal chemistry and employing robust biological evaluation protocols, the full therapeutic potential of azepanyl pyrimidines can be systematically unlocked, paving the way for the development of next-generation targeted therapies.

References

  • Title: Pyrimidine compounds for use in the treatment of cancer.
  • Title: Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Source: Not specified.
  • Title: N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. Source: PubMed. [Link]

  • Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Source: ACS Publications. [Link]

  • Title: SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. Source: International Journal of PharmTech Research. [Link]

  • Title: An overview on synthesis and biological activity of pyrimidines. Source: SciSpace. [Link]

  • Title: Biological Activity of Pyrimidine Derivativies: A Review. Source: Juniper Publishers. [Link]

  • Title: Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Source: Oriental Journal of Chemistry. [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Publishing. [Link]

  • Title: New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Source: PMC. [Link]

  • Title: Pyrimidine derivatives.
  • Title: Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. Source: PubMed. [Link]

  • Title: Process for making pyrimidine derivatives.
  • Title: Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Source: PMC. [Link]

  • Title: Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Source: YouTube. [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs. Source: MDPI. [Link]

  • Title: Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. Source: IJPRS. [Link]

  • Title: Pyrimidine derivative and use thereof.
  • Title: Pyrimidine synthesis. Source: Organic Chemistry Portal. [Link]

  • Title: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Source: MDPI. [Link]

  • Title: A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. Source: PMC. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Screening of 2-(Azepan-1-yl)pyrimidine-5-boronic Acid Analogs for Novel Enzyme Inhibitors

Executive Summary The boronic acid moiety is a privileged functional group in medicinal chemistry, renowned for its unique ability to form reversible covalent bonds with active site nucleophiles, particularly serine and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The boronic acid moiety is a privileged functional group in medicinal chemistry, renowned for its unique ability to form reversible covalent bonds with active site nucleophiles, particularly serine and threonine residues within enzymes.[1][2] This property has been successfully exploited in approved drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam.[1][2] The scaffold, 2-(Azepan-1-yl)pyrimidine-5-boronic acid, presents a promising starting point for the discovery of novel therapeutic agents. This guide provides a comprehensive, in-depth walkthrough of a hierarchical in silico screening workflow designed to identify and optimize potent and drug-like analogs of this core structure. We will detail the strategic rationale behind each computational step, from the design of a focused virtual library to the intricacies of covalent docking, the assessment of binding stability via molecular dynamics, and final candidate selection based on predictive ADMET profiling. This document is intended for researchers and drug development professionals seeking to leverage computational chemistry for the accelerated discovery of novel boronic acid-based enzyme inhibitors.

Introduction: The Rationale for Boronic Acid Analog Screening

The utility of boronic acids in drug design stems from the electrophilic nature of the boron atom.[3] In an aqueous environment, the trigonal planar sp² hybridized boron can accept a lone pair from a nucleophilic residue (e.g., the hydroxyl group of a serine), transitioning to an anionic, tetrahedral sp³ state.[4] This forms a stable yet reversible covalent adduct, a highly desirable mechanism for potent and selective enzyme inhibition.[5]

The 2-(Azepan-1-yl)pyrimidine-5-boronic acid scaffold combines this reactive "warhead" with a heterocyclic core suitable for chemical modification. The pyrimidine ring can engage in various non-covalent interactions, while the azepane ring provides a vector for exploring different regions of a target's binding pocket. The goal of an in silico screening campaign is to efficiently explore the vast chemical space surrounding this core to identify analogs with superior potency, selectivity, and pharmacokinetic properties.

For the context of this guide, we will use a representative serine protease, AmpC β-lactamase , as our model target. This class of enzymes is a primary cause of bacterial resistance to β-lactam antibiotics, and boronic acids are a promising class of inhibitors.[5][6] The principles and protocols described herein are, however, broadly applicable to other serine or threonine-containing enzymes.

The Strategic Workflow: A Hierarchical Screening Cascade

A successful virtual screening campaign relies on a multi-step, hierarchical approach that progressively enriches the hit list with high-quality candidates while managing computational expense. Our workflow is designed to first rapidly eliminate non-viable molecules before applying more rigorous, computationally intensive methods to a smaller, more promising subset.

G cluster_0 Phase 1: Library & Target Preparation cluster_1 Phase 2: Virtual Screening cluster_2 Phase 3: Hit Refinement & Validation A Core Scaffold: 2-(Azepan-1-yl)pyrimidine-5-boronic acid B Virtual Library Generation (~10^5-10^6 Analogs) A->B D Ligand Preparation (3D Conformation, Ionization) B->D C Target Selection & Preparation (e.g., AmpC β-Lactamase, PDB ID: 1KE4) E Pharmacophore Filtering (Rapid Elimination of Mismatched Scaffolds) C->E D->E F Covalent Molecular Docking (Pose & Affinity Prediction) E->F ~10-20% of Library G Consensus Scoring & Visual Inspection (Hit Prioritization) F->G H Molecular Dynamics Simulation (Binding Stability Assessment) G->H Top 50-100 Hits I Binding Free Energy Calculation (e.g., MM/GBSA) H->I J In Silico ADMET Prediction (Drug-Likeness & Safety Profile) I->J K Top Lead Candidates (For Synthesis & In Vitro Assay) J->K

Caption: Example structure-based pharmacophore model.

Covalent Molecular Docking

For boronic acids, standard molecular docking is insufficient. A covalent docking protocol is required to accurately model the formation of the bond between the boron atom and the active site serine. [4][6] Protocol: Covalent Docking Workflow

  • Receptor Grid Generation : Define the docking box (grid) around the active site of the target protein. The grid should be centered on the catalytic Ser64 residue.

  • Ligand Preparation : The boronic acid moiety must be correctly parameterized for the docking software.

  • Covalent Docking Simulation : Use a program capable of covalent docking, such as Schrödinger's CovDock or AutoDock. The workflow typically involves:

    • Initial non-covalent docking of the ligand into the active site.

    • Identification of poses where the boronic acid is correctly oriented relative to the Ser64 hydroxyl group.

    • In silico formation of the covalent bond.

    • Refinement and scoring of the resulting covalently bound complex.

  • Scoring and Ranking : The primary output is a docking score, which estimates the binding affinity. Ligands are ranked based on this score. It is crucial to use a scoring function validated for covalent interactions.

Post-Screening Analysis and Hit Prioritization

A raw docking score is never the sole criterion for selection. Scientific judgment and detailed analysis are critical.

  • Visual Inspection : Examine the top-scoring poses for each of the high-ranking compounds. Verify that the binding mode is chemically sensible. Key checks include:

    • Formation of the covalent bond with Ser64.

    • Satisfaction of key hydrogen bonds (e.g., with the oxyanion hole).

    • Favorable placement of hydrophobic and aromatic groups.

    • Absence of significant internal strain in the ligand's conformation.

  • Clustering and Diversity : Cluster the hits based on structural similarity. Select a diverse set of representatives from the top-ranking clusters to maximize the exploration of different Structure-Activity Relationships (SAR).

  • Consensus Scoring : If multiple docking programs or scoring functions were used, prioritize compounds that consistently rank well across different methods.

Phase 3: Hit Refinement with Molecular Dynamics

Molecular docking provides a static snapshot of the binding pose. Molecular Dynamics (MD) simulations offer a more dynamic and realistic view of the protein-ligand complex in a simulated aqueous environment, allowing for the assessment of binding stability over time. [7][8] Protocol: Protein-Ligand MD Simulation

  • System Setup : Take the best-ranked covalent docking pose as the starting structure.

  • Parameterization : Generate force field parameters for the ligand, especially for the novel covalent adduct. This is a critical step that often requires specialized tools like Amber's antechamber or the CGenFF server. [9]3. Solvation and Ionization : Place the complex in a periodic box of explicit water molecules and add counter-ions to neutralize the system's charge.

  • Equilibration : Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run : Run an unconstrained simulation for a duration of 50-100 nanoseconds.

  • Trajectory Analysis : Analyze the simulation trajectory to assess:

    • Root Mean Square Deviation (RMSD) : To check the stability of the protein backbone and the ligand's position. A stable RMSD indicates a stable binding mode.

    • Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein.

    • Hydrogen Bond Analysis : To monitor the persistence of key hydrogen bonds throughout the simulation.

    • Binding Free Energy Calculation : Use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to provide a more accurate re-ranking of the candidate compounds.

In Silico ADMET Profiling

A potent inhibitor is useless if it has poor pharmacokinetic or safety profiles. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential to filter out problematic compounds before committing resources to synthesis. [10][11][12] Protocol: ADMET Prediction

Using a suite of computational models (e.g., QSAR-based tools like those from Schrödinger, Discovery Studio, or web servers like SwissADME and pkCSM), predict key properties for the most promising candidates identified from the MD simulations. [10]

Property Class Key Parameter Desirable Range/Outcome Rationale
Absorption Human Intestinal Absorption (HIA) High Predicts oral bioavailability.
Caco-2 Permeability High In vitro model for intestinal absorption.
Distribution Blood-Brain Barrier (BBB) Penetration Low (for peripheral targets) Avoids potential CNS side effects.
Plasma Protein Binding (PPB) < 95% High binding reduces free drug concentration.
Metabolism CYP450 2D6/3A4 Inhibition Non-inhibitor Avoids drug-drug interactions. [13]
Excretion Total Clearance Moderate Balances efficacy with residence time.
Toxicity hERG Inhibition Non-inhibitor Predicts risk of cardiac arrhythmia.
Ames Mutagenicity Negative Predicts potential to be carcinogenic. [14]

| | Hepatotoxicity | Low risk | Predicts potential for liver damage. |

Table 1: Key ADMET Properties for In Silico Profiling.

The final lead candidates are those that demonstrate a balanced profile: high predicted potency and stability from docking and MD, and a low-risk, "drug-like" profile from ADMET predictions. These compounds are then prioritized for chemical synthesis and subsequent in vitro biological evaluation.

Conclusion

This guide has outlined a robust, multi-stage in silico workflow for the discovery of novel enzyme inhibitors based on the 2-(Azepan-1-yl)pyrimidine-5-boronic acid scaffold. By integrating strategic library design, hierarchical screening techniques including pharmacophore modeling and covalent docking, and post-screening refinement with molecular dynamics and ADMET prediction, it is possible to efficiently navigate vast chemical space. This computational approach significantly de-risks the drug discovery process, saving time and resources by focusing experimental efforts on a small number of high-probability candidates. [11][15]The principles detailed herein provide a foundational framework for the rational design of the next generation of boronic acid-based therapeutics.

References

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
  • Flyte. (2026, February 19). Simulating Protein-Ligand Complexes using Open Source tools.
  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?
  • BenchChem. (2025). The Architecture of Inhibition: A Technical Guide to Pharmacophore Modeling for sEH Inhibitor Design.
  • BOC Sciences. Virtual Screening Library - Compound Library Design.
  • Fiveable. (2026, March 4). ADMET prediction | Medicinal Chemistry Class Notes.
  • Scarpino, A., et al. (2015, May 15). Covalent docking of selected boron-based serine beta-lactamase inhibitors. PubMed.
  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.
  • MDPI. Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Sygnature Discovery. ADMET Prediction Software.
  • Pál, M., et al. (2023, August 30). DIY Virtual Chemical Libraries - Novel Starting Points for Drug Discovery. ACS Publications.
  • MDPI. (2023, April 14). Reverse Screening of Boronic Acid Derivatives: Analysis of Potential Antiproliferative Effects on a Triple-Negative Breast Cancer Model In Vitro.
  • Domagała, P., et al. (2021, August 9). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. PMC.
  • PMC. Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors.
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • London, N., et al. Covalent Docking of Large Libraries for the Discovery of Chemical Probes. PMC.
  • Sygnature Discovery. Compound Library Design.
  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials.
  • ProNet Biotech. Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule).
  • Muhammed, M. T., & Akı-Yalçın, Ö. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark.
  • Filimonov, D. A., et al. (2014, December 9). Pharmacophore approaches in protein kinase inhibitors design. Baishideng Publishing Group.
  • Longdom Publishing. Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer.
  • Qing, X., et al. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • ResearchGate. (2025, September 4). AI-Guided Fragment-Based Drug Design for Virtual Library Screening and Hit Optimization: Review Article.
  • SpiroChem. Virtual Library.
  • Utomo, R. Y., et al. (2025, July 27). In silico exploration of diboronocurcumin analogs as anti-breast cancer agents using integrative bioinformatics and molecular.
  • Taylor & Francis Online. (2025, January 19). Key advances in the development of reversible covalent inhibitors.
  • SpringerLink. Binding Mode Prediction and Virtual Screening Applications by Covalent Docking.
  • ACS Publications. (2009, May 18). Carborane Clusters in Computational Drug Design: A Comparative Docking Evaluation Using AutoDock, FlexX, Glide, and Surflex.
  • ResearchGate. (2023, October). IN SILICO STUDY OF NEW SCHIFF BASE-AND AMIDE-BORONIC ACID DERIVATIVES AS POTENTIAL INHIBITORS OF Β-LACTAMASES.
  • ACS Publications. (2015, July 10). Boronic Acids and Their Derivatives—Probing the Structure–Activity Relationships for Mutagenicity.
  • MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • da Silva, V. M., et al. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • Europe PMC. (2025, April 28). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
  • BOC Sciences. Boronic Acid Fragment Library.
  • PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
  • MilliporeSigma. pyrimidine-5-boronic acid.
  • Boron Molecular. Pyrimidine Archives.
  • Santa Cruz Biotechnology. 2-(Piperidin-1-yl)pyrimidine-5-boronic acid pinacol ester.
  • MedchemExpress. Pyrimidine-5-boronic acid pinacol ester.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-(Azepan-1-yl)pyrimidine-5-boronic acid

Executive Summary & Chemical Rationale In modern drug discovery, the functionalization of pyrimidine scaffolds is a critical pathway for developing kinase inhibitors and CNS-active therapeutics. 2-(Azepan-1-yl)pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the functionalization of pyrimidine scaffolds is a critical pathway for developing kinase inhibitors and CNS-active therapeutics. 2-(Azepan-1-yl)pyrimidine-5-boronic acid is a highly specialized building block that introduces a bulky, lipophilic 7-membered azepane ring into molecular architectures.

While heteroaryl boronic acids—particularly π -deficient pyrimidines—are notoriously challenging in Suzuki-Miyaura couplings due to rapid degradation [1], the presence of the azepan-1-yl group at the C2 position fundamentally alters the molecule's electronic profile. The lone pair on the azepane nitrogen delocalizes into the pyrimidine π -system via resonance. This electron donation partially neutralizes the intrinsic electron deficiency of the pyrimidine core, strengthening the C-B bond and providing a wider thermodynamic window to achieve successful cross-coupling before degradation occurs.

Mechanistic Causality: Transmetalation vs. Protodeboronation

The primary failure mode when coupling pyrimidine-5-boronic acids is protodeboronation —the hydrolytic cleavage of the carbon-boron bond, yielding the des-borylated byproduct (in this case, 2-(azepan-1-yl)pyrimidine) [1].

To achieve high yields, the experimental design must force the rate of transmetalation to outcompete the rate of protodeboronation. This causality dictates our choice of reagents:

  • Catalyst Selection: Traditional catalysts like Pd(PPh3​)4​ often fail because their transmetalation rates are too slow for heteroaryl systems [3]. We mandate the use of highly active, sterically demanding precatalysts such as XPhos Pd G3 or Pd(dppf)Cl2​ , which rapidly form the active monoligated Pd0 species and accelerate the catalytic cycle.

  • Base and Hydration Control: The boronic acid must be activated to the trihydroxyboronate complex [Ar-B(OH)3​]− to undergo transmetalation. While water is required for this activation, excess water combined with high heat accelerates protodeboronation [2]. Therefore, a tightly controlled biphasic solvent system (e.g., 1,4-Dioxane/ H2​O in a 5:1 ratio) is critical.

G BA 2-(Azepan-1-yl)pyrimidine -5-boronic acid Base Base Activation (OH- / H2O) BA->Base Boronate Active Boronate [Ar-B(OH)3]- Base->Boronate TransMet Transmetalation (Fast) Boronate->TransMet Proto Protodeboronation (Slowed by Azepane) Boronate->Proto Excess Heat/H2O Product Cross-Coupled Biaryl Product TransMet->Product Degraded Des-borylated Byproduct Proto->Degraded

Mechanistic divergence: Transmetalation vs. Protodeboronation in Suzuki coupling.

Quantitative Optimization Data

The following table summarizes the optimization landscape, demonstrating how catalyst and solvent choices directly impact the competition between product formation and substrate degradation.

Catalyst SystemBase (Equiv)Solvent System (Ratio)Temp (°C)Yield (%)Protodeboronation (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)Dioxane/ H2​O (4:1)904542
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.0)Dioxane/ H2​O (4:1)907418
XPhos Pd G3 (2 mol%) K3​PO4​ (2.0) Dioxane/ H2​O (5:1) 80 92 <5
XPhos Pd G3 (2 mol%) K3​PO4​ (2.0)Toluene/ H2​O (10:1)100858

Data Interpretation: XPhos Pd G3 provides the optimal kinetic profile. The use of K3​PO4​ in a 5:1 Dioxane/Water mixture provides just enough hydration to form the active boronate without triggering runaway hydrolytic cleavage [2].

Self-Validating Experimental Protocol

This protocol is designed for the coupling of 2-(Azepan-1-yl)pyrimidine-5-boronic acid with a standard aryl/heteroaryl halide (e.g., 1.0 mmol scale). It includes built-in In-Process Controls (IPC) to validate the reaction trajectory.

Step 1: Reagent Preparation & Degassing
  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, 1.0 equiv) and 2-(Azepan-1-yl)pyrimidine-5-boronic acid (265 mg, 1.2 mmol, 1.2 equiv).

    • Causality Note: A 1.2x stoichiometric excess of the boronic acid is utilized to buffer against trace protodeboronation.

  • Add XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%) and anhydrous K3​PO4​ (425 mg, 2.0 mmol, 2.0 equiv).

  • Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with ultra-pure Argon (repeat 3 times).

  • In a separate flask, prepare a mixture of 1,4-Dioxane and HPLC-grade Water (5:1 v/v). Sparge this solvent mixture with Argon for 15 minutes to remove dissolved oxygen.

Step 2: Reaction Initiation
  • Introduce 5.0 mL of the degassed Dioxane/ H2​O mixture into the reaction vial via syringe.

  • Place the vial in a pre-heated aluminum block at 80 °C with vigorous stirring (800 rpm).

  • Validation Check: Within 5–10 minutes, the reaction mixture should transition from a pale yellow suspension to a homogeneous dark red/brown solution, visually confirming the generation of the active Pd0 catalytic species.

Step 3: In-Process Control (IPC) & LC-MS Monitoring
  • After 2 hours, withdraw a 10 µL aliquot using a micro-syringe. Dilute in 1 mL of LC-MS grade Methanol, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

  • Self-Validating Analysis:

    • Target Product: Look for the expected [M+H]+ of the coupled biaryl product.

    • Unreacted Boronic Acid: Look for m/z=222.1 [M+H]+ .

    • Degradation Marker (Critical): Monitor for m/z=178.1 [M+H]+ . This corresponds to 2-(azepan-1-yl)pyrimidine.

    • Actionable Insight: If the ratio of m/z178.1 to the product is high (>1:3) while aryl halide remains, protodeboronation is outcompeting transmetalation. For future runs, reduce the water ratio to 10:1 or lower the temperature to 70 °C.

Step 4: Workup and Isolation
  • Once the aryl halide is fully consumed (typically 2–4 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate ( 2×10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , and filter.

    • Pro-Tip: To remove residual palladium, stir the dried organic filtrate with a metal scavenger (e.g., SiliaMetS® Thiol, 0.5 g) for 1 hour before final filtration.

  • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure coupled product.

References

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling Israel Journal of Chemistry[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles National Institutes of Health (NIH) / Angewandte Chemie[Link]

Application

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(Azepan-1-yl)pyrimidine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(azepan-1-yl)pyrimidine-5-boronic acid w...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(azepan-1-yl)pyrimidine-5-boronic acid with various aryl and heteroaryl halides. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the functionalization of this core structure is of paramount importance in drug discovery.[1] These application notes offer detailed insights into the reaction mechanism, optimal catalyst and ligand selection, and step-by-step protocols for successful coupling reactions. Furthermore, we address the inherent challenges associated with the use of electron-rich, nitrogen-containing heteroaryl boronic acids and provide troubleshooting strategies to overcome common obstacles.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold found in a multitude of biologically active compounds and approved pharmaceuticals. Its presence is critical for the therapeutic effect of numerous drugs, spanning from anticancer agents to antivirals and beyond. Consequently, the development of robust and versatile methods for the synthesis and functionalization of pyrimidine derivatives is a key focus in modern medicinal chemistry.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable transformation in organic synthesis.[2]

This guide focuses on the specific application of the Suzuki-Miyaura coupling to 2-(azepan-1-yl)pyrimidine-5-boronic acid, a substrate of interest for the generation of novel drug candidates. The electron-rich nature of the 2-aminopyrimidine moiety presents unique challenges that will be addressed herein.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (R'-B(OH)₂) is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments (R and R') couple and are eliminated from the palladium center, regenerating the active Pd(0) catalyst and forming the desired C-C bond.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination [ Ar-Ar' ] [ Ar-Ar' ] Ar-Pd(II)-Ar'(Ln)->[ Ar-Ar' ] Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges with 2-(Azepan-1-yl)pyrimidine-5-boronic Acid

The successful coupling of 2-(azepan-1-yl)pyrimidine-5-boronic acid is contingent on overcoming several challenges inherent to this class of substrates:

  • Protodeboronation: Heteroaryl boronic acids, particularly those with nitrogen atoms, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (e.g., water), leading to the formation of the corresponding arene and a loss of the desired reactivity.[3]

  • Catalyst Inhibition: The nitrogen atoms within the pyrimidine ring and the azepane moiety can coordinate to the palladium center, potentially inhibiting the catalytic activity.[4][5] This is a common issue with nitrogen-rich heterocycles.[5][6][7]

  • Substrate Reactivity: The electron-donating nature of the 2-amino group can influence the electronic properties of the pyrimidine ring and the boronic acid, affecting the rates of oxidative addition and transmetalation.

To mitigate these challenges, careful selection of the palladium catalyst, ligand, base, and solvent system is crucial.

Recommended Palladium Catalysts and Ligands

For challenging Suzuki-Miyaura couplings involving electron-rich and N-heterocyclic substrates, the use of specialized palladium precatalysts and bulky, electron-rich phosphine ligands is often necessary.

Catalyst and Ligand Selection Guide
Catalyst/PrecatalystLigandCharacteristics & Recommendations
Pd₂(dba)₃SPhos or XPhos A common starting point. These Buchwald ligands are known to be effective for a wide range of challenging couplings, including those with heteroaryl substrates.[3][5]
Pd(OAc)₂SPhos or XPhos Another readily available palladium source. Requires in situ reduction to Pd(0).
[Pd(allyl)Cl]₂SPhos or XPhos A stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species.
PEPPSI™-IPr (NHC ligand)N-Heterocyclic Carbene (NHC) ligands can offer enhanced stability and reactivity for certain substrates.
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic catalyst, but often less effective for challenging substrates compared to modern ligand systems. May be a suitable initial screen due to its availability.[1]

Note: The use of preformed palladium catalysts (precatalysts) can offer improved reproducibility and faster reaction times as they often generate the active Pd(0) species more readily under mild conditions.[3][8]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-(azepan-1-yl)pyrimidine-5-boronic acid. Optimization of reaction conditions may be necessary for specific coupling partners.

Protocol 1: Conventional Heating

This protocol is a standard approach for Suzuki-Miyaura couplings and is suitable for most laboratory settings.

Materials:

  • 2-(Azepan-1-yl)pyrimidine-5-boronic acid (or its pinacol ester) (1.0 equiv)

  • Aryl/Heteroaryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., SPhos) (4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(azepan-1-yl)pyrimidine-5-boronic acid, the aryl/heteroaryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine boronic acid, halide, catalyst, ligand, and base in a Schlenk flask. Inert Atmosphere Evacuate and backfill with Argon/Nitrogen (3x). Combine Reactants->Inert Atmosphere Add Solvent Add degassed solvent via syringe. Inert Atmosphere->Add Solvent Heat & Stir Heat to 80-100 °C with vigorous stirring. Add Solvent->Heat & Stir Monitor Monitor progress by TLC or LC-MS. Heat & Stir->Monitor Cool Cool to room temperature. Monitor->Cool Extract Dilute with organic solvent, wash with water and brine. Cool->Extract Dry & Concentrate Dry over Na2SO4, filter, and concentrate. Extract->Dry & Concentrate Purify Purify by column chromatography. Dry & Concentrate->Purify

Caption: Experimental workflow for conventional heating Suzuki coupling.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improve yields, particularly for less reactive substrates.[1]

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave reaction vial, combine 2-(azepan-1-yl)pyrimidine-5-boronic acid, the aryl/heteroaryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Add the degassed solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-45 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.[1]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficient temperature- Use a fresh batch of catalyst and ligands.- Ensure boronic acid has not degraded.- Screen different solvents and bases.- Cautiously increase the reaction temperature.
Protodeboronation - Presence of excess water or acidic impurities- Prolonged reaction time at high temperature- Use anhydrous solvents and a non-protic base.- Consider using the pinacol ester of the boronic acid, which can be more stable.[3]- Minimize reaction time.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Ensure thorough degassing of the solvent and reaction vessel.[9]- Maintain a positive pressure of inert gas throughout the reaction.
Dehalogenation of the Halide - Formation of a palladium-hydride species- Use a milder base.- Screen different ligands; bulky, electron-rich ligands can sometimes suppress this side reaction.[4]

Data Summary: Representative Reaction Conditions

The following table provides a summary of typical reaction conditions that have been successful for the Suzuki-Miyaura coupling of related pyrimidine derivatives. These should serve as a good starting point for optimization.

Substrate 1Substrate 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2565[1]
5-BromopyrimidineVarious arylboronic acidsPd(PPh₃)₂Cl₂ (5)-Na₂CO₃1,4-Dioxane951250-80[10]
3-Bromo-pyrazolo[1,5-a] pyrimidin-5-onePhenylboronic acidXPhosPdG2 (5)XPhos (5)K₃PO₄t-AmylOH/H₂O100174[11]
Aryl ChloridesHeteroarylboronic acidsPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄Toluene or DioxaneRT - 1002-2470-95[12]

Conclusion

The Suzuki-Miyaura cross-coupling of 2-(azepan-1-yl)pyrimidine-5-boronic acid is a viable and valuable method for the synthesis of novel, functionalized pyrimidine derivatives. By understanding the underlying mechanism and potential challenges, and by employing modern palladium catalysts and ligands, researchers can efficiently access a wide range of compounds with potential applications in drug discovery and development. The protocols and troubleshooting guide provided herein offer a solid foundation for achieving successful and reproducible results.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Request PDF. (n.d.). Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile. [Link]

  • Lynch, V. M., et al. (2003). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 1(1), 125-131. [Link]

  • El-Ghozzi, M., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 10(52), 31235-31245. [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Trice, S. L. J. (2012). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12477–12480. [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • Thompson, L. A., & Ellman, J. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters, 5(4), 545–548. [Link]

  • Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949. [Link]

  • Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2858. [Link]

  • Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett, 2004(01), 190-192. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021323118. [Link]

  • Li, Z., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(9), 5963–5988. [Link]

Sources

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for 2-(Azepan-1-yl)pyrimidine-5-boronic Acid

Introduction and Rationale 2-(Azepan-1-yl)pyrimidine-5-boronic acid is a highly specialized building block utilized extensively in medicinal chemistry for the synthesis of complex heteroaryl compounds, particularly in th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

2-(Azepan-1-yl)pyrimidine-5-boronic acid is a highly specialized building block utilized extensively in medicinal chemistry for the synthesis of complex heteroaryl compounds, particularly in the development of kinase inhibitors and neuroprotective agents[1]. The incorporation of the azepane (hexamethyleneimine) ring at the C2 position of the pyrimidine core introduces significant lipophilicity and unique steric bulk, which can favorably modulate the pharmacokinetic properties and target binding affinity of drug candidates.

However, pyrimidine-5-boronic acids are notoriously challenging substrates in Suzuki-Miyaura cross-coupling reactions[2]. The electron-deficient nature of the pyrimidine ring reduces the nucleophilicity of the boronic acid, slowing down the transmetalation step and increasing the susceptibility to competitive protodeboronation (hydrolytic cleavage of the C-B bond). The presence of the electron-donating 2-azepanyl group partially mitigates this by pushing electron density into the pyrimidine ring via resonance, but careful optimization of the catalyst, base, and solvent system remains critical to achieve high yields.

Mechanistic Insights and Optimization Strategy

As a Senior Application Scientist, I emphasize that successful coupling of this reagent requires a deep understanding of the catalytic cycle and the specific electronic vulnerabilities of the substrate.

The Role of Electronics in Transmetalation

In the Suzuki-Miyaura cycle, transmetalation is often the rate-determining step for electron-deficient heteroaryl boronic acids. The boronic acid must first be activated by a base to form a negatively charged boronate complex ( [Ar−B(OH)3​]− ), which is more nucleophilic and readily transfers the aryl group to the Palladium(II) center. Because the pyrimidine ring withdraws electron density, the formation of the boronate is favored, but the subsequent transfer to the Pd center is slow. If the reaction is heated for too long in the presence of strong aqueous bases, protodeboronation outcompetes transmetalation[2].

Causality Behind Experimental Choices
  • Catalyst Selection : While Pd(PPh3​)4​ is a standard choice, bulky, electron-rich bidentate ligands such as Pd(dppf)Cl2​ or Pd(Amphos)Cl2​ are superior for pyrimidine-5-boronic acids. They accelerate the oxidative addition of unreactive aryl chlorides and stabilize the Pd intermediate, reducing catalyst degradation into inactive palladium black.

  • Base Selection : Mild bases like Na2​CO3​ or K3​PO4​ are preferred over strong bases (e.g., NaOH , KOtBu ). They provide sufficient alkalinity to form the reactive boronate species without accelerating the hydrolytic cleavage of the boronic acid.

  • Solvent System : A biphasic system of 1,4-Dioxane/Water (typically 4:1 or 5:1 v/v) is optimal. Dioxane provides excellent solubility for the organic substrates and the catalyst, while water is essential for dissolving the inorganic base and facilitating boronate formation.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X TransMet Transmetalation (2-(Azepan-1-yl)pyrimidine -5-boronic acid) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Product Formation) TransMet->RedElim Slow Step RedElim->Pd0 Cross-Coupled Product

Figure 1: Suzuki-Miyaura Catalytic Cycle highlighting the rate-limiting transmetalation step.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimization landscape for coupling 2-(Azepan-1-yl)pyrimidine-5-boronic acid with a standard aryl bromide, demonstrating the causality of reagent selection.

Catalyst SystemBase (Equiv)Solvent SystemTemp / TimeYield (%)Observation / Causality
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)Toluene/EtOH/H2O90°C, 12h45%Moderate yield; significant protodeboronation observed.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (2.0)DMF/H2O (9:1)100°C, 8h62%Better conversion, but difficult solvent removal during workup.
Pd(dppf)Cl2​ (5 mol%) K3​PO4​ (2.5)1,4-Dioxane/H2O (4:1)90°C, 6h88% Optimal ; fast transmetalation, minimal degradation.
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (2.0)1,4-Dioxane/H2O (4:1)120°C, 20 min85% Excellent for rapid microwave-assisted library synthesis[3].

Experimental Protocols

Protocol A: Standard Thermal Suzuki-Miyaura Coupling

Self-Validating System: This protocol includes specific visual and physical checkpoints to ensure reaction integrity.

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 2-(Azepan-1-yl)pyrimidine-5-boronic acid (1.2 - 1.5 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K3​PO4​ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step) : In a 20 mL Schlenk tube or heavy-walled reaction vial, add the aryl halide and 2-(Azepan-1-yl)pyrimidine-5-boronic acid. Add 1,4-Dioxane and Water.

    • Expert Insight: Degas the solvent mixture by sparging with Argon or Nitrogen for at least 15 minutes prior to catalyst addition. Oxygen is detrimental to Pd(0) species and will lead to rapid oxidative homocoupling of the boronic acid.

  • Catalyst & Base Addition : Add K3​PO4​ and Pd(dppf)Cl2​⋅CH2​Cl2​ to the mixture. The solution will typically appear deep red/orange.

  • Inert Atmosphere Setup : Seal the vial with a septum. Evacuate and backfill with Argon (repeat 3 times to ensure a strictly inert environment).

  • Reaction Execution : Heat the reaction mixture in a pre-heated oil bath at 90 °C for 6–8 hours.

    • Validation Check: Monitor by TLC or LC-MS. The disappearance of the aryl halide and the presence of the product mass confirm successful coupling. If the boronic acid is consumed but the aryl halide remains, protodeboronation has occurred; add an additional 0.5 equiv of the boronic acid and continue heating.

  • Workup : Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (10 mL).

  • Extraction & Purification : Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or Preparative HPLC[1].

Protocol B: Microwave-Assisted Coupling (High-Throughput)

For drug discovery professionals requiring rapid turnaround, microwave irradiation significantly suppresses protodeboronation by reducing the reaction time from hours to minutes[3].

  • In a microwave-safe vial, combine Aryl Halide (1.0 equiv), 2-(Azepan-1-yl)pyrimidine-5-boronic acid (1.5 equiv), Pd(PPh3​)4​ (5 mol%), and Na2​CO3​ (2.0 equiv).

  • Suspend in a 4:1 mixture of 1,4-Dioxane/Water (0.1 M concentration).

  • Seal the vial, and purge with Argon for 5 minutes.

  • Irradiate in a microwave reactor at 120 °C for exactly 20 minutes[2].

  • Cool, filter through a microfilter (PTFE, 0.45 µm), and proceed directly to Prep-HPLC purification.

Workflow Step1 1. Reagent Preparation Degas Solvents (Dioxane/H2O) Step2 2. Reaction Setup Add Ar-X, Boronic Acid, Base, Pd-Cat Step1->Step2 Step3 3. Inert Atmosphere Purge with N2/Ar (x3) Step2->Step3 Step4 4. Heating Thermal (90°C) or Microwave (120°C) Step3->Step4 Step5 5. Workup & Extraction Filter over Celite, EtOAc/H2O Extraction Step4->Step5 Step6 6. Purification Flash Chromatography / Prep-HPLC Step5->Step6

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling process.

Conclusion

The successful utilization of 2-(Azepan-1-yl)pyrimidine-5-boronic acid hinges on balancing the activation of the boronic acid with the suppression of its hydrolytic degradation. By employing bidentate palladium catalysts ( Pd(dppf)Cl2​ ), mild phosphate bases, and strictly deoxygenated biphasic solvent systems, researchers can achieve highly reproducible and high-yielding C-C bond formations, accelerating the discovery of novel pyrimidine-containing therapeutics.

References

  • Development of MAP4 kinase inhibitors as motor-neuron-protecting agents Source: PMC - NIH[Link]

  • Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors Source: ACS Publications[Link]

  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction Source: MDPI[Link]

Sources

Application

Application Note: Synthesis of Pyrimidine-Based Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

Introduction & Executive Summary Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, heavily represented in FDA-approved protein kinase inhibitors (e.g., imatinib, ribociclib, abemaciclib)[1],[2]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, heavily represented in FDA-approved protein kinase inhibitors (e.g., imatinib, ribociclib, abemaciclib)[1],[2]. The pyrimidine core acts as a bioisostere for the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. The Suzuki-Miyaura cross-coupling of pyrimidine boronic acids with aryl or heteroaryl halides is a cornerstone reaction for functionalizing these scaffolds[1]. However, the electron-deficient nature of the pyrimidine ring renders its boronic acid highly susceptible to hydrolytic protodeboronation[3]. This application note provides a mechanistic overview and a self-validating protocol utilizing advanced Buchwald precatalysts to overcome these synthetic hurdles[4].

Mechanistic Insights & Causality (E-E-A-T)

The Protodeboronation Challenge

Heteroaryl boronic acids, particularly electron-deficient pyrimidines and pyridines, are notoriously unstable under standard basic cross-coupling conditions[5]. The nitrogen atoms in the pyrimidine ring withdraw electron density from the carbon-boron bond, making it highly susceptible to nucleophilic attack by hydroxide ions, leading to rapid C-B bond cleavage (protodeboronation)[3],[4].

Causality in Catalyst and Ligand Selection

To outcompete the rate of protodeboronation, the transmetallation step of the catalytic cycle must be accelerated. Traditional catalysts like Pd(PPh3)4 often fail or require massive excesses of the boronic acid[3]. Employing Buchwald precatalysts, such as XPhos Pd G2 or G3, is highly recommended[4]. These precatalysts undergo facile activation under mild basic conditions to generate a highly active, mono-ligated Pd(0) species. The bulky, electron-rich XPhos ligand accelerates both oxidative addition into the aryl halide and subsequent transmetallation, effectively outrunning the degradation pathway[4],[6].

Base and Solvent Dynamics

Strong bases (e.g., NaOH) exacerbate protodeboronation[5]. Mild, anhydrous bases or aqueous solutions of K3PO4 or K2CO3 are preferred[6]. The biphasic solvent system (e.g., 1,4-Dioxane/H2O) ensures solubility of both the organic substrates and the inorganic base, while the use of microwave irradiation can further reduce reaction times from hours to minutes, drastically limiting the time the boronic acid is exposed to hydrolytic conditions[1],[6].

Visualizing the Biological Pathway and Synthetic Logic

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb Protein (Active) CDK46->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Drives Inhibitor Pyrimidine-based Inhibitor Inhibitor->CDK46 Blocks ATP Pocket

Figure 1: Mechanism of pyrimidine-based CDK4/6 inhibitors blocking G1/S cell cycle progression.

Suzuki_Workflow Prep 1. Reagent Preparation (Pyrimidine Boronic Acid + Aryl Halide) Degas 2. Solvent Degassing (Dioxane/H2O, N2 Sparging) Prep->Degas Catalyst 3. Catalyst Addition (XPhos Pd G2, K3PO4) Degas->Catalyst Reaction 4. Cross-Coupling Reaction (80°C or Microwave 110°C) Catalyst->Reaction Workup 5. Aqueous Workup & Extraction (EtOAc) Reaction->Workup Full Conversion (TLC/LC-MS) Protodeboronation Side Reaction: Protodeboronation Reaction->Protodeboronation Excess Base / H2O Purify 6. Flash Chromatography & LC-MS Validation Workup->Purify

Figure 2: Optimized Suzuki-Miyaura workflow mitigating protodeboronation of pyrimidine boronic acids.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling between 5-pyrimidineboronic acid and a model aryl bromide. The data illustrates the profound impact of catalyst and base selection on suppressing protodeboronation[4],[6].

Table 1: Optimization of Suzuki-Miyaura Coupling for 5-Pyrimidineboronic Acid

EntryCatalyst (5 mol%)LigandBase (2 equiv)SolventTemp (°C)Yield (%)Protodeboronation (%)
1Pd(PPh3)4NoneNa2CO3DMF/H2O1003560
2Pd(dppf)Cl2NoneK2CO3Dioxane/H2O905535
3Pd(OAc)2SPhosK3PO4Toluene/H2O907215
4XPhos Pd G2XPhosK3PO4Dioxane/H2O8092<5
5XPhos Pd G2XPhosK3PO4Dioxane/H2O110 (MW)95<2

Detailed Experimental Protocol

Self-Validating Workflow for the Synthesis of 5-Arylpyrimidines

Materials:

  • 5-Pyrimidineboronic acid (1.5 equiv)

  • Aryl/Heteroaryl bromide (1.0 equiv)

  • XPhos Pd G2 (0.05 equiv, 5 mol%)

  • XPhos ligand (0.05 equiv, 5 mol%)

  • K3PO4 (2.0 equiv)

  • 1,4-Dioxane / H2O (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 5-pyrimidineboronic acid (1.5 mmol), XPhos Pd G2 (0.05 mmol), XPhos (0.05 mmol), and K3PO4 (2.0 mmol)[6].

    • Causality: Using a slight excess of boronic acid compensates for trace protodeboronation[3]. Adding the free ligand alongside the precatalyst prevents the formation of inactive palladium black and stabilizes the active Pd(0) species[4].

  • Solvent Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H2O (1.0 mL). Seal the tube with a septum and sparge the mixture with ultra-pure Nitrogen or Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Thorough degassing is a critical self-validating step to ensure catalytic turnover.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive inert gas flow. Heat the reaction mixture in a pre-heated oil bath at 80°C (or via microwave irradiation at 110°C) for 2–4 hours[6].

    • Causality: Elevated temperatures overcome the activation energy barrier for transmetallation of sterically hindered substrates[6].

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexanes). The disappearance of the aryl bromide validates the completion of the cross-coupling.

  • Workup and Extraction: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL).

    • Causality: Mild basic wash neutralizes any acidic byproducts and removes residual inorganic salts without degrading the product.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel to obtain the pure kinase inhibitor intermediate.

Sources

Method

Application Note: C–C Bond Formation Using 2-(Azepan-1-yl)pyrimidine-5-boronic Acid via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Rationale The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of C–C bond formation in modern medicinal chemistry and drug development. The incorporation of heteroaryl boronic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of C–C bond formation in modern medicinal chemistry and drug development. The incorporation of heteroaryl boronic acids, specifically pyrimidine-5-boronic acids, allows for the rapid assembly of complex biaryl scaffolds found in numerous kinase inhibitors and receptor modulators.

The 2-(azepan-1-yl)pyrimidine-5-boronic acid is a highly specialized and valuable building block. The azepane ring—a seven-membered saturated heterocycle—imparts unique steric bulk and enhanced lipophilicity (LogP) compared to smaller cyclic amines like pyrrolidine or piperidine. This structural modification is frequently leveraged by drug development professionals to optimize the pharmacokinetic profiles and target-binding affinities of lead compounds.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields with this specific substrate, scientists must understand the interplay between its electronic properties and the reaction environment.

Electronic Modulation & Protodeboronation: While pyrimidines are generally electron-deficient, the presence of the azepan-1-yl group at the C2 position donates electron density into the pyrimidine ring via nitrogen lone-pair resonance. This electronic modulation makes the boronic acid highly reactive but notoriously susceptible to protodeboronation (cleavage of the C–B bond) under strongly basic conditions or prolonged heating [1].

Causality Behind Experimental Choices: To counteract degradation, the protocol must function as a self-validating system where the rate of transmetalation outcompetes the rate of C–B bond hydrolysis.

  • Catalyst Selection: We mandate the use of bulky, electron-rich dialkylbiaryl phosphine pre-catalysts (e.g., XPhos Pd G2). The steric bulk of the XPhos ligand facilitates rapid reductive elimination, while its electron richness accelerates oxidative addition, minimizing the lifetime of sensitive intermediates [2].

  • Base & Solvent Synergy: A mild base (K₃PO₄) in a biphasic 1,4-Dioxane/H₂O system is critical. Water is essential to generate the reactive trihydroxyboronate intermediate [Ar−B(OH)3​]− , which undergoes transmetalation significantly faster than the neutral boronic acid. Strong bases (like NaOH) will exclusively yield the des-boronated 2-(azepan-1-yl)pyrimidine byproduct.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition [Pd(II)-Ar-X] Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetalation [Pd(II)-Ar-Pyrimidine] OxAdd->TransMet + 2-(Azepan-1-yl)pyrimidine-5-boronic acid + Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Release of Biaryl Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling using 2-(Azepan-1-yl)pyrimidine-5-boronic acid.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the coupling of 2-(Azepan-1-yl)pyrimidine-5-boronic acid with a standard aryl bromide (4-bromoanisole). The data highlights the necessity of modern Buchwald-type precatalysts over legacy systems.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp / TimeYield (%)Observation
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)90°C, 12h45%Sluggish conversion
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)90°C, 12h68%Moderate homocoupling
3 XPhos Pd G2 K₃PO₄ Dioxane/H₂O (4:1) 90°C, 4h 92% Optimal conditions
4XPhos Pd G2NaOHDioxane/H₂O (4:1)90°C, 4h35%Severe protodeboronation

Detailed Experimental Protocol

This methodology is designed as a self-validating workflow. By utilizing an internal standard and precise In-Process Controls (IPC), researchers can quantitatively verify catalyst efficiency versus substrate degradation in real-time [3].

Materials Required
  • Substrates: Aryl halide (1.0 mmol), 2-(Azepan-1-yl)pyrimidine-5-boronic acid (1.2 mmol).

  • Reagents: XPhos Pd G2 (0.05 mmol, 5 mol%), K₃PO₄ (2.0 mmol).

  • Solvents: 1,4-Dioxane (4.0 mL), HPLC-grade H₂O (1.0 mL).

Step-by-Step Methodology
  • Preparation & Degassing: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add 1,4-Dioxane and H₂O. Sparge the solvent mixture with ultra-pure N₂ gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes oxidative homocoupling of the boronic acid.

  • Reagent Loading: Add the aryl halide, 2-(Azepan-1-yl)pyrimidine-5-boronic acid, and K₃PO₄ to the tube.

  • Catalyst Addition: Add XPhos Pd G2 last.

    • Causality: Adding the catalyst after the base and boronic acid ensures that upon dissolution, the active Pd(0) species immediately enters the catalytic cycle, preventing off-cycle degradation.

  • Reaction Execution: Seal the tube, evacuate, and backfill with N₂ (3x). Submerge the tube in a pre-heated oil bath at 90°C. Stir vigorously (800 rpm) for 4 hours.

    • Causality: Vigorously stirring a biphasic mixture maximizes the interfacial surface area, accelerating the base-mediated formation of the boronate complex.

  • In-Process Control (IPC) & Self-Validation: After 2 hours, withdraw a 10 µL aliquot under N₂ flow, dilute with MeCN, and analyze via LC-MS.

    • Validation Metric: The reaction is validated and proceeding optimally if the ratio of product to remaining aryl halide is >9:1, and the protodeboronation peak ( [M+H]+=178 for 2-(azepan-1-yl)pyrimidine) is <5%.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaCl (brine, 2 x 10 mL).

    • Causality: Brine efficiently removes the water-soluble inorganic salts (potassium phosphates, borate salts) and residual dioxane from the organic phase.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl product.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Reaction 90°C, N2 atm Step1->Step2 Step3 3. Workup EtOAc / Brine Step2->Step3 Step4 4. Purification Silica Gel Step3->Step4 Step5 5. Analysis NMR / LC-MS Step4->Step5

Caption: Step-by-step experimental workflow for the cross-coupling protocol.

Troubleshooting Guide

  • High Levels of Protodeboronation: If LC-MS indicates significant accumulation of 2-(azepan-1-yl)pyrimidine, the base is too strong or the temperature is too high. Switch to a weaker base (e.g., K₂HPO₄) or lower the temperature to 70°C.

  • Incomplete Conversion (Stalled Reaction): Ensure rigorous degassing. If the aryl halide is highly sterically hindered, increase the catalyst loading to 10 mol% or switch to a microwave-assisted protocol (110°C for 15 minutes) to force the transmetalation step before catalyst death occurs.

References

  • Saygili, N., Batsanov, A. S., & Bryce, M. R. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry. URL:[Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. ACS Combinatorial Science. URL:[Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. URL:[Link]

Application

Application Note: Strategic Utilization of 2-(Azepan-1-yl)pyrimidine-5-boronic acid in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-(Azepan-1-yl)pyrimidine-5-boronic acid (CAS: 2096333-81-0) [1] Introduction & Structural Rationale In modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-(Azepan-1-yl)pyrimidine-5-boronic acid (CAS: 2096333-81-0) [1]

Introduction & Structural Rationale

In modern drug discovery, the precise tuning of a molecule's physicochemical properties is paramount to achieving target selectivity and optimal pharmacokinetics. 2-(Azepan-1-yl)pyrimidine-5-boronic acid has emerged as a highly specialized building block that addresses complex structure-activity relationship (SAR) challenges.

This bifunctional reagent combines a reactive boronic acid handle for late-stage functionalization with a pre-installed azepanyl-pyrimidine pharmacophore. The causality behind selecting this specific motif over simpler analogs (like piperidine or pyrrolidine) lies in its unique spatial and electronic properties:

  • The Azepane Ring (7-membered heterocycle): The increased ring size introduces a higher degree of conformational flexibility and lipophilic bulk. This allows the moiety to adaptively bind into cryptic hydrophobic sub-pockets in kinase hinge regions or G-protein coupled receptors (GPCRs) [4].

  • Electronic Modulation: While aliphatic azepane is highly basic, its direct attachment to the electron-deficient pyrimidine ring at the C2 position significantly delocalizes the nitrogen lone pair. This lowers the predicted pKa​ to approximately 2.85 [1], ensuring the molecule remains largely un-ionized at physiological pH, which is critical for enhancing Blood-Brain Barrier (BBB) permeability in CNS drug development.

  • The Pyrimidine-5-Boronic Acid Core: The boronic acid at the C5 position acts as a highly efficient directing group for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the rapid synthesis of biaryl scaffolds [2].

Quantitative Physicochemical Comparison

To illustrate the rationale for utilizing the azepane derivative, the table below summarizes the comparative physicochemical shifts when modifying the C2-amine of a pyrimidine core.

C2-SubstituentRing SizePredicted pKa​ (Conjugate Acid)Relative Lipophilicity ( Δ clogP)Steric Volume / FlexibilityPrimary Medicinal Chemistry Application
Pyrrolidin-1-yl 5-membered~ 3.5BaselineLow / RigidMinimizing off-target hERG liability
Piperidin-1-yl 6-membered~ 3.2+ 0.45Moderate / ChairStandard oral bioavailability tuning
Azepan-1-yl 7-membered~ 2.85+ 0.90High / PuckeredEnhancing BBB penetration & hydrophobic pocket filling

Mechanistic Insights: Overcoming Protodeboronation

While pyrimidine-5-boronic acids are invaluable for SAR exploration[4], they present a significant synthetic challenge: protodeboronation [3, 5]. Because the pyrimidine ring is highly electron-deficient, the C-B bond is susceptible to hydrolytic cleavage, especially under the prolonged basic aqueous conditions typical of standard Suzuki couplings.

To successfully utilize 2-(Azepan-1-yl)pyrimidine-5-boronic acid, the catalytic cycle must be optimized to accelerate the transmetalation step faster than the competing protodeboronation pathway. This is achieved by:

  • Using anhydrous or low-water solvent systems (e.g., 1,4-Dioxane).

  • Employing strong, non-nucleophilic bases (e.g., anhydrous K3​PO4​ ) rather than standard aqueous Na2​CO3​ .

  • Utilizing highly active, sterically hindered palladium precatalysts (e.g., Pd(dppf)Cl₂ or XPhos Pd G2) to facilitate rapid oxidative addition and product release.

Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the transmetalation step.

Experimental Protocol: Optimized Suzuki-Miyaura Cross-Coupling

This self-validating protocol is specifically designed to mitigate the protodeboronation of 2-(Azepan-1-yl)pyrimidine-5-boronic acid while maximizing the yield of the cross-coupled biaryl product.

Reagents & Materials
  • Boronic Acid: 2-(Azepan-1-yl)pyrimidine-5-boronic acid (1.5 equivalents)

  • Electrophile: Heteroaryl/Aryl Halide (Bromide or Iodide) (1.0 equivalent)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%)

  • Base: Anhydrous Potassium Phosphate ( K3​PO4​ ) (3.0 equivalents)

  • Solvent: 1,4-Dioxane : H2​O (4:1 v/v, thoroughly degassed)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: To an oven-dried microwave vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 eq), 2-(Azepan-1-yl)pyrimidine-5-boronic acid (1.5 eq), and anhydrous K3​PO4​ (3.0 eq).

    • Causality Check: The 1.5 excess of boronic acid acts as a buffer against trace protodeboronation, ensuring complete consumption of the valuable aryl halide.

  • Inert Atmosphere Exchange: Seal the vial with a crimp cap and septum. Evacuate the vial and backfill with dry Nitrogen or Argon. Repeat this process three times.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/Water mixture.

    • Critical Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Catalyst Introduction: Quickly remove the septum under a positive stream of inert gas, add the Pd(dppf)Cl2​ catalyst (5 mol%), and reseal.

  • Reaction Execution (Microwave): Heat the reaction mixture in a microwave synthesizer at 110°C for 20 minutes.

    • Causality Check: Microwave irradiation provides rapid, uniform heating. This kinetic push forces the transmetalation step to outpace the hydrolytic degradation of the pyrimidine-5-boronic acid[2, 3].

  • Workup & Validation: Cool to room temperature. Dilute with Ethyl Acetate and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

    • Self-Validation: Analyze the crude mixture via LC-MS. The presence of the deboronated byproduct (2-(azepan-1-yl)pyrimidine) indicates that the reaction was heated too slowly or the base was insufficiently dry.

Application in CNS Drug Design: Histamine H3 Receptor Antagonists

Beyond its utility as a synthetic intermediate, the azepanyl-pyrimidine scaffold is highly prized in neuropharmacology. The Histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters.

Antagonists or inverse agonists targeting the H3 receptor require a basic amine pharmacophore linked to a lipophilic aromatic core. The 2-(Azepan-1-yl)pyrimidine moiety perfectly fulfills this pharmacophore model. The azepane ring provides the necessary basicity and steric bulk to anchor into the receptor's orthosteric site, while the pyrimidine core acts as a rigid, vector-directing linker to the rest of the molecule.

Mechanism of action for azepanyl-pyrimidine derivatives acting as Histamine H3 receptor antagonists.

By utilizing 2-(Azepan-1-yl)pyrimidine-5-boronic acid in late-stage Suzuki couplings, medicinal chemists can rapidly generate libraries of H3 antagonists, fine-tuning the distal biaryl system to optimize receptor residence time and minimize off-target interactions.

References

  • ChemicalBook. "2-(Azepan-1-yl)pyrimidine-5-boronic acid CAS 2096333-81-0". ChemicalBook.
  • MDPI Molecules. "Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction". Molecules.
  • BenchChem. "(2,4-Diphenylpyrimidin-5-yl)boronic acid Synthesis and Protodeboronation". BenchChem.
  • RSC Medicinal Chemistry. "Design, synthesis and biological evaluation of pyrimidine derivatives". RSC Med. Chem.
  • ACS Biochemistry. "Inhibition of Mandelate Racemase by Boron-Based Inhibitors: Different Binding Modes". Biochemistry.
Method

Application Note: Pyrimidine-Directed Metal-Free C–H Borylation for Advanced API Synthesis

Executive Summary The functionalization of C–H bonds to form carbon-boron (C–B) bonds is a cornerstone of modern drug development, enabling late-stage diversification and serving as a critical prerequisite for Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of C–H bonds to form carbon-boron (C–B) bonds is a cornerstone of modern drug development, enabling late-stage diversification and serving as a critical prerequisite for Suzuki-Miyaura cross-coupling. Historically, this transformation has relied heavily on precious transition metals (e.g., Iridium, Rhodium, Palladium). However, the stringent ICH Q3D guidelines regarding elemental impurities in Active Pharmaceutical Ingredients (APIs) necessitate rigorous and costly metal-scavenging protocols.

To circumvent these limitations, metal-free directed electrophilic C–H borylation has emerged as a disruptive, highly scalable alternative[1]. By leveraging the ubiquitous pyrimidine moiety—a privileged scaffold in medicinal chemistry—as an intrinsic directing group, researchers can achieve highly regioselective ortho-borylation using Boron Tribromide (BBr₃). This application note details the mechanistic causality, optimized parameters, and a self-validating protocol for the pyrimidine-directed metal-free C–H borylation of aniline derivatives to yield bench-stable pinacol boronates (BPin)[2][3].

Mechanistic Causality & Experimental Design Principles

To achieve high yields and site exclusivity without a metal catalyst, the reaction relies on an Electrophilic Aromatic Substitution (S_EAr) pathway driven by Lewis acid-base interactions[4]. Understanding the causality behind each reagent choice is critical for protocol optimization and troubleshooting.

The Role of the Pyrimidine Directing Group

Unlike traditional transition-metal catalyzed borylation (which is often sterically driven), this metal-free approach is electronically and geometrically directed. The pyrimidine nitrogen acts as a strong Lewis base, coordinating directly with the highly electrophilic BBr₃. This coordination brings the boron center into close proximity with the ortho-C–H bond of the adjacent arene, effectively lowering the activation energy for the subsequent S_EAr attack[1].

Reagent Selection: BBr₃ and Non-Coordinating Solvents
  • Borylating Agent: BBr₃ is selected over BCl₃ or B(OMe)₃ due to its superior electrophilicity. Upon coordination, a second equivalent of BBr₃ acts as a halide abstractor, generating a highly reactive borenium cation intermediate[4].

  • Solvent (1,2-Dichloroethane, DCE): Halogenated solvents like DCE are mandatory. Ethers (e.g., THF) or amines will form irreversible Lewis acid-base adducts with BBr₃, completely quenching its reactivity. DCE provides the necessary polarity to stabilize the borenium intermediate without competitive coordination[5].

The Critical Function of Sterically Hindered Bases

During the S_EAr step, the re-aromatization of the Wheland intermediate releases hydrobromic acid (HBr). If left unneutralized, HBr will cause proto-deborylation (cleaving the newly formed C–B bond) or degrade the substrate.

  • Why Tetramethylpyrazine or 2,6-Lutidine? Standard bases like Triethylamine (NEt₃) can competitively bind to the borenium cation, stalling the reaction. Sterically hindered bases like tetramethylpyrazine are bulky enough to avoid coordinating with the boron center, yet basic enough to efficiently scavenge the generated HBr[2][3].

Pinacol Quenching for API Stability

The immediate product of the C–H activation is a moisture-sensitive dibromoborane intermediate. To isolate a stable compound suitable for medicinal chemistry libraries, the intermediate is quenched in a one-pot fashion with pinacol and NEt₃, yielding the robust pinacol boronate (BPin) ester[3][5].

Mechanism SM 2-Pyrimidylaniline (Starting Material) Coord Lewis Acid-Base Adduct (Pyrimidine-N : BBr3) SM->Coord + BBr3 Borenium Borenium Cation Formation (- Br-) Coord->Borenium BBr3 acts as Br- acceptor Wheland Electrophilic Attack (SEAr) Wheland Intermediate Borenium->Wheland Intramolecular attack Deprot Deprotonation by Base (- HBr) Wheland->Deprot Dibromo Dibromoborane Intermediate Deprot->Dibromo Ester Pinacol Esterification (+ Pinacol, NEt3) Dibromo->Ester Quench Product Ortho-BPin Product (Stable API Intermediate) Ester->Product

Mechanistic pathway of pyrimidine-directed metal-free C-H borylation via SEAr.

Quantitative Data & Optimization

The efficiency of the metal-free borylation is highly dependent on the choice of base and the electronic nature of the substrate. The data below synthesizes the optimization parameters for maximum yield.

Table 1: Effect of Base on Borylation Efficiency

Entry Base (Equivalents) Solvent Time (h) Conversion / Yield (%) Causality
1 None DCE 4 < 10% HBr accumulation leads to proto-deborylation.
2 NEt₃ (1.2) DCE 4 45% Unhindered base competitively coordinates with BBr₃.
3 2,6-Lutidine (1.2) DCE 4 72% Steric bulk prevents boron coordination; good HBr scavenging.

| 4 | Tetramethylpyrazine (1.2) | DCE | 4 | 89% | Optimal balance of steric hindrance and basicity. |

Table 2: Substrate Scope and Electronic Tolerance

Substrate Substitution (Arene Ring) Isolated Yield (%) Mechanistic Observation
Unsubstituted (-H) 85% Standard baseline reactivity for the S_EAr pathway.
4-Methoxy (-OMe) 92% Electron-donating groups (EDGs) stabilize the Wheland intermediate, accelerating the reaction[2].
4-Fluoro (-F) 78% Inductive withdrawal slightly slows the reaction, but fully tolerated[6].

| 4-Trifluoromethyl (-CF₃) | 61% | Strong electron-withdrawing groups (EWGs) reduce the nucleophilicity of the arene, requiring longer reaction times. |

Standard Operating Protocol: Synthesis of Ortho-BPin Pyrimidylanilines

This protocol is designed as a self-validating system. Visual cues (fuming, color changes, precipitation) are included to ensure the operator can verify the integrity of the reaction at each step.

Required Reagents & Equipment
  • Substrate: 2-Pyrimidylaniline derivative (1.0 mmol)

  • Borylating Agent: Boron Tribromide (BBr₃, 1.0 M in CH₂Cl₂ or neat) (3.0 mmol)

  • Base (S_EAr step): Tetramethylpyrazine (1.2 mmol)

  • Quench Reagents: Pinacol (3.0 mmol), Triethylamine (NEt₃) (10.0 mmol)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

  • Equipment: Flame-dried Schlenk tube, nitrogen/argon manifold, gas-tight syringes.

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Flame-dry a 25 mL Schlenk tube under vacuum. Backfill with high-purity Nitrogen or Argon. Repeat this cycle three times.

  • Validation: Strict exclusion of moisture is required. BBr₃ reacts violently with water to form boric acid and HBr gas.

Step 2: Reagent Loading

  • Add the 2-pyrimidylaniline derivative (1.0 mmol) and tetramethylpyrazine (1.2 mmol) to the Schlenk tube.

  • Inject 5.0 mL of anhydrous DCE. Stir until a homogenous solution is achieved.

Step 3: Borylation Initiation (Caution: Exothermic)

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Using a gas-tight syringe, add BBr₃ (3.0 mmol) dropwise over 5 minutes.

  • Validation: You will observe immediate fuming upon the needle tip contacting the atmosphere, and a distinct color change (often yellow to deep orange/red) in the solution. This confirms the formation of the Lewis acid-base adduct and borenium cation.

Step 4: C–H Activation

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 4 hours.

  • Validation: The solution may become heterogeneous as amine-hydrobromide salts begin to precipitate, indicating successful S_EAr and deprotonation.

Step 5: Pinacol Esterification (Quench)

  • In a separate dry vial under nitrogen, prepare a quench solution containing pinacol (3.0 mmol) and NEt₃ (10.0 mmol) dissolved in 2.0 mL of anhydrous DCE.

  • Cool the main reaction vessel back to 0 °C.

  • Add the quench solution dropwise. Caution: This step is highly exothermic as excess BBr₃ is neutralized. Heavy white precipitation (NEt₃·HBr) will occur immediately.

  • Stir at room temperature for 2 hours to ensure complete esterification to the BPin product[3][4].

Step 6: Workup and Purification

  • Dilute the reaction mixture with CH₂Cl₂ (20 mL) and carefully quench with saturated aqueous NaHCO₃ (15 mL).

  • Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (typically using a Hexane/Ethyl Acetate gradient) to afford the pure ortho-BPin product.

Workflow Prep 1. Preparation Schlenk tube, N2 atm, Anhydrous DCE Mix 2. Reagent Addition Substrate + Base + BBr3 (Exothermic) Prep->Mix React 3. SEAr Reaction Stir at r.t. for 4 h Mix->React Quench 4. Pinacol Quench Add Pinacol + NEt3 Stir 2 h at r.t. React->Quench Workup 5. Workup & Purify Aqueous extraction, Column Chromatography Quench->Workup

Step-by-step experimental workflow for the synthesis of ortho-BPin APIs.

References

  • Pyrimidine-directed metal-free C-H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science (2021).
  • Pyrimidine-directed metal-free C-H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synth. Semantic Scholar (2021).
  • Metal-free directed C−H borylation of 2-(N-methylanilino)-5-fluoropyridines and 2-benzyl-5-fluoropyridines. ResearchGate (2022).
  • Metal-Free ortho C–H Borylation of Thiobenzamides. Organic Letters (2024).
  • Metal-free Borylation of α-Naphthamides and Phenylacetic Acid Drug. JACS Au (2024).

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-(Azepan-1-yl)pyrimidine-5-boronic Acid in Fragment-Based Drug Discovery

Introduction: A Rationale for a Privileged Fragment Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Rationale for a Privileged Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds. By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space, often yielding higher quality hits with superior ligand efficiency.[1][2] The success of any FBDD campaign is contingent on the rational design and selection of the fragment library. This guide details the strategic application of a promising, yet underexplored fragment, 2-(Azepan-1-yl)pyrimidine-5-boronic acid , in FBDD workflows.

This fragment is of particular interest due to the unique combination of its three constituent moieties:

  • The Pyrimidine Scaffold: A well-established "privileged scaffold" in medicinal chemistry, the pyrimidine ring is a core component of numerous approved drugs, including anticancer and antiviral agents.[3] Its nitrogen atoms act as key hydrogen bond acceptors, providing critical anchoring points within a target's binding site.

  • The Azepane Ring: This seven-membered saturated heterocycle provides a three-dimensional character that is often absent in flatter, more aromatic fragments.[4][5] The conformational flexibility of the azepane ring allows it to adapt to the topology of a binding pocket, while also providing vectors for future chemical elaboration during hit-to-lead optimization.[6][7]

  • The Boronic Acid Moiety: Boronic acids are unique in their ability to form reversible covalent bonds with nucleophilic residues such as serine, threonine, or even lysine, as well as forming strong, non-covalent interactions with Lewis bases.[8][9][10] This potential for covalent or strong dative bond interactions can provide a significant affinity advantage, even for a small fragment.[11][12][13]

The combination of these features in a single, "Rule of Three" compliant fragment makes 2-(Azepan-1-yl)pyrimidine-5-boronic acid a high-potential candidate for FBDD campaigns targeting a wide range of protein classes, including kinases, proteases, and other enzymes with nucleophilic residues in their active sites.

Fragment Library Design and Quality Control

The inclusion of 2-(Azepan-1-yl)pyrimidine-5-boronic acid in a fragment library should adhere to the established principles of FBDD.

The "Rule of Three" (Ro3)

The "Rule of Three" provides a useful set of guidelines for the selection of fragments with favorable physicochemical properties for FBDD.[14][15][16]

Property"Rule of Three" Guideline2-(Azepan-1-yl)pyrimidine-5-boronic acid (Estimated)
Molecular Weight< 300 Da~221 Da
cLogP≤ 3Estimated to be < 3
Hydrogen Bond Donors≤ 32 (from the boronic acid)
Hydrogen Bond Acceptors≤ 33 (2 from pyrimidine, 1 from boronic acid)
Rotatable Bonds≤ 32

Table 1: "Rule of Three" compliance for 2-(Azepan-1-yl)pyrimidine-5-boronic acid.

Quality Control

Prior to screening, it is imperative to assess the purity and stability of the fragment. A simple 1D ¹H-NMR spectrum should be acquired to confirm the structure and purity of the compound.[17] Given the potential for boronic acids to form trimers through dehydration, it is also advisable to check for the presence of the corresponding boroxine.

Experimental Protocols: A Multi-Faceted Approach to Hit Identification

A robust FBDD campaign employs a cascade of biophysical techniques to identify and validate fragment hits, minimizing the risk of false positives.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its low protein consumption and ability to detect weak binding events.[18][19][20][21]

Objective: To identify fragments that bind to the target protein in a concentration-dependent manner.

Materials:

  • Purified target protein (with an appropriate tag for immobilization, e.g., His-tag, AviTag)

  • SPR instrument (e.g., Biacore™)

  • Sensor chips (e.g., CM5, NTA)

  • Immobilization buffers (e.g., HBS-EP+)

  • Running buffer (e.g., HBS-EP+ with 1-5% DMSO)

  • 2-(Azepan-1-yl)pyrimidine-5-boronic acid stock solution (e.g., 100 mM in 100% DMSO)

Protocol:

  • Protein Immobilization: Immobilize the target protein on the sensor chip surface according to the manufacturer's instructions to achieve a suitable density (typically 8,000-12,000 RU).

  • Fragment Preparation: Prepare a dilution series of 2-(Azepan-1-yl)pyrimidine-5-boronic acid in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer to minimize bulk refractive index effects.[18]

  • Screening: Inject the fragment solutions over the immobilized protein surface. Include buffer-only injections for double referencing.

  • Data Analysis: Monitor the change in response units (RU) upon fragment binding. A confirmed hit should demonstrate a clear concentration-dependent binding response.[20]

Secondary Screening & Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for hit validation, providing information on binding affinity and, in some cases, the binding site on the target protein.[2][22][23] Both ligand- and protein-observed methods can be employed.

Ligand-observed NMR methods are highly sensitive to weak binding and do not require isotopic labeling of the protein.[17][24][25][26][27]

Objective: To confirm the binding of the fragment to the target protein and to gain initial insights into the binding epitope.

Materials:

  • Target protein solution (10-50 µM in a suitable NMR buffer, e.g., phosphate-buffered saline in D₂O)

  • 2-(Azepan-1-yl)pyrimidine-5-boronic acid stock solution

  • NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe

A. Saturation Transfer Difference (STD) NMR:

  • Sample Preparation: Prepare two NMR samples: one with the target protein and the fragment (e.g., 20 µM protein, 1 mM fragment), and a control sample with only the fragment.

  • Experiment Setup: Acquire a 1D ¹H spectrum of each sample. Then, set up the STD experiment by selectively saturating protein resonances (on-resonance irradiation, e.g., at -1 ppm) and a region with no protein signals (off-resonance irradiation, e.g., at 40 ppm).

  • Data Acquisition: Acquire the on- and off-resonance spectra. The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the fragment that are in close proximity to the protein upon binding.[24]

B. Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY):

  • Sample Preparation: Similar to the STD experiment, prepare a sample containing the protein and the fragment.

  • Experiment Setup: The WaterLOGSY experiment involves selective irradiation of the water resonance.

  • Data Acquisition and Analysis: In the resulting spectrum, non-binding fragments will have a positive NOE, while binding fragments will show a negative NOE, resulting in signals with opposite phase.[24][26]

If an isotopically labeled (¹⁵N) protein is available, ¹H-¹⁵N HSQC experiments can provide direct evidence of binding and map the interaction site on the protein surface.[23][28]

Objective: To identify the amino acid residues involved in fragment binding.

Materials:

  • ¹⁵N-labeled target protein solution (50-200 µM in NMR buffer)

  • 2-(Azepan-1-yl)pyrimidine-5-boronic acid

Protocol:

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

  • Titration: Add increasing concentrations of 2-(Azepan-1-yl)pyrimidine-5-boronic acid to the protein sample and acquire an HSQC spectrum at each concentration.

  • Data Analysis: Overlay the spectra and identify amide peaks that show significant chemical shift perturbations (CSPs) or line broadening upon fragment addition. These changes indicate that the corresponding residues are in or near the binding site.

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for structure-based drug design.[29][30][31][32][33]

Objective: To determine the three-dimensional structure of the target protein in complex with 2-(Azepan-1-yl)pyrimidine-5-boronic acid.

Materials:

  • Highly purified and concentrated target protein

  • Crystallization screens and reagents

  • 2-(Azepan-1-yl)pyrimidine-5-boronic acid

  • X-ray diffraction equipment (in-house or synchrotron source)

Protocol:

  • Protein Crystallization: Obtain well-diffracting crystals of the apo-protein using vapor diffusion (sitting or hanging drop) or other crystallization methods.

  • Fragment Soaking: Soak the apo-crystals in a solution containing a high concentration of 2-(Azepan-1-yl)pyrimidine-5-boronic acid (typically 1-10 mM) for a defined period (minutes to hours).

  • Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model. A clear electron density for the fragment should be visible in the difference map (Fo-Fc). Refine the model to obtain a high-resolution structure of the complex.[31]

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once 2-(Azepan-1-yl)pyrimidine-5-boronic acid is validated as a hit, the next stage is to optimize its affinity and drug-like properties. The structural information from X-ray crystallography or NMR will guide this process.[34][35][36]

Fragment Growing

This strategy involves adding chemical functionality to the fragment to make additional interactions with the target protein. The azepane ring is an ideal vector for this approach.

Fragment_Growing cluster_0 Initial Hit cluster_1 Fragment Growing Strategy cluster_2 Optimized Lead Hit 2-(Azepan-1-yl)pyrimidine-5-boronic acid Grow1 Modify Azepane Ring (e.g., add substituents to explore hydrophobic pockets) Hit->Grow1 Vector 1 Grow2 Modify Pyrimidine Ring (e.g., add groups at C4/C6 to target adjacent regions) Hit->Grow2 Vector 2 Lead Higher Affinity Drug-like Molecule Grow1->Lead Grow2->Lead

Caption: Fragment growing strategies for the initial hit.

Fragment Linking

If another fragment is identified that binds in a proximal pocket, the two fragments can be chemically linked to create a more potent molecule.

Fragment_Linking cluster_0 Identified Hits cluster_1 Linking Strategy cluster_2 Potent Lead Hit1 Hit 1: 2-(Azepan-1-yl)pyrimidine-5-boronic acid Linker Design & Synthesize Appropriate Linker Hit1->Linker Hit2 Hit 2: Fragment in Adjacent Pocket Hit2->Linker Linked_Lead High Affinity Linked Compound Linker->Linked_Lead

Sources

Method

Application Note: Large-Scale Synthesis of 2-Aminopyrimidine-5-Boronic Acid Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Strategic Route Selection, Mechanistic Causality, and Validated Protocols for API Manufacturing Executive Summary The 2-am...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Strategic Route Selection, Mechanistic Causality, and Validated Protocols for API Manufacturing

Executive Summary

The 2-aminopyrimidine-5-boronic acid motif is a privileged structural building block in modern drug discovery. It is prominently featured in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors 1 and 5-lipoxygenase activating protein (FLAP) inhibitors 2. However, the large-scale synthesis of heterocyclic boronic acids presents significant process challenges, including intermediate instability, high water solubility, and purification bottlenecks.

This technical guide details two highly validated, scalable synthetic routes starting from 2-amino-5-bromopyrimidine: the palladium-catalyzed Miyaura borylation to yield the lipophilic pinacol ester, and the lithiation/borylation sequence to yield the free boronic acid. By understanding the causality behind reagent selection and utilizing self-validating in-process controls, process chemists can reliably scale these syntheses to the multikilogram level 3.

Mechanistic Insights & Route Selection

When designing a large-scale synthesis for this intermediate, chemists must choose between two primary pathways based on available reactor capabilities and downstream cross-coupling requirements.

Route A: Suzuki-Miyaura Borylation (Pinacol Ester)

The Miyaura borylation utilizes bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to convert the aryl bromide into a boronic ester.

  • Causality of Base Selection: Potassium acetate (KOAc) is strictly required. Unlike stronger bases (e.g., Na₂CO₃) which would activate the newly formed boronic ester toward undesired Suzuki homocoupling, KOAc is mild. It coordinates to the palladium center to facilitate transmetalation without hydrolyzing the B₂pin₂.

  • Causality of Ligand Selection: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) is chosen for its large bite angle (99°). This steric bulk accelerates the final reductive elimination step, pushing the catalytic cycle forward and preventing the active Pd(0) species from aggregating into inactive "Pd black."

Route B: Metal-Halogen Exchange (Free Boronic Acid)

This route utilizes n-butyllithium (n-BuLi) to perform a lithium-halogen exchange, followed by trapping with a borate ester.

  • Causality of Amine Protection: The free -NH₂ group contains highly acidic protons. If left unprotected, these protons will rapidly quench the n-BuLi, requiring massive reagent excesses and generating insoluble poly-lithiated aggregates that stall the reaction. To prevent this, the amine is temporarily masked via in situ bis-silylation using trimethylsilyl chloride (TMSCl) 34.

  • Causality of In Situ Quench: Triisopropyl borate (B(Oi-Pr)₃) is often added prior to or simultaneously with n-BuLi. This ensures the highly unstable heterocyclic aryllithium intermediate is trapped the exact millisecond it forms, preventing undesired dimerization or protonation.

RouteSelection SM 2-Amino-5-bromopyrimidine RouteA Miyaura Borylation (B2pin2, Pd Catalyst) SM->RouteA Non-cryogenic Large-scale RouteB Lithiation / Borylation (n-BuLi, B(Oi-Pr)3) SM->RouteB Cryogenic (-78°C) In situ protection ProdA Pinacol Ester (Stable, Lipophilic) RouteA->ProdA ProdB Free Boronic Acid (Atom-Economical) RouteB->ProdB

Fig 1. Strategic decision tree for 2-aminopyrimidine-5-boronic acid synthesis.

Quantitative Process Parameters

The following table summarizes the key metrics and operational requirements for both routes, based on multi-kilogram validation studies 3.

ParameterRoute A: Miyaura BorylationRoute B: Lithiation/Borylation
Target Product Pinacol EsterFree Boronic Acid
Core Reagents B₂pin₂, KOAc, PdCl₂(dppf)-DCMTMSCl, n-BuLi, B(Oi-Pr)₃
Operating Temperature ~100 °C (Reflux)-78 °C to 0 °C
Isolated Yield ~80%~80%
Purity Profile >98 wt %>99 area % (HPLC)
Scalability Excellent (Demonstrated at 15 kg)Good (Requires cryogenic reactors)
Primary Advantage Non-cryogenic; highly stable productAtom-economical; no pinacol byproduct

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) and visual cues are embedded to ensure the operator can verify the success of each phase before proceeding.

Protocol A: 15-kg Scale Synthesis of 2-Aminopyrimidine-5-Boronic Acid Pinacol Ester

Objective: Execute a palladium-catalyzed borylation while strictly controlling heavy metal residues in the final API intermediate 3.

  • Reactor Charging: To a clean, dry reactor, charge 1,4-dioxane (10 volumes), 2-amino-5-bromopyrimidine (1.0 equiv), bis(pinacolato)diboron (1.15 equiv), and KOAc (3.0 equiv).

  • Degassing (Critical Step): Sparge the suspension with N₂ for 30 minutes.

    • Causality: Oxygen will irreversibly oxidize the Pd(0) catalyst and promote the oxidative homocoupling of the diboron reagent.

  • Catalyst Addition: Add PdCl₂(dppf)-DCM adduct (0.5 mol %).

    • Validation: The mixture will transition from a pale suspension to a deep red/brown homogeneous solution as the active Pd(0) species is generated upon heating.

  • Reaction Execution: Heat the mixture to reflux (~100 °C) for 4–6 hours.

  • In-Process Control (IPC): Sample 100 µL, dilute in MeCN, and analyze via HPLC at 220 nm.

    • Validation: The reaction is deemed complete when the starting material peak is < 2 area %. If > 2%, continue heating in 1-hour increments.

  • Workup & Scavenging: Cool to 60 °C and filter the mixture through a Celite 545 pad to remove inorganic salts (KBr, KOAc). Perform a solvent switch from 1,4-dioxane to ethanol under reduced pressure. Treat the ethanolic solution with activated carbon (CUNO type 5).

    • Causality: The carbon treatment is mandatory to scavenge residual palladium, ensuring the final product meets stringent heavy metal specifications (< 10 ppm Pd).

  • Crystallization: Cool the mixture to 0–5 °C to induce crystallization. Filter and dry under vacuum.

    • Validation: The product must precipitate as an off-white crystalline solid. A dark grey tint indicates incomplete Pd scavenging, necessitating a repeat of the carbon treatment.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + 2-Amino-5-bromopyrimidine TransMet Transmetalation (Boron Transfer) OxAdd->TransMet + B2pin2 / KOAc RedElim Reductive Elimination (C-B Bond Formation) TransMet->RedElim - KBr, - KOAc RedElim->Pd0 Catalyst Regeneration Product Pinacol Boronic Ester RedElim->Product Product Release

Fig 2. Catalytic cycle of the Pd-mediated Miyaura borylation highlighting key phases.

Protocol B: Multikilogram Synthesis of Free Boronic Acid via In Situ Silylation

Objective: Generate the free boronic acid directly, avoiding the cost and mass penalty of the pinacol protecting group 3.

  • Amine Protection: Dissolve 2-amino-5-bromopyrimidine in anhydrous THF. Add an appropriate non-nucleophilic base, followed by TMSCl (2.1 equiv) to form the bis-TMS adduct.

    • IPC Validation: Confirm >95% conversion to the bis-TMS adduct via ¹H NMR (aliquot quenched in CDCl₃) before proceeding. The disappearance of the broad -NH₂ singlet is the primary indicator.

  • Cryogenic Setup: Cool the reactor to strictly -78 °C.

    • Validation: Ensure internal temperature probes read ≤ -75 °C. Warmer temperatures will lead to benzyne-type intermediate formation and decomposition.

  • Lithiation & Trapping: Charge B(Oi-Pr)₃ (1.5 equiv) directly into the reactor. Slowly dose n-BuLi (1.45 equiv of a 2.5 M solution in hexanes) while maintaining the internal temperature below -70 °C.

  • Maturation: Allow the reaction to warm to 0 °C over 2 hours.

    • IPC Validation: HPLC analysis at 220 nm should indicate >94 area % conversion to the boronic acid, with <2 area % starting material.

  • Acid-Base Isolation: Quench the reaction with aqueous HCl to hydrolyze the borate ester and the TMS protecting groups. Adjust the aqueous layer to pH 10 using NaOH to solubilize the boronic acid as its boronate salt, and wash with organic solvents to remove impurities. Finally, carefully acidify the aqueous layer to pH 6.0–6.5 to precipitate the pure, water-soluble free boronic acid. Filter and dry.

References

  • ChemicalBook. "2-Aminopyrimidine-5-boronic Acid Pinacol Ester | 402960-38-7". 1

  • ACS Publications. "Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors". 2

  • Patel, N. D., et al. "Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid." Organic Process Research & Development 20 (2016). 3

  • European Patent Office. "EP2994472B1 - Process for the preparation of boronic acid intermediates". 4

Sources

Application

Application Notes &amp; Protocols: Functionalization of Heterocyclic Scaffolds with Boronic Acids

Abstract The introduction of diverse molecular fragments onto heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Heterocyclic moieties are prevalent in a vast number of pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of diverse molecular fragments onto heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Heterocyclic moieties are prevalent in a vast number of pharmaceuticals, making their efficient functionalization a critical task in drug discovery.[1][2] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds between sp²-hybridized centers.[3][4][5][6][7] This application note provides an in-depth guide to the Suzuki-Miyaura reaction for modifying heterocyclic systems with boronic acids, covering the core mechanistic principles, a comparative analysis of catalytic components, a detailed experimental protocol, and a comprehensive troubleshooting guide.

Introduction: The Strategic Importance of Heterocycle Functionalization

Heterocyclic compounds are integral to the development of new therapeutics. Their unique electronic properties and ability to engage in hydrogen bonding interactions make them privileged scaffolds in drug design. The Suzuki-Miyaura coupling offers a powerful tool for this purpose due to its remarkable functional group tolerance, use of readily available and relatively non-toxic boronic acid reagents, and conditions that are generally mild.[4][8] This reaction enables the direct linkage of (hetero)aryl groups, creating biaryl and hetero-biaryl structures that are common motifs in biologically active molecules.[9][10]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium catalyst.[11][12] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halogen bond (C-X) of the heterocyclic halide.[4][11] This step forms a Pd(II) intermediate. The reactivity of the halide is critical, with the general trend being I > Br > Cl. For less reactive halides like chlorides, the use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate this step.[9][13]

  • Transmetalation : This is often the rate-determining step.[14] Before the organoboron reagent (e.g., boronic acid) can transfer its organic group to the palladium center, it must be activated by a base.[3][15] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[14] This boronate then exchanges its organic moiety with the halide on the Pd(II) complex.[3]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Het-Pd(II)-X Het-Pd(II)(L)n-X (Oxidative Adduct) Pd(0)L2->Het-Pd(II)-X Oxidative Addition Het-Pd(II)-R Het-Pd(II)(L)n-R (Transmetalated Complex) Het-Pd(II)-X->Het-Pd(II)-R Transmetalation Het-Pd(II)-R->Pd(0)L2 Reductive Elimination Product Product (Het-R) Het-Pd(II)-R->Product RB(OH)2 Boronic Acid (R-B(OH)2) RB(OH)2->Het-Pd(II)-R Base Base Base->Het-Pd(II)-R Het-X Het-X Het-X->Het-Pd(II)-X

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components: A Guide to Selection

The success of a Suzuki coupling hinges on the judicious selection of each component.

ComponentRole & Selection RationaleCommon Examples
Heterocyclic Electrophile The scaffold to be functionalized. Reactivity order is I > Br > OTf >> Cl. Electron-deficient heterocycles are generally more reactive.2-Bromopyridine, 5-Chloroisoquinoline, 2-Iodothiophene, Pyrimidinyl triflates
Organoboron Reagent Source of the new C-C bond. Boronic acids are common but can be prone to protodeboronation.[13] Pinacol esters (Bpin) or MIDA esters offer enhanced stability.[16]Phenylboronic acid, 4-Methoxyphenylboronic acid, Thiophene-3-boronic acid pinacol ester
Palladium Catalyst The engine of the catalytic cycle. Can be a Pd(0) source or a Pd(II) precatalyst that is reduced in situ.[16][17] Precatalysts often offer better air stability and reproducibility.[1][13][16]Pd(0): Pd(PPh₃)₄, Pd₂(dba)₃Pd(II) Precatalysts: Pd(dppf)Cl₂, Buchwald Precatalysts (e.g., XPhos G3)
Ligand Modulates the steric and electronic properties of the Pd center, influencing stability and catalytic activity.[9] Bulky, electron-rich ligands are crucial for coupling unreactive chlorides.[9][13][16]Phosphines: PPh₃, PCy₃, Buchwald ligands (XPhos, SPhos)NHCs: IPr, SIMes
Base Activates the boronic acid for transmetalation.[14] The choice is often solvent-dependent. Inorganic bases are most common.[14][17] Cs₂CO₃ and K₃PO₄ are effective but strong; K₂CO₃ is a milder option.K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KF
Solvent Solubilizes reagents and influences reaction kinetics. Often a mixture of an organic solvent and water is used. Proper degassing is critical to prevent oxidation of the Pd(0) catalyst.[17]Dioxane/H₂O, Toluene/H₂O, DMF, THF

Detailed Experimental Protocol: Synthesis of 2-Phenylpyridine

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 2-bromopyridine with phenylboronic acid.

4.1 Reagents & Equipment

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Bromopyridine158.011.0158 mg1.0
Phenylboronic Acid121.931.2146 mg1.2
Pd(PPh₃)₄1155.560.0335 mg0.03
Potassium Carbonate (K₂CO₃)138.212.0276 mg2.0
1,4-Dioxane--8 mL-
Degassed Water--2 mL-

Equipment: 25 mL Schlenk flask, magnetic stir bar, condenser, Schlenk line (or Nitrogen/Argon balloon setup), syringes, needles.

4.2 Step-by-Step Procedure

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Inert Atmosphere Setup: Assemble a 25 mL Schlenk flask containing a magnetic stir bar. Attach it to a Schlenk line, evacuate, and gently heat with a heat gun to remove adsorbed moisture. Allow it to cool to room temperature under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times.[18] A balloon setup can also be used.[19][20]

  • Reagent Loading: To the flask, add 2-bromopyridine (158 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water via syringe.[9] The solvents should be degassed beforehand by bubbling with Argon for 20-30 minutes or by using several freeze-pump-thaw cycles.[17]

  • Catalyst Addition: Briefly remove the stopper and add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture under a positive flow of inert gas.[9] Immediately reseal the flask.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material (2-bromopyridine) is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Quench by adding 10 mL of water.[9] Extract the mixture with ethyl acetate (3 x 20 mL).[9] Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][21]

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-phenylpyridine.[22]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) or phosphine ligand oxidized by oxygen.[17]2. Poor Reagent Quality: Boronic acid degraded (protodeboronation).[13]3. Ineffective Base: Base not strong enough or has poor solubility.1. Improve Degassing: Use freeze-pump-thaw cycles for rigorous O₂ removal.[13] Use fresh, high-purity catalyst and ligands.[17]2. Use Fresh Reagents: Use fresh boronic acid or switch to a more stable boronic ester (e.g., pinacol ester).[13]3. Screen Bases: Try a stronger or more soluble base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[17]
Significant Homocoupling 1. Oxygen Presence: O₂ can promote the homocoupling of boronic acids.[16]2. Pd(II) Precatalyst: Inefficient reduction to Pd(0) can lead to Pd(II)-mediated homocoupling.1. Rigorous Degassing: Ensure the reaction is strictly anaerobic.[13][17]2. Optimize Conditions: Consider slower addition of the boronic acid to keep its concentration low. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Protodeboronation 1. Unstable Boronic Acid: Particularly common with electron-deficient or certain heteroaryl boronic acids.[13][16]2. Water/Protic Source: Presence of excess water or other protic sources.1. Use Boronic Esters: Switch to more stable Bpin or MIDA esters.[13]2. Use Anhydrous Conditions: If possible, use anhydrous solvents and a base like KF. Use a slight excess (1.2-1.5 eq) of the boron reagent.[13]
Difficult Purification 1. Residual Palladium: Catalyst residues can contaminate the product.[22]2. Boronic Acid Impurities: Unreacted boronic acid or its byproducts co-elute with the product.[22]1. Filtration/Scavenging: Filter the crude mixture through a pad of Celite or silica gel before concentration.[22] Use palladium scavengers if necessary.2. Basic/Acidic Wash: Perform an aqueous wash with a mild base (e.g., NaHCO₃) to remove acidic boronic acid residues.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of heterocyclic scaffolds. By understanding the underlying mechanism and the role of each component, researchers can effectively troubleshoot and optimize reactions for their specific substrates. Careful attention to experimental setup, particularly maintaining an inert atmosphere, and the rational selection of catalyst, ligand, and base are paramount to achieving high yields and purity. The protocols and guidelines presented herein provide a solid foundation for drug development professionals and synthetic chemists to successfully employ this powerful transformation in their research endeavors.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. Retrieved March 10, 2026, from [Link]

  • Suzuki reaction. (2024, February 24). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (2023, July 19). News-Medical.Net. Retrieved March 10, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Improvements for air sensitive reactions by using a new developed inertizing manifold. (2020, September 10). H.E.L Group. Retrieved March 10, 2026, from [Link]

  • A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. (2019, August 28). Journal of the American Chemical Society. Retrieved March 10, 2026, from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science (RSC Publishing). Retrieved March 10, 2026, from [Link]

  • What products would you expect from the following Suzuki coupling reactions? (b). (n.d.). Pearson. Retrieved March 10, 2026, from [Link] Bruice, Organic Chemistry, 8th Edition

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme Chemistry. Retrieved March 10, 2026, from [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). Royal Society of Chemistry. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved March 10, 2026, from [Link]

  • Hydrophilic Suzuki-coupling product workup? (2025, November 14). Reddit. Retrieved March 10, 2026, from [Link]

  • Don't Forget the Workup. (2015, February 10). American Chemical Society. Retrieved March 10, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Suzuki cross coupling. (2023, January 22). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (n.d.). Wordpress. Retrieved March 10, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 10, 2026, from [Link]

  • Inert Atmosphere. (2022, February 2). YouTube. Retrieved March 10, 2026, from [Link]

  • Inert Atmospheric Methods. (2022, May 5). Chemistry LibreTexts. Retrieved March 10, 2026, from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved March 10, 2026, from [Link]

  • Performing a Reaction Under an Inert Atmosphere. (2017, January 17). YouTube. Retrieved March 10, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved March 10, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI. Retrieved March 10, 2026, from [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (n.d.). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. (2017, June 13). PMC. Retrieved March 10, 2026, from [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022, October 21). RSC Publishing. Retrieved March 10, 2026, from [Link]

Sources

Method

Development of Organoboron Compounds for Antimicrobial Research: Application Notes and Protocols

Introduction: The Resurgence of Boron in Antimicrobial Drug Discovery The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Resurgence of Boron in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. Organoboron compounds, once relegated to the periphery of medicinal chemistry, have emerged as a clinically significant class of therapeutic agents.[1] The unique electronic properties of the boron atom, particularly its vacant p-orbital, allow for reversible covalent interactions with biological nucleophiles, a feature that has been adeptly exploited in the design of potent enzyme inhibitors.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of organoboron compounds, with a focus on benzoxaboroles, a promising class of antimicrobials.

The journey of organoboron compounds in medicine has been marked by significant milestones, including the FDA approval of bortezomib for cancer, tavaborole for onychomycosis, and crisaborole for atopic dermatitis.[1] These successes have paved the way for the exploration of a wide array of boron-containing molecules, from boronic acids and their derivatives to more complex boron clusters, for a range of therapeutic applications.[3][4][5][6] In the realm of infectious diseases, organoboron compounds have demonstrated broad-spectrum activity against bacteria and fungi, including multidrug-resistant strains.[7][8] Their mechanisms of action are often novel, targeting essential enzymes that are distinct from those targeted by conventional antibiotics.[9][10][11][12] This provides a critical advantage in the fight against drug-resistant pathogens.

This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents. It offers a blend of theoretical insights and practical, step-by-step protocols to guide the user through the key stages of antimicrobial organoboron research.

I. Synthesis of Antimicrobial Organoboron Compounds: A Focus on Benzoxaboroles

Benzoxaboroles are a prominent class of organoboron compounds characterized by a bicyclic structure containing a boronic acid ester. Their synthesis is often straightforward, making them an attractive scaffold for medicinal chemistry campaigns.[1] The following protocol details a convenient, one-pot synthesis of 3-amino-benzoxaboroles, a subclass with demonstrated antifungal activity.[13]

Protocol 1: Synthesis of 3-Amino-Benzoxaboroles

This protocol describes the synthesis of 3-amino-benzoxaboroles via the reaction of (2-formylphenyl)boronic acid with a corresponding amine.[13]

Materials and Reagents:

  • (2-Formylphenyl)boronic acid

  • Appropriate primary or secondary amine (e.g., morpholine, piperidine)

  • Diethyl ether (anhydrous)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • NMR tubes

  • NMR spectrometer (¹H, ¹³C, ¹¹B)

  • Mass spectrometer

Procedure:

  • In a clean, dry round-bottom flask, dissolve (2-formylphenyl)boronic acid (1.0 eq) in anhydrous diethyl ether.

  • To this solution, add the desired amine (1.0 eq) dropwise at room temperature with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a precipitate will form. Filter the solid product and wash it with a small amount of cold diethyl ether.

  • Dry the collected solid under vacuum to yield the crude 3-amino-benzoxaborole derivative.

  • For purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum.

  • Characterize the final compound using NMR (¹H, ¹³C, ¹¹B) and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Anhydrous Diethyl Ether: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the boronic acid starting material and the benzoxaborole product.

  • Room Temperature Reaction: This reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.

  • One-Pot Synthesis: This procedure is a one-pot reaction, which is efficient and minimizes product loss between steps.

Visualization of the Synthetic Workflow:

Synthesis_Workflow Start Dissolve (2-formylphenyl)boronic acid in anhydrous diethyl ether Add_Amine Add amine dropwise at room temperature Start->Add_Amine Stir Stir for 2-4 hours Add_Amine->Stir Filter Filter and wash the precipitate Stir->Filter Dry Dry under vacuum Filter->Dry Purify Recrystallize for purification Dry->Purify Characterize Characterize by NMR and Mass Spectrometry Purify->Characterize End Pure 3-Amino-Benzoxaborole Characterize->End

Caption: General workflow for the synthesis of 3-amino-benzoxaboroles.

II. In Vitro Evaluation of Antimicrobial Activity

A critical step in the development of new antimicrobial agents is the determination of their potency against relevant microbial pathogens. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a widely accepted method for determining the MIC of antimicrobial agents.

Materials and Reagents:

  • Test organoboron compound

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Positive control antibiotic (e.g., ofloxacin for bacteria, fluconazole for fungi)

  • DMSO (for dissolving the test compound, if necessary)

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test organoboron compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

MicroorganismGram StainOrganoboron Compound (µg/mL)Positive Control (µg/mL)
Staphylococcus aureusGram-positive[Insert MIC value][Insert MIC value]
Escherichia coliGram-negative[Insert MIC value][Insert MIC value]
Candida albicansFungal[Insert MIC value][Insert MIC value]

III. Assessment of Cytotoxicity

To be a viable drug candidate, an antimicrobial compound must exhibit selective toxicity against microbial pathogens while having minimal adverse effects on host cells. Therefore, it is essential to evaluate the cytotoxicity of organoboron compounds against mammalian cell lines.

Protocol 3: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials and Reagents:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test organoboron compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test organoboron compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 24-48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Visualization of the Cytotoxicity Assay Workflow:

Cytotoxicity_Workflow Seed_Cells Seed mammalian cells in a 96-well plate Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Add_Compound Add serial dilutions of the organoboron compound Incubate_1->Add_Compound Incubate_2 Incubate for 24-48 hours Add_Compound->Incubate_2 Add_MTT Add MTT solution Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours Add_MTT->Incubate_3 Solubilize Remove medium and add DMSO Incubate_3->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for the MTT cytotoxicity assay.

IV. Elucidating the Mechanism of Action: Leucyl-tRNA Synthetase (LeuRS) Inhibition

A key mechanism of action for many antimicrobial benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[9][10][11][12] The boron atom in the benzoxaborole scaffold forms a covalent adduct with the terminal adenosine of tRNA, trapping it in the editing site of the enzyme and thereby inhibiting its function.[7][12]

Protocol 4: In Vitro Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of organoboron compounds against LeuRS.

Materials and Reagents:

  • Purified recombinant leucyl-tRNA synthetase (from the target organism)

  • Total tRNA (from the target organism)

  • L-leucine

  • ATP

  • [³H]-L-leucine (radiolabeled)

  • Tris-HCl buffer

  • MgCl₂

  • KCl

  • DTT

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Test organoboron compound

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and DTT at the appropriate pH and concentrations.

    • Prepare a stock solution of the test organoboron compound in a suitable solvent (e.g., DMSO).

  • Enzyme Inhibition Assay:

    • In a microcentrifuge tube, combine the reaction buffer, ATP, L-leucine (including a small amount of [³H]-L-leucine), and total tRNA.

    • Add the test organoboron compound at various concentrations. Include a control with no inhibitor.

    • Initiate the reaction by adding the purified LeuRS enzyme.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Quantification of Aminoacylation:

    • Stop the reaction by adding ice-cold 10% TCA.

    • Incubate on ice for 15 minutes to precipitate the tRNA.

    • Collect the precipitate by filtering the reaction mixture through a glass fiber filter.

    • Wash the filter with cold 5% TCA to remove unincorporated [³H]-L-leucine.

    • Dry the filter and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of [³H]-L-leucine incorporated into tRNA for each compound concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control with no inhibitor.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the enzyme activity).

Visualization of the LeuRS Inhibition Mechanism:

LeuRS_Inhibition cluster_Enzyme Leucyl-tRNA Synthetase (LeuRS) cluster_Substrates Substrates Editing Site Editing Site Adduct tRNA-Organoboron Adduct Editing Site->Adduct Forms covalent adduct tRNA tRNA-Leucine tRNA->Editing Site Binds to Benzoxaborole Organoboron (Benzoxaborole) Benzoxaborole->Editing Site Binds to Inhibition Inhibition of Protein Synthesis Adduct->Inhibition

Caption: Mechanism of LeuRS inhibition by benzoxaboroles.

V. Conclusion and Future Directions

Organoboron compounds represent a versatile and promising platform for the discovery of novel antimicrobial agents. Their unique mechanism of action, favorable safety profile, and amenability to chemical modification make them attractive candidates for further development.[1][6] The protocols detailed in this guide provide a solid foundation for researchers to synthesize, evaluate, and characterize new organoboron compounds with antimicrobial potential.

Future research in this area should focus on expanding the chemical diversity of organoboron scaffolds, exploring novel biological targets, and investigating their efficacy in vivo and in biofilm models.[14] A deeper understanding of the structure-activity relationships and the mechanisms of resistance will be crucial for the successful translation of these promising compounds from the laboratory to the clinic.

VI. References

  • 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. MDPI. [Link]

  • Boron Chemistry for Medical Applications. PubMed. [Link]

  • Boron Chemistry for Medical Applications. MDPI. [Link]

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. MDPI. [Link]

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. PMC. [Link]

  • Activity of Organoboron Compounds against Biofilm-Forming Pathogens. MDPI. [Link]

  • Recent advances in the antimicrobial potential of boron cluster compounds. PMC. [Link]

  • Synthesis and biological evaluation of functionalized benzoxaboroles as potential antimicrobial agents. University of Minnesota Digital Conservancy. [Link]

  • Cloning and Characterization of Leucyl‐tRNA Synthetase from Pseudomonas aeruginosa. ResearchGate. [Link]

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PMC. [Link]

  • Purification and Use of tRNA for Enzymatic Post-translational Addition of Amino Acids to Proteins. Jefferson Digital Commons. [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. PMC. [Link]

  • Recent Development of Leucyl-tRNA synthetase Inhibitors As Antimicrobial Agents. ResearchGate. [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm. [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. SciSpace. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Azepan-1-yl)pyrimidine-5-boronic acid

Welcome to the Technical Support Center. The synthesis of 2-aminopyrimidine-5-boronic acid derivatives—critical building blocks for kinase inhibitors and advanced pharmacophores—presents unique chemical challenges[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-aminopyrimidine-5-boronic acid derivatives—critical building blocks for kinase inhibitors and advanced pharmacophores—presents unique chemical challenges[1]. The electron-deficient nature of the pyrimidine ring makes these compounds notoriously susceptible to degradation pathways such as protodeboronation[2].

This guide provides a self-validating, causality-driven framework to optimize the yield of 2-(azepan-1-yl)pyrimidine-5-boronic acid, covering the mechanistic workflow, standardized protocols, and targeted troubleshooting.

Process Overview & Mechanistic Pathway

The synthesis follows a three-step sequence: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Miyaura Borylation, and Mild Oxidative Hydrolysis. Understanding the failure modes at each node is critical for yield optimization.

SynthesisWorkflow SM 2-Chloro-5-bromopyrimidine + Azepane Step1 Step 1: SNAr (K2CO3, EtOH, 80°C) SM->Step1 Int1 2-(Azepan-1-yl)-5-bromopyrimidine Step1->Int1 90%+ Yield Fail1 Over-reaction (Displacement of Br) Step1->Fail1 High Temp Step2 Step 2: Miyaura Borylation (B2pin2, PdCl2(dppf), KOAc) Int1->Step2 Int2 Pinacol Ester Intermediate Step2->Int2 70-85% Yield Fail2 Homocoupling (Dimerization) Step2->Fail2 Strong Base Fail3 Protodeboronation (Loss of Boron) Step2->Fail3 Excess H2O Step3 Step 3: Mild Hydrolysis (NaIO4, NH4OAc, aq. Acetone) Int2->Step3 Product 2-(Azepan-1-yl)pyrimidine- 5-boronic acid Step3->Product Target Step3->Fail3 Harsh Acid/Base

Figure 1: Mechanistic workflow for 2-(Azepan-1-yl)pyrimidine-5-boronic acid synthesis and failure modes.

Standardized Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (C-N Bond Formation)
  • Causality: The nitrogen atoms in the pyrimidine ring withdraw electron density, making the 2-position highly electrophilic. The 5-position remains relatively electron-rich. This electronic disparity allows azepane to selectively displace the 2-chloro group without affecting the 5-bromo group.

  • Protocol:

    • Dissolve 2-chloro-5-bromopyrimidine (1.0 eq) in ethanol (0.2 M).

    • Add anhydrous K₂CO₃ (2.0 eq) followed by azepane (1.05 eq) dropwise at room temperature.

    • Heat the mixture to 80 °C for 4 hours.

    • Self-Validation: Monitor via TLC/LC-MS. The reaction is complete when the starting material is consumed. Over-charging azepane or exceeding 80 °C will result in the displacement of the bromine atom (detectable via a mass shift of -79 Da).

Step 2: Miyaura Borylation (C-B Bond Formation)
  • Causality: Bis(pinacolato)diboron (B₂pin₂) is coupled to the 5-bromo intermediate. Potassium acetate (KOAc) is strictly required as the base; it facilitates the formation of an (acetato)palladium(II) complex to drive transmetalation, but is too weak to activate the resulting boronate ester for unwanted Suzuki homocoupling[3].

  • Protocol:

    • Charge a Schlenk flask with 2-(azepan-1-yl)-5-bromopyrimidine (1.0 eq), B₂pin₂ (1.2 eq), KOAc (3.0 eq), and PdCl₂(dppf) (0.05 eq).

    • Evacuate and backfill with anhydrous N₂ (3 cycles).

    • Inject strictly anhydrous 1,4-Dioxane (0.1 M). Heat to 90 °C for 6-8 hours.

    • Self-Validation: Filter through Celite to remove palladium black. Analyze via LC-MS. The desired mass is[M+H]⁺ for the pinacol ester. The appearance of the debrominated/deboronated pyrimidine indicates moisture contamination.

Step 3: Deprotection to Free Boronic Acid
  • Causality: Basic heteroaromatic boronic acids form highly reactive zwitterionic species at neutral to acidic pH, leading to rapid unimolecular fragmentation of the C-B bond[4]. Harsh acidic/basic hydrolysis must be avoided. Mild oxidative cleavage safely removes the pinacol group.

  • Protocol:

    • Dissolve the pinacol ester (1.0 eq) in an acetone/water mixture (1:1, 0.1 M).

    • Add NaIO₄ (3.0 eq) and NH₄OAc (3.0 eq). Stir at room temperature for 24 hours.

    • Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Quantitative Data & Yield Optimization

To maximize the yield of the critical C-B bond formation, adhere to the optimization matrix below. Deviating from these parameters drastically shifts the reaction toward degradation pathways.

Table 1: Optimization Matrix for Miyaura Borylation of 2-Aminopyrimidines

BaseSolventTemp (°C)Yield (%)Primary Byproduct ObservedMechanistic Reason
KOAc 1,4-Dioxane (Anhydrous) 90 82% None (Clean) Optimal transmetalation kinetics[3].
Na₂CO₃1,4-Dioxane (Anhydrous)9035%Homocoupled DimerStrong base activates product for Suzuki coupling.
KOAcDMF10065%Protodeboronated PyrimidineHigh temp accelerates C-B bond cleavage[2].
KOAc1,4-Dioxane (Trace H₂O)90<20%Protodeboronated PyrimidineWater drives hydrolysis of the C-B bond[2].

Table 2: Hydrolysis Conditions for Pyrimidine-5-Boronic Acid Pinacol Esters

Reagent SystempH EnvironmentYield of Free AcidObservation
HCl (aq) / MeOHHighly Acidic<10%Complete Protodeboronation
NaOH (aq) / THFHighly Basic25%Significant Protodeboronation
NaIO₄ / NH₄OAc Mild / Neutral 78% C-B Bond Preserved

Troubleshooting & FAQs

Q1: Why am I seeing significant protodeboronation during the borylation step, and how do I detect it? A1: Protodeboronation is the undesired cleavage of the carbon-boron bond, replaced by a carbon-hydrogen bond. Pyrimidine-5-boronic acids are highly susceptible to this due to the electron-deficient nature of the pyrimidine ring[2]. You can detect this via LC-MS or ¹H NMR by monitoring the appearance of 2-(azepan-1-yl)pyrimidine (the byproduct lacking the boronic acid group). To mitigate this, ensure your 1,4-dioxane is strictly anhydrous. Even trace amounts of water at elevated temperatures (90 °C) will drive the hydrolytic cleavage of the C-B bond.

Q2: How do I prevent the formation of the homocoupled byproduct (dimer) during Miyaura borylation? A2: Homocoupling occurs when the newly synthesized boronate ester undergoes a Suzuki coupling with the unreacted 5-bromopyrimidine starting material. This is driven by using a base that is too strong. You must use a mild base like Potassium Acetate (KOAc). KOAc is strong enough to form the necessary (acetato)palladium(II) complex for transmetalation, but weak enough that it does not activate the boronate product into a tetrahedral species required for Suzuki coupling[3].

Q3: The SNAr step yields a mixture of regioisomers and degradation products. How do I improve selectivity for the 2-position? A3: Because the nitrogen atoms in the pyrimidine ring withdraw electron density, the 2, 4, and 6 positions are highly electrophilic, while the 5-position is relatively electron-rich. Therefore, nucleophilic attack by azepane inherently favors the 2-chloro position over the 5-bromo position. If you are seeing over-reaction (displacement of the bromine), your reaction temperature is too high or your stoichiometry is off. Maintain the SNAr reaction strictly at or below 80 °C and limit azepane to a maximum of 1.10 equivalents.

Q4: Is it strictly necessary to hydrolyze the pinacol ester to the free boronic acid for downstream Suzuki couplings? A4: In most drug development workflows, no. Pinacol esters are highly stable, easier to purify via standard silica gel chromatography, and can be used directly in downstream Suzuki-Miyaura couplings without prior hydrolysis[3]. If your specific application strictly requires the free boronic acid, avoid standard acidic or basic hydrolysis, as basic heteroaromatic boronic acids form reactive zwitterions that lead to rapid fragmentation of the C-B bond[4]. Use the mild oxidative cleavage method (NaIO₄/NH₄OAc) detailed in Step 3.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: Semantic Scholar URL:[Link]

  • Protodeboronation Source: Wikipedia URL:[Link]

  • Miyaura Borylation Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Technical Support Center: Navigating Side Reactions in Suzuki Coupling of Pyrimidine Boronic Acids

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often-tricky substrates. Here, we will delve into the common side reactions, their underlying mechanisms, and provide practical, field-proven troubleshooting strategies to optimize your synthetic outcomes.

Introduction: The Challenge of Pyrimidine Boronic Acids

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming C-C bonds.[1][2] However, when working with heteroaromatic coupling partners like pyrimidine boronic acids, researchers often face a unique set of challenges. The electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms can lead to a variety of unwanted side reactions, diminishing yields and complicating purification.[1][3] This guide will address the most prevalent of these issues head-on, providing you with the knowledge to diagnose and resolve them effectively.

FAQ 1: My primary side product is the protodeboronated pyrimidine. What is happening and how can I prevent it?

A1: Understanding and Mitigating Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond, where a proton from the reaction medium replaces the boronic acid group.[4][5] This side reaction is particularly prevalent with electron-deficient heteroaromatic boronic acids, such as those of pyrimidine, especially at the 2-position.[5]

The Causality:

The mechanism of protodeboronation is highly dependent on the reaction pH.[4][5] In the basic conditions typical of Suzuki couplings, the boronic acid is converted to the more reactive boronate species.[5][6] While this is necessary for the desired transmetalation step, it also renders the C-B bond more susceptible to protonolysis, especially in the presence of water or other protic sources.[5] Higher temperatures can further accelerate this undesired pathway.[3][5]

Troubleshooting Protocol:

  • Base Selection is Critical: Opt for a weaker base. While strong bases can facilitate the formation of the active boronate, they can also significantly promote protodeboronation.[5] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. In some cases, fluoride bases like KF or CsF can be effective.[7][8] The choice of base can be highly substrate-dependent, so screening may be necessary.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures often accelerate protodeboronation more than the desired coupling.[3][5]

  • Solvent System and Water Content: While a small amount of water is often beneficial for the Suzuki catalytic cycle, excess water can promote protodeboronation.[5] If using an aqueous biphasic system (e.g., dioxane/water), carefully control the amount of water. Alternatively, consider using anhydrous conditions with a base like spray-dried KF.[7]

  • Use of Boronic Esters: Boronic esters, particularly pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[9][10] If direct coupling with the boronic acid is problematic, consider converting it to its pinacol ester beforehand.

  • Highly Active Catalyst Systems: Employing a highly active palladium catalyst with electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[5][8][11]

Workflow for Minimizing Protodeboronation:

start Protodeboronation Observed base Switch to Weaker Base (e.g., K2CO3, Cs2CO3, KF) start->base temp Lower Reaction Temperature base->temp solvent Optimize Water Content or Use Anhydrous Conditions temp->solvent ester Use Boronic Ester Derivative solvent->ester catalyst Employ Highly Active Catalyst (e.g., Buchwald Ligands) ester->catalyst outcome Improved Yield of Coupled Product catalyst->outcome

Caption: A systematic approach to troubleshooting protodeboronation.

FAQ 2: I am observing significant amounts of homocoupled pyrimidine dimer. What causes this and what are the solutions?

A2: Addressing Homocoupling of Pyrimidine Boronic Acids

Homocoupling is the self-coupling of two boronic acid molecules to form a symmetrical biaryl (or in this case, a bipyrimidine) species. This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.[3]

The Causality:

Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[9] If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, its reduction to the active Pd(0) can be accompanied by the oxidative homocoupling of the boronic acid.[9] Inadequate degassing of the reaction mixture allows oxygen to re-oxidize Pd(0) to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[9]

Troubleshooting Protocol:

  • Rigorous Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).[7] Thoroughly degas all solvents and reagents before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[1]

  • Choice of Palladium Precatalyst: While Pd(II) sources are common, starting with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize homocoupling that occurs during the initial reduction step.[3][7]

  • Stoichiometry Control: Using a slight excess of the aryl halide coupling partner can help to ensure that the transmetalation and reductive elimination steps of the cross-coupling cycle are favored over the homocoupling pathway.[3]

  • Reaction Conditions: The choice of base and solvent can also influence the rate of homocoupling. Screening different conditions, as outlined for protodeboronation, may also be beneficial here.

Comparative Table of Common Palladium Precatalysts:

Palladium SourceOxidation StateCommon Ligand(s)Notes
Pd(PPh₃)₄0TriphenylphosphineOften effective and can be used directly.[3][12]
Pd₂(dba)₃0Tris(dibenzylideneacetone)A stable Pd(0) source, typically used with an added phosphine ligand.[6][7]
Pd(OAc)₂IINone (used with added ligand)Requires in situ reduction to Pd(0), which can sometimes promote homocoupling.[9]
PdCl₂(dppf)IIdppfA stable Pd(II) precatalyst that is often effective in forming the active Pd(0) species cleanly.[1]

FAQ 3: My reaction is sluggish or stalls completely. Could catalyst deactivation be the issue?

A3: Diagnosing and Preventing Catalyst Deactivation

Catalyst deactivation is a common problem in the Suzuki coupling of nitrogen-containing heterocycles like pyrimidines.[3]

The Causality:

The lone pair of electrons on the pyrimidine nitrogen atoms can coordinate to the palladium center.[1][3] This coordination can inhibit the catalytic cycle by preventing the substrate from accessing the metal center, effectively deactivating the catalyst. This is a well-known issue, sometimes referred to as the "2-pyridyl problem" when dealing with pyridine substrates, and similar principles apply to pyrimidines.[1]

Troubleshooting Protocol:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. These ligands can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center, thus preserving the catalyst's activity. Ligands such as XPhos, SPhos, and P(t-Bu)₃ have proven effective in these challenging couplings.[7][8][11]

  • Catalyst Loading: While not a direct solution to deactivation, a slightly higher catalyst loading might be necessary for challenging substrates to compensate for any catalyst that becomes inactive during the reaction. However, this should be a last resort after optimizing other parameters.

  • Reaction Temperature: In some cases, a moderate increase in temperature can help to overcome the energy barrier for the desired catalytic steps and may disfavor the catalyst-inhibiting coordination. However, this must be balanced against the risk of increasing side reactions like protodeboronation.

Logical Relationship Diagram for Catalyst Selection:

sub Pyrimidine Substrate (Lewis Basic Nitrogens) deact Catalyst Deactivation (N-Pd Coordination) sub->deact causes ligand Bulky, Electron-Rich Phosphine Ligand (e.g., XPhos, SPhos) active Active Catalyst Maintained ligand->active prevents deactivation

Caption: Ligand choice is key to preventing catalyst deactivation.

Experimental Protocol: A General Starting Point for Suzuki Coupling of a Halogenated Pyrimidine

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halogenated pyrimidine with a pyrimidine boronic acid. Optimization will likely be required for specific substrates.

Reagent Preparation:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine the halogenated pyrimidine (1.0 mmol), the pyrimidine boronic acid or its pinacol ester (1.2 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

Solvent and Reaction Execution:

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).[5]

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]

  • BenchChem Technical Support Team. (2025). Troubleshooting Protodeborylation of Pyrimidine Boronic Acids. BenchChem.
  • Thompson, L. A., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(5), 650-660. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (47), 5075-5077. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem.
  • Hartwig, J. F., et al. (2012). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters, 14(16), 4258-4261. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. The Journal of Organic Chemistry, 81(21), 10104-10113. [Link]

  • Sharma, G., & Kumar, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Johansson, H., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • Kantam, M. L., et al. (2006). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Journal of Molecular Catalysis A: Chemical, 256(1-2), 209-214. [Link]

  • Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1288-1300. [Link]

  • Kolar, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1948. [Link]

  • Al-Amin, M., & Batey, R. A. (2010). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 34(8), 1564-1567. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Kolar, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1948. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Azepan-1-yl)pyrimidine-5-boronic Acid Derivatives

Welcome to the dedicated technical support center for the purification of 2-(Azepan-1-yl)pyrimidine-5-boronic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification of 2-(Azepan-1-yl)pyrimidine-5-boronic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of compounds.

Introduction

2-(Azepan-1-yl)pyrimidine-5-boronic acid and its derivatives are key building blocks in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their purification can be challenging due to their inherent instability and the presence of various impurities.[3][4] This guide offers a structured approach to troubleshooting common issues and provides detailed protocols for effective purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-(Azepan-1-yl)pyrimidine-5-boronic acid derivatives?

A1: Common impurities include:

  • Protodeborylation products: The corresponding 2-(azepan-1-yl)pyrimidine formed by the loss of the boronic acid group.[5]

  • Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of the boronic acid. These can complicate NMR spectra and mass spectrometry analysis.[6]

  • Starting materials and reagents: Unreacted precursors from the synthesis.[6]

  • Hydrolysis products: Boronic acids can be susceptible to hydrolysis.[6]

  • Oxidation products: Boronic acids can undergo oxidation, especially under physiological pH.[7]

Q2: Why is purification by standard silica gel chromatography often unsuccessful for these compounds?

A2: Standard normal-phase silica gel chromatography is generally not recommended for boronic acids.[3][4] The acidic nature of silica gel can lead to decomposition of the boronic acid, causing streaking, low recovery, and the formation of impurities.[3][4]

Q3: My compound appears to be degrading during solvent evaporation. What can I do?

A3: Some boronic acids are thermally labile.[3][4] Avoid high temperatures during solvent removal. It is recommended to use a rotary evaporator at a low temperature (e.g., < 40°C) or to freeze-dry the sample if possible.[3][4]

Q4: Is it better to purify the boronic acid or its pinacol ester derivative?

A4: Boronic pinacol esters are generally more stable than their corresponding boronic acids and are often easier to handle and purify by chromatography.[8][9] If you are experiencing significant degradation of the boronic acid, converting it to the pinacol ester for purification and then hydrolyzing it back if necessary can be a viable strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-(Azepan-1-yl)pyrimidine-5-boronic acid derivatives and offers step-by-step solutions.

Problem 1: Low Purity After Synthesis with Significant Protodeborylation

Root Cause Analysis: Protodeborylation, the cleavage of the C-B bond, is a common side reaction in the synthesis and purification of heteroaromatic boronic acids, often promoted by strong bases, elevated temperatures, and excess water.[5]

Solutions:

  • Optimize Reaction Conditions:

    • Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) during the synthesis.[5]

    • Maintain the lowest effective reaction temperature.[5]

    • Carefully control the amount of water in the reaction mixture.[5]

  • Purification Strategy:

    • If the protodeborylated impurity is the major byproduct, a careful recrystallization or preparative HPLC may be necessary to separate it from the desired product.

Problem 2: Difficulty with Recrystallization

Root Cause Analysis: Finding a suitable solvent system for recrystallization can be challenging, and sometimes the compound may oil out or show poor crystal formation.[4]

Solutions:

  • Systematic Solvent Screening:

    • Start with small-scale (mg) screening of various solvents with different polarities (e.g., heptane, toluene, ethyl acetate, acetonitrile, isopropanol, water).

    • Test both single-solvent and dual-solvent systems (anti-solvent crystallization).[4]

  • Consider pH Adjustment: For zwitterionic compounds, adjusting the pH of an aqueous solution to the isoelectric point can sometimes induce crystallization.

Problem 3: Product Degradation on Reversed-Phase HPLC

Root Cause Analysis: On-column hydrolysis or degradation can occur even during reversed-phase HPLC, potentially due to the mobile phase composition or the stationary phase itself.[10]

Solutions:

  • Optimize HPLC Method:

    • Mobile Phase: Use a mobile phase with a lower concentration of acid or consider using a buffer. Sometimes, using a highly basic mobile phase can stabilize certain boronic acid derivatives.[9]

    • Stationary Phase: Employ a column with low silanol activity to minimize interactions that can lead to degradation.[10]

    • Temperature: Control the column temperature, as lower temperatures can reduce degradation rates.

Experimental Protocols

Protocol 1: Purification via Diethanolamine Adduct Formation

This method is effective for selectively precipitating boronic acids from a mixture of impurities.[3][4]

Step-by-Step Methodology:

  • Dissolve the crude 2-(Azepan-1-yl)pyrimidine-5-boronic acid derivative in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Add diethanolamine dropwise with stirring.

  • If a precipitate forms, continue stirring for 1-2 hours to ensure complete formation of the diethanolamine adduct.

  • Collect the solid by filtration and wash with the organic solvent.

  • To recover the free boronic acid, suspend the adduct in a mixture of an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of boric acid.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

Protocol 2: Purification by Preparative Reversed-Phase HPLC

Instrumentation: Preparative HPLC system with a UV detector.

Column: A C18 column suitable for preparative scale.

Mobile Phase:

  • A: Water with 0.1% formic acid or 10 mM ammonium acetate

  • B: Acetonitrile or Methanol with 0.1% formic acid or 10 mM ammonium acetate

Gradient: A linear gradient from low to high percentage of solvent B. The exact gradient will need to be optimized based on analytical HPLC results.

Step-by-Step Methodology:

  • Develop an analytical HPLC method to determine the optimal separation conditions.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).

  • Filter the sample solution to remove any particulate matter.

  • Inject the sample onto the preparative HPLC column.

  • Collect fractions corresponding to the desired product peak.

  • Analyze the collected fractions for purity.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques for Boronic Acids

Purification TechniqueAdvantagesDisadvantagesBest Suited For
Recrystallization Scalable, cost-effective, can yield high purity.[4]Can be time-consuming to find suitable conditions, potential for low yield.[4]Crystalline solids with moderate to high initial purity.
Acid-Base Extraction Good for removing neutral or basic/acidic impurities.[3][11]Not suitable if impurities have similar pKa values to the product.Separating acidic boronic acids from neutral or basic impurities.
Preparative HPLC High resolution, applicable to a wide range of compounds.[12]Expensive, time-consuming for large quantities, requires solvent removal.[3]Complex mixtures, final polishing step for high purity.
Diethanolamine Adduct Formation Selective for boronic acids, can be effective for non-polar compounds.[3][4]May not work for highly polar boronic acids, requires an additional recovery step.Crude mixtures where other methods have failed.
Conversion to Pinacol Ester Ester is more stable and easier to purify by chromatography.[8][9]Requires an additional synthetic step and subsequent hydrolysis.Unstable boronic acids that are difficult to handle directly.

Visualization

Workflow for Troubleshooting Purification

G start Crude Product (2-(Azepan-1-yl)pyrimidine- 5-boronic acid derivative) purity_check Assess Purity (LC-MS, NMR) start->purity_check decision Purity > 95%? purity_check->decision end Pure Product decision->end Yes impurity_id Identify Major Impurities decision->impurity_id No recrystallization Attempt Recrystallization recrystallization->purity_check prep_hplc Preparative HPLC recrystallization->prep_hplc Fails prep_hplc->purity_check derivatization Consider Derivatization (e.g., Pinacol Ester) prep_hplc->derivatization Fails derivatization->purity_check protodeborylation Protodeborylation? impurity_id->protodeborylation other_impurities Other Impurities impurity_id->other_impurities protodeborylation->recrystallization Yes other_impurities->recrystallization acid_base Acid-Base Extraction other_impurities->acid_base dea_adduct Diethanolamine Adduct Formation other_impurities->dea_adduct acid_base->purity_check dea_adduct->purity_check G boronic_acid 2-(Azepan-1-yl)pyrimidine- 5-boronic acid protodeborylated 2-(Azepan-1-yl)pyrimidine (Protodeborylation) boronic_acid->protodeborylated H+, Heat, H2O boroxine Boroxine Trimer (Dehydration) boronic_acid->boroxine -H2O hydrolyzed Hydrolysis Products boronic_acid->hydrolyzed +H2O

Caption: Common degradation pathways for 2-(Azepan-1-yl)pyrimidine-5-boronic acid derivatives.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • van der Loop, M. G., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1416, 57-63. Retrieved from [Link]

  • Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Retrieved from [Link]

  • Kumar, A., et al. (2012). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Retrieved from [Link]

  • Poole, C. F., & S, S. K. (1979). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. Retrieved from [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]

  • Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 209-215. Retrieved from [Link]

  • Google Patents. (2014). US20140330008A1 - Process for the preparation of boronic acid intermediates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 21). The Crucial Role of Boronic Acid Pyrimidine Derivatives in Modern OLED Technology. Retrieved from [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/chemistry. Retrieved from [Link]

  • Giacchello, I., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. ResearchGate. Retrieved from [Link]

  • Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

  • Zhao, B., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 39, 116114. Retrieved from [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020325118. Retrieved from [Link]

  • Eastgate, M. D., et al. (2015). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development, 20(1), 213-221. Retrieved from [Link]

  • Reddit. (2025, October 24). Pyrimidin-2-ylboronic acid synthesis. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • Google Patents. (2023). US20230416281A1 - Method for producing (2-methylpyrimidin-5-yl)boronic acid derivative.
  • Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate.
  • Reddy, G. S., et al. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 25(50), 8993-8998. Retrieved from [Link]

  • Google Patents. (1996). US5521184A - Pyrimidine derivatives and processes for the preparation thereof.
  • Advion Interchim Scientific. (2022, February 3). High-Throughput Purification of Five Over-the-Counter & Prescription Drug Compounds by Reverse-Phase Preparative LC-MS. Retrieved from [Link]

  • Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros. Retrieved from [Link]

Sources

Optimization

Optimizing base and solvent for 2-(Azepan-1-yl)pyrimidine-5-boronic acid reactions

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(Azepan-1-yl)pyrimidine-5-boronic acid . This highly specific heteroaryl boronic acid presents unique challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-(Azepan-1-yl)pyrimidine-5-boronic acid . This highly specific heteroaryl boronic acid presents unique challenges due to the electron-deficient nature of the pyrimidine ring and the steric/electronic contributions of the azepane moiety.

This guide is engineered for drug development professionals and researchers. It synthesizes mechanistic causality with field-proven methodologies to help you eliminate side reactions, optimize your base/solvent matrix, and achieve quantitative yields.

Causality Analysis: The Protodeboronation Challenge

Heteroaryl boronic acids, particularly those with basic nitrogen atoms, are notoriously unstable under standard cross-coupling conditions. The primary failure mode for 2-(Azepan-1-yl)pyrimidine-5-boronic acid is protodeboronation —the premature cleavage of the carbon-boron bond to yield the des-borylated 2-(azepan-1-yl)pyrimidine byproduct.

Understanding the causality behind this degradation is critical for optimization:

  • Zwitterionic Fragmentation : The pyrimidine core contains basic nitrogen atoms. At near-neutral pH, these nitrogens can protonate while the boronic acid forms an anionic boronate, creating a zwitterion. This zwitterionic state triggers a rapid unimolecular fragmentation of the C-B bond .

  • Base-Catalyzed Hydrolysis : Conversely, in highly basic aqueous environments (e.g., using NaOH), the boronate anion undergoes direct hydrolysis .

  • Steric Hindrance : The bulky azepane ring at the 2-position creates steric drag, slowing down the productive transmetalation step and giving the degradation pathways more time to dominate.

To succeed, your reaction conditions must thread the needle: the base must be strong enough to activate the boronic acid for transmetalation, but mild or anhydrous enough to prevent hydrolysis, while the catalyst must be fast enough to outcompete zwitterionic fragmentation.

Troubleshooting & FAQs

Q1: My LC-MS shows massive amounts of 2-(azepan-1-yl)pyrimidine (des-borylated byproduct) before the cross-coupling is complete. Why? A1: Your reaction is suffering from protodeboronation. If you are using a standard aqueous base like Na₂CO₃ in Ethanol/Water, the high water content and suboptimal pH are accelerating the hydrolysis of the boronate intermediate. You must switch to a solvent system that minimizes water contact and a base that tightly controls the pH, such as K₃PO₄ in Dioxane/H₂O .

Q2: Which base minimizes degradation while still promoting transmetalation for this specific pyrimidine? A2: Avoid strong hydroxide bases (NaOH, KOH) entirely.

  • For biphasic systems: Potassium phosphate (K₃PO₄) is optimal. It provides sufficient alkalinity to form the reactive boronate without driving rapid hydrolysis.

  • For highly sensitive batches: Transition to Potassium Trimethylsilanolate (TMSOK). TMSOK is an organic-soluble, oxyanionic base that allows for completely anhydrous, homogeneous cross-coupling, eliminating water-driven protodeboronation entirely .

Q3: How do I choose the right solvent system to balance solubility and stability? A3: The solvent dictates the speciation of the base. 1,4-Dioxane is vastly superior to THF or Ethanol for biphasic pyrimidine couplings. Dioxane supports a higher reaction temperature (accelerating the productive transmetalation) and effectively stabilizes the palladium intermediates. Keep the water ratio low (e.g., 4:1 to 10:1 Dioxane:H₂O) to limit the hydrolytic degradation vector.

Q4: Does the choice of Palladium catalyst matter if the boronic acid is the problem? A4: Absolutely. The best defense against protodeboronation is a hyper-fast transmetalation and reductive elimination cycle. Use bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) paired with a pre-formed Pd(II) precatalyst (e.g., XPhos Pd G3). This ensures rapid generation of the active Pd(0) species and accelerates the coupling, consuming the boronic acid before it can degrade.

Optimization Data Matrices

Use the following matrices to select the optimal conditions based on your specific electrophile and equipment constraints.

Table 1: Base Selection Matrix
BasepKa (aq)Protodeboronation RiskOrganic SolubilityRecommendation for 2-(Azepan-1-yl)pyrimidine-5-boronic acid
Na₂CO₃ 10.3HighLowNot recommended. Slows transmetalation, increasing degradation.
K₃PO₄ 12.3ModerateLowPrimary Choice. Excellent balance of activation and stability in biphasic setups.
CsF 3.2 (HF)LowModerateGood alternative if the electrophile is base-sensitive.
TMSOK N/AVery LowHighPremium Choice. Best for anhydrous, homogeneous coupling to completely halt hydrolysis.
Table 2: Solvent System Matrix
Solvent SystemRatioCompatible BasesTransmetalation RateApplication Profile
Dioxane / H₂O 4:1 to 10:1K₃PO₄, K₂CO₃FastStandard optimization. High boiling point outcompetes degradation.
THF (Anhydrous) 100%TMSOK, CsFVery FastHighly sensitive substrates. Requires strict air/moisture-free technique.
Toluene / H₂O 3:1K₃PO₄ModerateScale-up friendly, but biphasic mixing must be extremely vigorous.

Visualizing the Optimization Logic

Mechanism BA 2-(Azepan-1-yl)pyrimidine- 5-boronic acid Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Base (OH- / PO4 3-) Degradation Protodeboronated Byproduct BA->Degradation Zwitterionic Cleavage (Neutral pH) Pd Pd(II)-Aryl Halide Complex Boronate->Pd Transmetalation (Productive) Boronate->Degradation Hydrolysis / H2O (Unproductive) Product Cross-Coupled Product Pd->Product Reductive Elimination

Diagram 1: Mechanistic pathways of transmetalation vs. protodeboronation.

DecisionTree Start Start Optimization Base Select Base Start->Base Aq Biphasic System (K3PO4 / Dioxane:H2O) Base->Aq Standard Anhydrous Anhydrous System (TMSOK / THF) Base->Anhydrous Water-Sensitive Check Check LC-MS for Protodeboronation Aq->Check Anhydrous->Check Success Proceed to Scale-Up Check->Success >80% Product Fail High Degradation Check->Fail >20% Ar-H Switch Switch to Bpin Ester or Fast Pd Catalyst Fail->Switch Switch->Base

Diagram 2: Decision tree for base and solvent optimization.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reaction integrity before advancing to the next step.

Protocol A: Optimized Biphasic Coupling (K₃PO₄ / Dioxane-H₂O)

Best for general screening and standard laboratory scale.

  • Reagent Loading: To a dry Schlenk flask, add the aryl halide (1.0 equiv), 2-(Azepan-1-yl)pyrimidine-5-boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.05 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M relative to aryl halide). Sparge the solution with Argon for 15 minutes.

    • Validation Checkpoint: The solution should remain pale/yellow. Rapid darkening to black at room temperature indicates premature palladium reduction due to oxygen ingress.

  • Execution: Seal the flask and heat to 90 °C with vigorous stirring (1000 RPM) to ensure the biphasic mixture forms a fine emulsion.

    • Validation Checkpoint: Take an LC-MS aliquot at 60 minutes. A successful trajectory will show >70% product mass and <10% of the des-borylated 2-(azepan-1-yl)pyrimidine mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate for chromatography.

Protocol B: Anhydrous Homogeneous Coupling (TMSOK / THF)

Best for highly unstable batches where Protocol A yields >20% protodeboronation.

  • Inert Preparation: Inside a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) to a sealed vial.

  • Base Dissolution: In a separate vial, dissolve Potassium Trimethylsilanolate (TMSOK, 2.0 equiv) in anhydrous THF.

    • Validation Checkpoint: TMSOK must dissolve completely to form a clear, homogeneous solution. Cloudiness indicates degraded base (formation of siloxanes/carbonates).

  • Execution: Inject the TMSOK/THF solution into the reagent vial. Heat to 65 °C.

    • Validation Checkpoint: The reaction should turn dark red/brown immediately upon base addition, indicating rapid formation of the active Pd(0) complex. This reaction is extremely fast and is often complete in <2 hours.

  • Quench: Remove from the glovebox, quench with 1M aqueous ethanolamine (to scavenge Pd and silanol byproducts), extract with EtOAc, and purify.

References

  • Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021. URL:[Link]

  • Delaney, C. P., et al. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Organic Syntheses, 2020. URL:[Link]

  • "Protodeboronation." Wikipedia, Wikimedia Foundation. URL: [Link]

  • "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies." Molecules, MDPI, 2020. URL:[Link]

Troubleshooting

Stability of 2-(Azepan-1-yl)pyrimidine-5-boronic acid under reaction conditions

Welcome to the Technical Support Center for advanced cross-coupling applications. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with 2-(Azepan-1-yl)pyrimidine-5-boronic acid .

Heteroaryl boronic acids are essential building blocks in drug discovery, but they are notoriously capricious. This guide will deconstruct the mechanisms behind their instability, provide actionable troubleshooting steps, and outline a self-validating protocol to ensure your Suzuki-Miyaura couplings succeed.

Mechanistic Insight: The Causality of Degradation

The primary failure mode for 2-(Azepan-1-yl)pyrimidine-5-boronic acid in cross-coupling reactions is protodeboronation —the cleavage of the carbon-boron bond to form a carbon-hydrogen bond[1].

To solve this, we must understand the causality. The Suzuki-Miyaura reaction requires a base to activate the boronic acid for the transmetalation step. However, the addition of hydroxide or carbonate bases coordinates to the empty p-orbital of the boron atom, forming a reactive boronate complex[2]. Because the pyrimidine ring is highly electron-deficient, it stabilizes the developing negative charge during the transition state, leading to rapid, base-catalyzed fragmentation of the C-B bond[3].

Mechanism A 2-(Azepan-1-yl)pyrimidine- 5-boronic acid C Boronate Anion [Ar-B(OH)₃]⁻ A->C + OH⁻ (Equilibrium) B Aqueous Base (OH⁻) B->C D Transition State (C-B Cleavage) C->D Rate-Limiting Fragmentation E 2-(Azepan-1-yl)pyrimidine (De-boronated) D->E + H⁺ F B(OH)₃ (Boric Acid) D->F

Base-catalyzed protodeboronation pathway of pyrimidine-5-boronic acids.

Troubleshooting & FAQs

Q: My LC-MS shows complete consumption of 2-(Azepan-1-yl)pyrimidine-5-boronic acid, but no cross-coupled product is formed. What happened? A: You are observing rapid protodeboronation. Under basic aqueous conditions, the boronic acid is converting into the unreactive 2-(azepan-1-yl)pyrimidine byproduct[1]. The transmetalation step of your catalytic cycle is too slow to compete with this degradation pathway. You must either accelerate the catalytic cycle (using highly active Buchwald precatalysts) or suppress the degradation (using anhydrous conditions).

Q: Does the 2-azepanyl group stabilize or destabilize the boronic acid? A: It presents a complex push-pull electronic dynamic. The pyrimidine core is inherently electron-deficient, which drastically lowers the activation energy for C-B bond cleavage[3]. The azepan-1-yl group is an electron-donating amine that pushes electron density into the ring via resonance. While this slightly mitigates the extreme electron deficiency compared to an unsubstituted pyrimidine, electron-rich heterocyclic derivatives can also be highly prone to protodeboronation depending on the specific reaction pH[2]. Ultimately, the compound remains highly sensitive to aqueous base.

Q: Should I convert this boronic acid to a pinacol (Bpin) ester to improve stability? A: Not necessarily. While Bpin esters are easier to handle on the bench, recent kinetic studies reveal that esterification does not always impart greater stability under reaction conditions[4]. Because the Bpin ester must often hydrolyze back to the free boronic acid to undergo transmetalation, this prehydrolytic step can become the dominant component of the protodeboronation process[4]. Instead of changing the boron species, it is often more effective to optimize the reaction conditions.

Q: How do I prevent protodeboronation during the Suzuki-Miyaura coupling? A: The key is kinetic competition: transmetalation must outpace degradation.

  • Use highly active catalysts : Switch from older catalysts like Pd(PPh₃)₄ to Buchwald precatalysts (e.g., XPhos Pd G3) to accelerate oxidative addition and transmetalation[3].

  • Lower the base strength : Replace strong aqueous bases (NaOH, Na₂CO₃) with milder, anhydrous bases like KF or K₃PO₄.

  • Employ a "Slow-Release" strategy : If using aqueous conditions, MIDA boronates or organotrifluoroborates can slowly release the active boronic acid, keeping its steady-state concentration low and minimizing degradation[1].

Quantitative Data: Reactivity vs. Stability Profiles

To make informed decisions about which boron derivative to use, consult the following comparative matrix. Note that higher stability often trades off with a lower transmetalation rate.

Boron Reagent TypeRelative Stability (Aqueous Base)Transmetalation RatePropensity for ProtodeboronationRecommended Use Case
Free Boronic Acid Low (t½ < 1 hr at pH 10)Very HighVery HighFast couplings with highly active catalysts (e.g., XPhos Pd G3) under anhydrous conditions.
Pinacol Ester (Bpin) ModerateModerateHigh (Post-hydrolysis)General screening; requires in situ hydrolysis which exposes the core to degradation[4].
MIDA Boronate HighLow (Controlled)LowAqueous Suzuki couplings utilizing a slow-release strategy to maintain a low steady-state concentration[1].
Trifluoroborate (-BF₃K) Very HighLowLowLong reaction times or harsh conditions; requires specific activation (e.g., silica or mild heating).

Validated Experimental Protocol: Anhydrous Fast-Coupling

Objective : Maximize the rate of the Suzuki-Miyaura cross-coupling while suppressing the base-catalyzed protodeboronation of 2-(Azepan-1-yl)pyrimidine-5-boronic acid.

Causality Principle : By eliminating water and using a highly active Generation 3 (G3) palladacycle, we prevent the formation of the highly reactive hydroxide-boronate complex and ensure that transmetalation occurs faster than any background degradation.

Materials :

  • Aryl halide (1.0 equiv)

  • 2-(Azepan-1-yl)pyrimidine-5-boronic acid (1.5 equiv)

  • XPhos Pd G3 (2–5 mol%)

  • Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology :

  • Inert Atmosphere Preparation : In a glovebox or using standard Schlenk techniques, add the aryl halide, 2-(Azepan-1-yl)pyrimidine-5-boronic acid, XPhos Pd G3, and anhydrous K₃PO₄ to an oven-dried reaction vial.

    • Expert Insight: Finely milled K₃PO₄ is critical. Because the system is anhydrous, the surface area of the solid base dictates the rate of boronate formation.

  • Solvent Addition : Add anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Rapid Heating : Transfer the vial directly to a pre-heated reaction block at 80°C.

    • Expert Insight: Rapid heating initiates the catalytic cycle immediately. Slow temperature ramping allows the boronic acid to thermally degrade before the palladium catalyst is fully activated.

  • Self-Validating Check (15 Minutes) : Withdraw a 10 µL aliquot via syringe, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: Product mass is dominant; remaining boronic acid is visible. Proceed to step 5.

    • Fail Condition: High levels of 2-(azepan-1-yl)pyrimidine (de-boronated byproduct) and unreacted aryl halide. Action: Halt the reaction. Your aryl halide is likely too sterically hindered or electronically deactivated. Switch to a MIDA boronate slow-release protocol.

  • Completion and Workup : Stir for 2–4 hours until the aryl halide is fully consumed. Cool to room temperature, filter through a short pad of Celite to remove palladium and inorganic salts, and concentrate under reduced pressure for column chromatography.

References

  • Title : Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source : Journal of the American Chemical Society URL :[Link]

  • Title : Protodeboronation Source : Wikipedia URL :[Link]

  • Title : Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery Source : Royal Society of Chemistry URL :[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Reactivity of 2-(Azepan-1-yl)pyrimidine-5-boronic Acid

Welcome to the Advanced Troubleshooting Guide for heteroaryl cross-coupling. Working with 2-(azepan-1-yl)pyrimidine-5-boronic acid presents a classic "tug-of-war" between productive carbon-carbon bond formation and rapid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for heteroaryl cross-coupling. Working with 2-(azepan-1-yl)pyrimidine-5-boronic acid presents a classic "tug-of-war" between productive carbon-carbon bond formation and rapid substrate degradation. This guide synthesizes mechanistic causality with field-proven methodologies to help you rescue stalled Suzuki-Miyaura reactions.

The Core Problem: Reactivity vs. Degradation

Pyrimidine-5-boronic acids are notoriously challenging substrates. The electron-deficient nature of the pyrimidine ring highly polarizes the C–B bond, making it exceptionally prone to protodeboronation (cleavage of the C–B bond to yield a C–H bond) under standard basic coupling conditions[1].

Furthermore, the azepan-1-yl group—a bulky 7-membered amine at the 2-position—introduces significant steric hindrance. This bulk slows down the crucial transmetalation step of the catalytic cycle. When transmetalation is slow, the activated boronate intermediate has more time to undergo destructive protodeboronation[2].

Quantitative Optimization Data

The table below illustrates how shifting from classical conditions to rationally designed, high-turnover systems suppresses degradation and maximizes yield.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Target Yield (%)Protodeboronation (%)
Pd(PPh₃)₄ (10 mol%)Na₂CO₃ (3.0)DME / H₂O (4:1)90< 15%> 80%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)Dioxane / H₂O (5:1)90~ 35%~ 55%
XPhos Pd G3 (2 mol%)K₃PO₄ (2.0)THF / H₂O (10:1)65> 85%< 5%
XPhos Pd G3 (2 mol%)KF (3.0)CPME (Anhydrous)80> 90%< 2%

Mechanistic Pathway & Bottleneck Analysis

To solve the reactivity issue, we must visualize where the failure occurs. The diagram below maps the Suzuki-Miyaura catalytic cycle, highlighting the transmetalation bottleneck and the competing degradation pathway.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Bottleneck) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product BoronicAcid 2-(Azepan-1-yl)pyrimidine- 5-boronic acid Boronate Activated Boronate BoronicAcid->Boronate Base / H2O Boronate->TransMet Suzuki Pathway Protodeboronation Protodeboronation Boronate->Protodeboronation Competing Degradation DeadEnd 2-(Azepan-1-yl)pyrimidine Protodeboronation->DeadEnd

Figure 1: Suzuki-Miyaura catalytic cycle illustrating the transmetalation bottleneck and competing protodeboronation.

Troubleshooting FAQs

Q1: Why is my starting material converting into 2-(azepan-1-yl)pyrimidine instead of the cross-coupled product? A1: This is the hallmark of base-mediated protodeboronation . When 2-(azepan-1-yl)pyrimidine-5-boronic acid is exposed to an aqueous base, it forms a boronate complex. Because the pyrimidine ring is highly electron-withdrawing, this complex is highly susceptible to hydrolytic cleavage[1].

  • The Fix: You must outpace the degradation. Switch to a highly active precatalyst (like XPhos Pd G3) to accelerate transmetalation. Simultaneously, reduce the basicity and water content of your system by swapping Na₂CO₃/H₂O for anhydrous KF or a low-water K₃PO₄ system.

Q2: My reaction mixture turns black shortly after heating, and conversion stalls at 10%. What causes this? A2: The appearance of "palladium black" indicates severe catalyst deactivation and precipitation. The basic nitrogen atoms on the pyrimidine ring and the azepane moiety can coordinate to the active Pd(0) species, forming stable, off-cycle complexes that permanently poison the catalyst[3].

  • The Fix: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands). The massive steric profile of 2[2] physically shields the palladium center, preventing the pyrimidine nitrogens from coordinating and keeping the catalyst in the productive cycle.

Q3: I am struggling to weigh the free boronic acid consistently, and it doesn't dissolve well. Is there a better way to handle it? A3: Free heteroaryl boronic acids often exist as a complex, poorly soluble equilibrium of the free acid, boroxine anhydrides, and zwitterionic species.

  • The Fix: Convert the free boronic acid into a pinacol ester (Bpin) or a MIDA boronate. MIDA boronates are highly stable and allow for a "slow-release" Suzuki coupling strategy. By slowly hydrolyzing the MIDA boronate in situ, the concentration of the reactive free boronic acid remains extremely low, effectively starving the protodeboronation pathway while feeding the cross-coupling cycle[1].

Self-Validating Experimental Protocol

The following methodology utilizes a 3rd-generation Buchwald precatalyst to ensure rapid oxidative addition and transmetalation, mitigating the steric penalty of the azepane ring.

Protocol: High-Turnover Suzuki-Miyaura Coupling

Objective: Maximize cross-coupling yield while suppressing protodeboronation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-(azepan-1-yl)pyrimidine-5-boronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add XPhos Pd G3 (2 mol%).

    • Causality: The G3 precatalyst ensures 100% generation of the active monoligated Pd(0)-XPhos species at room temperature, which is critical for outcompeting the degradation of the boronic acid upon heating[2].

  • Solvent Addition: Add a rigorously degassed mixture of THF and H₂O (10:1 v/v, 0.2 M relative to the aryl halide).

    • Causality: Degassing prevents oxidative homocoupling. The minimal water content is strictly controlled to activate the boronic acid without providing a bulk aqueous environment that favors hydrolytic protodeboronation.

  • Reaction: Seal the tube under argon and heat to 65 °C in a pre-heated oil bath for 2–4 hours.

  • Self-Validation Check (Crucial): At t = 30 minutes, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Diagnostic Metric: Look for the protodeboronated byproduct, 2-(azepan-1-yl)pyrimidine (m/z [M+H]⁺ = 178.1). If the peak area of this byproduct exceeds 10% relative to your product, immediately cool the reaction and transition to a completely anhydrous protocol using KF in Cyclopentyl methyl ether (CPME).

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate in vacuo, and purify via flash column chromatography.

References

  • Source: rxweb-prd.com (Discusses the stability and protodeboronation pathways of heteroaryl boronic acids).
  • Source: researchgate.net (Details the use of XPhos Pd precatalysts to overcome slow transmetalation).
  • Source: scispace.com (Explores the scope and limitations of heteroaryl cross-coupling protocols).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with Sulfur-Containing Heterocycles

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting catalyst poisoning, a common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting catalyst poisoning, a common challenge encountered when working with sulfur-containing heterocycles. Sulfur's high affinity for many transition metal catalysts can lead to significant deactivation, impacting reaction efficiency, product yield, and process scalability.[1][2] This resource offers practical, field-proven insights and solutions to help you navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding catalyst poisoning by sulfur-containing compounds.

Q1: What are the primary mechanisms of catalyst deactivation by sulfur?

Catalyst deactivation by sulfur compounds primarily occurs through three mechanisms:

  • Poisoning: This is the most prevalent mechanism and involves the strong chemical adsorption (chemisorption) of sulfur-containing molecules onto the active metal sites of the catalyst.[3][4][5] This interaction blocks reactant molecules from accessing these sites, thereby inhibiting the catalytic cycle.[1][3]

  • Fouling: This mechanism involves the physical deposition of materials, such as carbonaceous residues (coke), on the catalyst surface.[4][5] Sulfur compounds can sometimes promote the formation of these deposits, which block active sites and pores within the catalyst structure.[3]

  • Thermal Degradation: The presence of sulfur can, in some cases, lower the thermal stability of a catalyst. This can lead to sintering, a process where the metal particles on the catalyst support agglomerate, reducing the active surface area.[3][5]

Q2: What is the difference between reversible and irreversible poisoning?

The distinction lies in the strength of the bond between the sulfur compound and the catalyst's active site:

  • Reversible (Temporary) Poisoning: In this scenario, the sulfur species is weakly adsorbed onto the catalyst surface.[3][6] This type of poisoning can often be reversed by thermal treatment or by passing a sulfur-free feed over the catalyst.[3]

  • Irreversible (Permanent) Poisoning: This occurs when a strong, stable chemical bond forms between the sulfur compound and the active metal site.[3][6][7] This deactivation is often permanent, and more aggressive regeneration methods or complete catalyst replacement may be necessary.[3][7]

Q3: Which catalysts are most susceptible to sulfur poisoning?

Transition metal catalysts are particularly vulnerable to poisoning by sulfur-containing heterocycles. Commonly affected metals include:

  • Palladium (Pd)[3][8]

  • Platinum (Pt)[3]

  • Nickel (Ni)[3][7]

  • Rhodium (Rh)[3]

  • Ruthenium (Ru)

The lone pair of electrons on the sulfur atom in heterocycles like thiophene readily coordinates to these "soft" metal centers, leading to strong and often irreversible binding.[8]

Q4: Are there any sulfur-resistant catalysts?

While many conventional catalysts are sensitive to sulfur, research has led to the development of more tolerant alternatives. These include:

  • Bimetallic Catalysts: The addition of a second metal can alter the electronic properties of the primary catalytic metal, reducing its affinity for sulfur.[9]

  • Catalysts with Modified Supports: Using supports that can trap sulfur species or alter the electronic environment of the metal particles can enhance sulfur resistance.

  • Metal Sulfide Catalysts: In some applications, catalysts based on metal sulfides (e.g., molybdenum or tungsten sulfide) are inherently resistant to sulfur poisoning and are used in processes like hydrodesulfurization.[10]

  • Catalysts with Protective Ligands: In homogeneous catalysis, the use of bulky, electron-rich phosphine ligands can shield the metal center from sulfur coordination.[8]

Q5: How can I detect and quantify sulfur in my reactants and solvents?

Identifying and quantifying sulfur impurities is a critical first step in troubleshooting. Several analytical techniques can be employed:

  • Gas Chromatography with a Sulfur-Selective Detector (GC-SCD): This is a highly sensitive method for detecting and quantifying volatile sulfur compounds.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can identify the chemical state of sulfur adsorbed on a catalyst's surface.[11][12]

  • Temperature-Programmed Reduction (TPR): This method can help characterize the interaction between sulfur and the catalyst and can indicate the presence of different sulfur species.[11]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used to determine the elemental composition of your materials, including trace amounts of sulfur.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions with sulfur-containing heterocycles.

Observed Issue Probable Cause Recommended Action
Gradual or rapid loss of catalytic activity Catalyst Poisoning: Sulfur compounds from the feedstock or starting materials are chemisorbing to the catalyst's active sites.[3][7]1. Identify the Sulfur Source: Analyze all reactants, solvents, and reagents for sulfur content.[3]2. Feedstock Purification: Implement upstream purification methods like adsorption using a guard bed (e.g., ZnO) to remove sulfur before it reaches the catalyst.[3][13]3. Catalyst Regeneration: If poisoning has occurred, proceed with an appropriate regeneration protocol (see Section 3).[3]
Change in product selectivity Partial Catalyst Deactivation: Sulfur may be selectively poisoning certain types of active sites, altering the reaction pathway and favoring the formation of different products.[3]1. Optimize Reaction Conditions: Adjusting temperature, pressure, or reactant concentrations may mitigate the effects of partial poisoning.[3]2. Consider a More Sulfur-Tolerant Catalyst: If selectivity issues persist, switching to a catalyst known for its resistance to sulfur may be necessary.[3]
No reaction initiation Complete Catalyst Deactivation: The concentration of sulfur compounds may be high enough to block all available active sites on the catalyst surface.[3]1. Verify Sulfur Concentration: Quantify the amount of sulfur in your reaction system.2. Increase Catalyst Loading: In some cases, a higher catalyst loading might overcome the poisoning effect, though this is not always a cost-effective solution.[8]3. Thorough Reactor Cleaning: Ensure the reaction vessel is free from any residual sulfur from previous experiments.
Inconsistent results between batches Variable Sulfur Content in Reagents: The concentration of sulfur impurities can vary between different lots of starting materials or solvents.[3]1. Implement Stringent Quality Control: Analyze each new batch of reagents for sulfur content before use.2. Standardize Purification Procedures: Apply a consistent purification step for all incoming materials to ensure a uniform feedstock.
Formation of palladium black Catalyst Decomposition: The catalytically active soluble palladium species has aggregated into inactive, insoluble palladium metal. This can be caused by inefficient oxidative addition or ligand degradation, which can be exacerbated by the presence of sulfur.[8]1. Optimize Ligand Choice: Employ bulky, electron-rich phosphine ligands to stabilize the palladium center.[8]2. Degas Reaction Mixture: Thoroughly degas the solvent and reaction setup with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the active Pd(0) species.[8]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experimental workflows related to catalyst poisoning.

Protocol 1: General Thermal Regeneration of a Sulfur-Poisoned Catalyst

This protocol is a general guideline and should be optimized for the specific catalyst and poison involved.

  • System Purge: Place the poisoned catalyst in a suitable reactor (e.g., a fixed-bed tubular reactor). Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for 30 minutes at ambient temperature to remove any physisorbed reactants.

  • Temperature Ramp: Begin a controlled temperature ramp, for example, to 400-500°C. The final temperature should be below the catalyst's sintering temperature.

  • Regeneration Gas Introduction: Once the target temperature is stable, introduce the regeneration gas. Common options include:

    • Oxidative Regeneration: A dilute stream of oxygen (e.g., 1-5% O₂ in N₂) can be used to burn off sulfur and coke deposits. Caution is advised due to the potential for exothermic reactions.[3]

    • Reductive Regeneration: A stream of hydrogen (e.g., 5-10% H₂ in N₂) can be used to reduce sulfated species.[3]

    • Steam Regeneration: Passing steam over the catalyst bed at high temperatures can also be effective.[3]

  • Hold at Regeneration Temperature: Maintain the catalyst at the regeneration temperature under the flow of the regeneration gas for 1-4 hours. The off-gas can be monitored by mass spectrometry to determine the completion of sulfur removal.

  • Cool Down: After the regeneration period, switch back to an inert gas flow and allow the catalyst to cool down to the reaction temperature.

Protocol 2: Feedstock Purification using a Zinc Oxide (ZnO) Guard Bed

This protocol is effective for removing hydrogen sulfide (H₂S) and other reactive sulfur compounds from gaseous or liquid feedstocks.

  • Guard Bed Preparation: Pack a column with granular zinc oxide. The size of the column and the amount of ZnO will depend on the scale of your reaction and the expected sulfur concentration.

  • System Assembly: Install the ZnO guard bed upstream of your reactor so that the feedstock passes through it before contacting the catalyst.

  • Feedstock Passage: Pass the liquid or gaseous feedstock through the ZnO bed at the desired flow rate. The zinc oxide will react with sulfur compounds to form stable zinc sulfide.

  • Monitoring: Periodically monitor the sulfur concentration in the feedstock after it has passed through the guard bed to ensure its continued effectiveness.

  • Replacement: Once the ZnO is saturated with sulfur (breakthrough is detected), it needs to be replaced.

Section 4: Visualizing the Mechanisms

Mechanism of Catalyst Poisoning by a Sulfur-Containing Heterocycle

G cluster_0 Catalytic Cycle cluster_1 Poisoning Event A Active Catalyst Site B Reactant Adsorption A->B Desired Reaction Pathway P Poisoned (Blocked) Active Site A->P C Product Formation B->C Desired Reaction Pathway D Product Desorption C->D Desired Reaction Pathway D->A Desired Reaction Pathway S Sulfur-Containing Heterocycle S->A Strong Chemisorption caption Sulfur compounds block active sites, halting the catalytic cycle.

Caption: Sulfur compounds block active sites, halting the catalytic cycle.

Troubleshooting Workflow for Catalyst Deactivation

G start Reaction Performance Declines q1 Analyze Reactants/Solvents for Sulfur Content start->q1 a1_yes Implement Feedstock Purification q1->a1_yes Sulfur Detected a1_no Investigate Other Deactivation Mechanisms (e.g., Sintering, Fouling) q1->a1_no No Sulfur Detected q2 Is Catalyst Activity Restored? a1_yes->q2 a2_yes Continue Reaction with Purified Feedstock q2->a2_yes Yes a2_no Attempt Catalyst Regeneration q2->a2_no No end Problem Resolved a2_yes->end replace Consider Catalyst Replacement a2_no->replace caption A systematic approach to diagnosing catalyst deactivation.

Caption: A systematic approach to diagnosing catalyst deactivation.

References

  • MDPI. (2022, November 23). Research Progress on Sulfur Deactivation and Regeneration over Cu-CHA Zeolite Catalyst. Retrieved from [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • SAE Mobilus. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Patsnap. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]

  • Sinocata. (2017, August 28). Sulfur Removal. Retrieved from [Link]

  • Sulphur Experts. (n.d.). Sulfur Recovery Unit Troubleshooting Q & A. Retrieved from [Link]

  • Elsevier. (n.d.). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfur removal methods. Retrieved from [Link]

  • CORE. (n.d.). Electrochemical characterization and regeneration of sulfur poisoned Pt catalysts in aqueous media. Retrieved from [Link]

  • Topsoe. (n.d.). Sulfur removal. Retrieved from [Link]

  • University of Virginia Library. (2024, February 2). Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Haber process. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Sustainability Directory. (2025, November 23). Catalyst Poisoning Mitigation. Retrieved from [Link]

  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply. Retrieved from [Link]

  • ACS Publications. (2021, November 21). Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. Retrieved from [Link]

  • Patsnap. (2025, June 19). What is catalyst deactivation and why does it happen?. Retrieved from [Link]

  • ResearchGate. (n.d.). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. Retrieved from [Link]

  • ACS Publications. (2016, August 22). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Retrieved from [Link]

  • ACS Publications. (2024, February 20). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Retrieved from [Link]

  • Sustainability Directory. (2025, November 28). Catalyst Poisoning. Retrieved from [Link]

  • ACS Publications. (2021, September 30). Mechanistic Similarities and Differences for Hydrogenation of Aromatic Heterocycles and Aliphatic Carbonyls on Sulfided Ru Nanoparticles. Retrieved from [Link]

  • ACS Publications. (2017, December 8). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. Retrieved from [Link]

  • University of Saskatchewan Library. (n.d.). Mechanism of sulfur poisoning by H2S and SO2 of nickel and cobalt based catalysts for dry reforming of methane. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Hydrogen storage using heterocyclic compounds: The hydrogenation of 2-methylthiophene. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Amino-5-Pyrimidine Boronic Acid &amp; Its Esters

Welcome to the Technical Support Center. 2-Amino-5-pyrimidine boronic acid and its pinacol ester are critical building blocks in the development of kinase inhibitors (e.g., PI3K and FLAP inhibitors) [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Amino-5-pyrimidine boronic acid and its pinacol ester are critical building blocks in the development of kinase inhibitors (e.g., PI3K and FLAP inhibitors) [1]. However, their synthesis is notoriously challenging due to the highly reactive primary amine, the extreme polarity of the free boronic acid, and its susceptibility to protodeboronation.

This guide is designed for researchers and drug development professionals. It provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to ensure high-yield, reproducible syntheses.

Core Experimental Workflows

Depending on your downstream applications, you must choose between synthesizing the highly stable pinacol ester or the highly polar free boronic acid . Below are the self-validating protocols for both routes.

Protocol A: Direct Pd-Catalyzed Borylation to Pinacol Ester (Scale-Up Friendly)

This route bypasses the need for amine protection by utilizing oxidative addition, making it highly scalable (demonstrated up to 15 kg scale) [1].

  • Preparation: Charge a reactor with 2-amino-5-bromopyrimidine (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and anhydrous potassium acetate (KOAc, 3.0 eq) in 1,4-dioxane.

  • Degassing: Degas the suspension thoroughly with nitrogen for 15–30 minutes to prevent catalyst oxidation.

  • Catalysis: Add PdCl₂(dppf) (0.5–2.0 mol%) and heat the mixture to 100–110 °C for 4–6 hours [1].

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts and palladium black, and wash with ethyl acetate [2].

  • Isolation: Concentrate the filtrate and crystallize the product (e.g., from dichloromethane/hexane) to afford 2-aminopyrimidine-5-boronic acid pinacol ester.

Protocol B: Lithium-Halogen Exchange via In-Situ TMS Protection (Cost-Effective)

This route is cost-effective for generating the free boronic acid but requires cryogenic conditions and strict protection of the amine [1].

  • Protection: Dissolve 2-amino-5-bromopyrimidine in anhydrous THF. Add a suitable base (e.g., NaHMDS or sequential NaH) and TMSCl (2.2 eq) to achieve complete in-situ bis-silylation of the primary amine, forming the bis-TMS adduct.

  • Exchange: Cool the reaction mixture to -78 °C. Add triisopropyl borate (B(Oi-Pr)₃, 1.3–1.5 eq).

  • Lithiation: Slowly add n-BuLi (1.45 eq) dropwise to initiate the metal-halogen exchange [1].

  • Quench & Isolation: Allow the mixture to warm to 0 °C. Quench with a buffered aqueous solution (e.g., 10 wt% NH₄Cl) to hydrolyze the TMS groups while minimizing protodeboronation. Isolate the water-soluble free boronic acid via a carefully controlled acid-base extraction sequence.

Quantitative Route Comparison

Summarized below is the quantitative data comparing the two synthetic routes to guide your experimental design.

ParameterRoute A: Pinacol Ester (Pd-Catalyzed)Route B: Free Boronic Acid (Li-Halogen)
Typical Yield 80–90% [1][2]60–80% [1]
Scalability Excellent (Demonstrated at 15 kg)Moderate (Requires cryogenic reactors)
Key Reagents B₂pin₂, PdCl₂(dppf), KOAcTMSCl, n-BuLi, B(Oi-Pr)₃
Amine Protection Not RequiredMandatory (Bis-silylation or Boc)
Product Stability High (Stable to silica gel & moisture)Low (Prone to protodeboronation) [3]
Primary Challenge Catalyst poisoning, cost of Pd/B₂pin₂Moisture sensitivity, difficult purification

Synthesis Decision & Troubleshooting Workflow

SynthesisWorkflow Start 2-Amino-5-bromopyrimidine Decision Target Product? Start->Decision RouteA Route A: Pinacol Ester (Pd-Catalyzed) Decision->RouteA Stable Intermediate RouteB Route B: Free Boronic Acid (Li-Halogen Exchange) Decision->RouteB Aqueous Applications StepA1 Reagents: B2pin2, KOAc, PdCl2(dppf), 1,4-Dioxane RouteA->StepA1 StepB1 1. TMSCl / Base (Protection) 2. n-BuLi, -78°C 3. B(Oi-Pr)3 RouteB->StepB1 IssueA Issue: Reaction Stalls? StepA1->IssueA IssueB Issue: Low Yield / N-Alkylation? StepB1->IssueB FixA Fix: Degas solvent, Dry KOAc, Check Pd IssueA->FixA Yes EndA 2-Aminopyrimidine-5-boronic acid pinacol ester IssueA->EndA No FixA->StepA1 FixB Fix: Ensure complete bis-silylation before n-BuLi IssueB->FixB Yes EndB 2-Aminopyrimidine-5-boronic acid (Free Acid) IssueB->EndB No FixB->StepB1

Caption: Logical decision tree and troubleshooting workflow for 2-amino-5-pyrimidine boronic acid synthesis.

Troubleshooting Guides & FAQs

Q1: Why does my n-BuLi metal-halogen exchange fail or yield complex mixtures? A1: The free primary amine (-NH₂) is highly reactive. If n-BuLi is added to unprotected 2-amino-5-bromopyrimidine, the strong base will preferentially deprotonate the amine rather than undergo the desired lithium-halogen exchange at the C-Br bond. Causality: Acid-base kinetics outcompete the metal-halogen exchange, consuming the organolithium reagent and creating an insoluble lithium amide intermediate that halts the reaction. Solution: Ensure complete masking of the amine via bis-silylation (using TMSCl) or Boc-protection before introducing n-BuLi [1]. Verify complete protection via ¹H NMR (disappearance of the -NH₂ broad singlet) before proceeding to the cryogenic step.

Q2: How can I prevent protodeboronation during the workup of the free boronic acid? A2: Heterocyclic boronic acids are highly polar and prone to protodeboronation (the hydrolytic cleavage of the C-B bond), especially under acidic or basic aqueous workup conditions. Causality: The electron-deficient pyrimidine ring destabilizes the C-B bond, making the boron atom highly susceptible to nucleophilic attack by water, leading to the release of boric acid and the des-borylated pyrimidine. Solution: Maintain strict pH control during the quench. Use a well-buffered acid-base sequence (e.g., quenching with 10 wt% aqueous ammonium chloride) and avoid prolonged exposure to strong acids or bases [1].

Q3: My Pd-catalyzed borylation with B₂pin₂ is stalling. What should I check? A3: Stalling in Miyaura borylations is typically caused by catalyst poisoning or hydrolysis of the boron reagent. Causality: Potassium acetate (KOAc) is highly hygroscopic. If water is present in the reaction mixture, it will rapidly hydrolyze B₂pin₂ to pinacolborane or boric acid, terminating the catalytic cycle. Furthermore, dissolved oxygen can irreversibly oxidize the Pd(0) active species to an inactive state. Solution: Ensure KOAc is strictly anhydrous (dry in a vacuum oven at 80 °C overnight before use) and thoroughly degas the 1,4-dioxane solvent. If stalling persists, consider using a fresh batch of PdCl₂(dppf) [1][2].

Q4: Is it better to isolate the free boronic acid or the pinacol ester for downstream Suzuki couplings? A4: For most drug development applications, the pinacol ester is vastly superior . Causality: The pinacol ester masks the polar boronic acid hydroxyl groups, drastically improving solubility in organic solvents, facilitating purification via standard silica gel chromatography or crystallization, and preventing premature protodeboronation [3]. The free boronic acid is highly water-soluble and difficult to extract from aqueous layers, often resulting in massive yield losses during isolation.

References

  • Patel, N. D., et al. (2016). "Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid." Organic Process Research & Development, 20(1), 95-99. URL: [Link]

Troubleshooting

Technical Support Center: Protecting Group Strategies for Pyrimidine Boronic Acid Synthesis

Welcome to the Technical Support Center for Pyrimidine Boronic Acid Synthesis. Pyrimidine scaffolds are highly privileged structures in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Boronic Acid Synthesis. Pyrimidine scaffolds are highly privileged structures in medicinal chemistry and drug discovery. However, synthesizing and cross-coupling pyrimidine boronic acids presents significant technical hurdles—most notably, rapid protodeboronation and catalyst poisoning.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you select and implement the correct protecting group strategies for your workflows.

Troubleshooting FAQs

Q1: Why does my 2-pyrimidine boronic acid rapidly degrade (protodeboronate) during Suzuki-Miyaura coupling? A1: Causality & Explanation: The pyrimidine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms[1]. This electron deficiency makes the C-B bond highly susceptible to cleavage via protodeboronation[2]. The mechanism is initiated by the coordination of a hydroxide ion (or other Lewis basic solvent/base) to the empty p-orbital of the sp2 hybridized boron atom, forming a negatively charged boronate complex. The electron-withdrawing pyrimidine ring stabilizes the developing carbanion intermediate, facilitating the rapid cleavage of the C-B bond by a proton source (such as water)[1]. Furthermore, the lone pair on the adjacent N1 nitrogen can coordinate with the palladium catalyst, leading to catalyst poisoning—a phenomenon analogous to the "2-pyridyl problem"[3].

Q2: Which boronic acid protecting group should I choose for electron-deficient pyrimidines? A2: Causality & Explanation: The optimal choice depends entirely on the regiochemistry of the boron atom and the harshness of your reaction conditions:

  • Pinacol Esters (Bpin): Suitable for 5-pyrimidine boronic acids. They provide moderate steric shielding but leave the boron sp2 hybridized, meaning they are still somewhat susceptible to hydrolysis and protodeboronation under strong basic conditions[4].

  • MIDA Esters: Excellent for highly unstable 2- and 4-pyrimidine boronic acids. The N-methyliminodiacetic acid (MIDA) ligand coordinates to the boron atom, rehybridizing it from sp2 to sp3 . This completely blocks the empty p-orbital, preventing nucleophilic attack by water or base, thus halting the first step of protodeboronation[4].

  • Trifluoroborate Salts ( BF3​K ): Highly recommended for 2-pyrimidine derivatives. The robust sp3 -hybridized trifluoroborate group is stable to diverse downstream functionalizations and prevents both protodeboronation and catalyst poisoning[5].

Q3: How do I protect exocyclic amines on the pyrimidine ring prior to borylation? A3: Causality & Explanation: Primary or secondary amines on the pyrimidine ring (e.g., 2-aminopyrimidine) contain acidic protons that will quench lithiation reagents (like n-BuLi) or poison the Pd catalyst during downstream cross-coupling[6]. Di-tert-butyl dicarbonate (Boc) is commonly used to mask these protons. For instance, reacting 2-amino-5-bromopyrimidine with Boc2​O yields a di-Boc protected intermediate, which can be safely lithiated and quenched with a borate ester without side reactions[7].

Strategic Workflows & Mechanistic Visualizations

G Start Target: Pyrimidine Boronic Acid Pos Boron Position? Start->Pos Pos2 C2 or C4 Position (High Instability) Pos->Pos2 C2/C4 Pos5 C5 Position (Moderate Instability) Pos->Pos5 C5 Prot2 Use sp3-Hybridized Protection (MIDA or BF3K) Pos2->Prot2 Prot5 Use sp2-Hybridized Protection (Pinacol Ester - Bpin) Pos5->Prot5 Amine Exocyclic Amine Present? Prot2->Amine Prot5->Amine Boc Pre-protect with Boc/THP prior to borylation Amine->Boc Yes End Proceed to Suzuki Coupling Amine->End No Boc->End

Caption: Workflow for selecting pyrimidine boronic acid protecting groups.

G Unprotected Unprotected Boronic Acid (sp2 Hybridized) Attack OH- / H2O Attack on empty p-orbital Unprotected->Attack Cleavage C-B Bond Cleavage (Protodeboronation) Attack->Cleavage Degraded Degraded Pyrimidine (Yield Loss) Cleavage->Degraded Protected MIDA / BF3K Protected (sp3 Hybridized) Blocked No empty p-orbital Nucleophilic attack blocked Protected->Blocked Stable Stable under Basic Conditions Blocked->Stable Success Successful Cross-Coupling Stable->Success

Caption: Mechanism of protodeboronation vs. stability of sp3-hybridized boronates.

Quantitative Comparison of Protecting Groups

To aid in experimental design, the following table summarizes the quantitative and qualitative properties of common boronic acid protecting groups applied to pyrimidine scaffolds[4].

Protecting GroupBoron HybridizationStability to ProtodeboronationChromatography StabilityTypical Deprotection Conditions
Unprotected sp2 Very Low ( t1/2​ < 1h for 2-pyrimidyl)Poor (Streaking)N/A
Pinacol Ester (Bpin) sp2 Low to ModerateGood NaIO4​ / NH4​OAc or direct coupling
MIDA Ester sp3 Very HighExcellentAqueous NaOH or K3​PO4​ (in situ)
Trifluoroborate ( BF3​K ) sp3 Very HighExcellentAqueous K2​CO3​ or Cs2​CO3​ (in situ)
1,8-Diaminonaphthalene (DAN) sp2 (masked)HighGoodAcidic hydrolysis (HCl)

Validated Experimental Protocols

Protocol A: Synthesis of Pyrimidin-6-yl Trifluoroborate Potassium Salt

This protocol avoids the use of highly unstable lithiated pyrimidine intermediates by utilizing a directed cycloaddition/condensation approach[5].

  • Self-Validating System: The robustness of the BF3​K group allows this condensation to occur without C-B bond cleavage. Successful precipitation directly yields the pure salt without the need for silica gel chromatography.

Step-by-Step Methodology:

  • Reaction Setup: To a stirring suspension of the pyrimidine precursor (e.g., ynone trifluoroborate salt, 1.0 eq) in acetone at room temperature, add the appropriate guanidine hydrochloride (1.0 eq) and potassium carbonate (1.0 eq).

  • Condensation: Heat the reaction mixture at 50 °C for 16 hours under an inert argon atmosphere.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to yield a saturated solution.

  • Precipitation: Add cold diethyl ether ( Et2​O ) to the concentrated solution to induce precipitation of the product.

  • Isolation: Collect the resultant precipitate via vacuum filtration, wash thoroughly with Et2​O , and dry in vacuo to afford the highly stable pyrimidin-6-yl trifluoroborate salt.

Protocol B: In Situ Deprotection and Suzuki Coupling of Pyrimidine MIDA Boronates

MIDA boronates are highly stable but must be deprotected to the active boronic acid for cross-coupling. This protocol utilizes a slow-release strategy[4].

  • Self-Validating System: The slow-release mechanism ensures the concentration of the highly unstable free pyrimidine boronic acid remains extremely low at any given time, outcompeting the protodeboronation pathway and driving the cross-coupling to completion.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine the pyrimidine MIDA boronate (1.0 eq), aryl halide (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (3x).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 1.0 M aqueous K3​PO4​ (3.0 eq). The basic aqueous conditions serve a dual purpose: slow hydrolysis of the MIDA ester to the active boronic acid and activation of the Pd catalytic cycle.

  • Reaction: Heat the mixture to 80 °C for 12-18 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate for subsequent purification.

References

  • Synthesis method of 2-amino-5-pyrimidine pinacol borate Source: Google Patents URL
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Protecting Groups for Boronic Acids Source: Chem-Station Int. Ed. URL:[Link]

  • Alkynyltrifluoroborate salts as versatile intermediates for heterocycle synthesis Source: White Rose eTheses Online URL:[Link]

Sources

Optimization

Technical Support Center: Air-Sensitive Boronic Acid Reagents

Welcome to the technical support center for air-sensitive boronic acid reagents. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for air-sensitive boronic acid reagents. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the successful handling and storage of these versatile yet sensitive compounds. Our goal is to equip you with the knowledge to mitigate common issues, ensuring the integrity of your reagents and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes some boronic acids "air-sensitive"?

A: The primary air-sensitivity of boronic acids stems from two main degradation pathways: oxidation and dehydration.

  • Oxidation: The boron-carbon bond in boronic acids can be susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can lead to the formation of phenols and other byproducts, reducing the purity and reactivity of the reagent.

  • Dehydration (Boroxine Formation): Three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. This is a reversible process, but the equilibrium can favor the boroxine form, particularly under dry or heated conditions. While boroxines can sometimes be used directly in reactions like the Suzuki-Miyaura coupling, their formation alters the reagent's molecular weight and can lead to inconsistent results if not accounted for.

Below is a diagram illustrating the primary degradation pathways for boronic acids.

Boronic_Acid_Degradation cluster_0 Degradation Pathways Boronic_Acid R-B(OH)₂ (Boronic Acid) Oxidized_Product R-OH (Phenol/Alcohol) Boronic_Acid->Oxidized_Product  Oxidation  (O₂) Boroxine (RBO)₃ (Boroxine) Boronic_Acid->Boroxine  Dehydration  (-3 H₂O) Boroxine->Boronic_Acid  Hydration  (+3 H₂O) Water 3 H₂O

Caption: Degradation of boronic acids via oxidation and dehydration.

Q2: The certificate of analysis for my boronic acid shows a purity of >95%, but my reaction is failing. Could the reagent be the problem?

A: Absolutely. While the reagent may have been pure upon manufacturing, improper handling or storage can lead to degradation. The most common issue is the formation of boroxines. Since this is a dehydration process, the boroxine will have a higher molecular weight than the corresponding boronic acid. If you are weighing out your reagent based on the molecular weight of the boronic acid, you will be adding fewer molar equivalents than your calculation assumes, which can lead to incomplete or failed reactions.

Q3: How should I store my air-sensitive boronic acids?

A: Proper storage is critical to maintaining the integrity of your boronic acid reagents. The ideal storage conditions depend on the specific boronic acid, but a general guideline is to store them in a cool, dry, and inert environment.

Storage ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Moisture Desiccated environmentMinimizes both hydrolysis of sensitive functional groups and the water-mediated degradation pathways.
Light Amber vials or dark locationProtects against light-induced degradation.

For long-term storage, placing the sealed vial inside a larger container with a desiccant and then storing it in a freezer (-20 °C) under an inert atmosphere is a robust method.

Troubleshooting Guide

Problem 1: Low or no yield in a Suzuki-Miyaura cross-coupling reaction.

This is a frequent issue that can often be traced back to the quality of the boronic acid.

Troubleshooting Workflow:

Suzuki_Troubleshooting cluster_reagent Boronic Acid Integrity cluster_conditions Reaction Parameters Start Low/No Yield in Suzuki Coupling Check_Reagent 1. Assess Boronic Acid Quality Start->Check_Reagent Check_Conditions 2. Verify Reaction Conditions Check_Reagent->Check_Conditions Purity confirmed Rehydrate Is Boroxine formation suspected? Attempt rehydration. Check_Reagent->Rehydrate Visual inspection suggests a fine, fluffy powder Solvent Ensure solvent is degassed and anhydrous. Check_Conditions->Solvent Check_Catalyst 3. Evaluate Catalyst/Ligand/Base Success Reaction Successful Check_Catalyst->Success Systematic checks resolve the issue Purity Check purity by NMR or LC-MS. Rehydrate->Purity New_Reagent Use a fresh, unopened vial. Purity->New_Reagent Purity is low New_Reagent->Check_Conditions Temp Optimize reaction temperature. Solvent->Temp Temp->Check_Catalyst

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

Step-by-Step Protocol: Rehydrating a Boroxine to a Boronic Acid

If you suspect boroxine formation, you can often regenerate the boronic acid through a simple rehydration procedure.

  • Dissolution: Dissolve the boronic acid/boroxine powder in a suitable solvent (e.g., diethyl ether or acetone).

  • Hydration: Add a small amount of water to the solution and stir vigorously for 1-2 hours at room temperature. The boroxine will react with water to reform the boronic acid.

  • Isolation: Dry the solution over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Verification: Confirm the regeneration of the boronic acid using an appropriate analytical technique, such as ¹H NMR spectroscopy, by observing the disappearance of the broad boroxine peaks and the appearance of the sharp boronic acid hydroxyl protons.

Problem 2: Inconsistent results between batches of the same boronic acid.

Batch-to-batch inconsistency is often a result of variable storage and handling practices.

Best Practices for Ensuring Consistency:

  • Aliquot upon Arrival: When you receive a new bottle of boronic acid, it is best practice to aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes the exposure of the entire batch to air and moisture each time the reagent is used.

  • ** rigorous Inert Atmosphere Technique:** Always handle air-sensitive boronic acids under a blanket of argon or nitrogen. Use Schlenk lines or a glovebox for weighing and transferring the reagent.

  • Solvent Purity: Ensure that all solvents used are anhydrous and have been properly degassed to remove dissolved oxygen. Residual water or oxygen in the solvent can rapidly degrade the boronic acid, especially in the presence of a base.

By implementing these handling protocols, you can significantly improve the consistency and reliability of your reactions.

References

  • Bora-Care. The Chemistry of Borates. [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 2-(Azepan-1-yl)pyrimidine-5-boronic Acid: A Comparative Analysis for Advanced Drug Discovery

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of building blocks for novel molecular entities is a critical decision that profoundly impacts the efficiency and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of building blocks for novel molecular entities is a critical decision that profoundly impacts the efficiency and success of a research program. Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1] Among the diverse array of pyrimidine-based reagents, pyrimidine boronic acids have emerged as indispensable tools for the construction of complex molecular architectures, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2]

This guide provides an in-depth, objective comparison of 2-(Azepan-1-yl)pyrimidine-5-boronic acid with other key pyrimidine boronic acid alternatives. By examining the interplay of steric and electronic effects, and providing supporting experimental context, this document aims to empower researchers to make informed decisions in the selection of reagents for their specific synthetic challenges.

The Strategic Advantage of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine motif is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[3] The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.[1] The strategic placement of a boronic acid at the 5-position of this scaffold provides a versatile handle for introducing a wide range of aryl and heteroaryl substituents, enabling extensive exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of 2-Substituted Pyrimidine-5-Boronic Acids

The reactivity and utility of a pyrimidine-5-boronic acid in cross-coupling reactions are significantly influenced by the nature of the substituent at the 2-position.[2] This guide will focus on the comparison of 2-(azepan-1-yl)pyrimidine-5-boronic acid with analogues bearing smaller secondary amine substituents (e.g., piperidin-1-yl, morpholino) and a simple amino group.

Understanding the Key Influencers: Steric and Electronic Effects

The performance of a boronic acid in a Suzuki-Miyaura coupling is governed by a delicate balance of steric and electronic factors.

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrimidine ring influences the electron density at the carbon atom bearing the boronic acid group. Electron-donating groups, such as the amino substituents discussed here, generally increase the electron density on the pyrimidine ring. This can have a nuanced effect on the transmetalation step of the Suzuki-Miyaura catalytic cycle. While a more electron-rich boronic acid might be expected to be more nucleophilic, the overall reaction rate is a complex interplay of all steps in the catalytic cycle.[4]

  • Steric Effects: The size of the substituent at the 2-position can exert significant steric hindrance around the reactive boronic acid moiety at the 5-position. This steric bulk can impact the approach of the palladium catalyst and the subsequent steps of the cross-coupling reaction.[4]

G cluster_0 Electronic Effects cluster_1 Steric Effects Electron-Donating\nGroup (e.g., -NR2) Electron-Donating Group (e.g., -NR2) Increased Electron Density\non Pyrimidine Ring Increased Electron Density on Pyrimidine Ring Influence on\nTransmetalation Rate Influence on Transmetalation Rate Bulky 2-Substituent\n(e.g., Azepane) Bulky 2-Substituent (e.g., Azepane) Hindrance Around\nBoronic Acid Hindrance Around Boronic Acid Impact on Catalyst\nApproach & Coupling Impact on Catalyst Approach & Coupling

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

Boronic Acid2-SubstituentKey CharacteristicsExpected Performance in Suzuki-Miyaura Coupling
2-(Azepan-1-yl)pyrimidine-5-boronic acid AzepanylHigh Steric Bulk: The seven-membered azepane ring presents significant steric hindrance. Strong Electron-Donating: The tertiary amine is a strong electron-donating group.May require more forcing reaction conditions (higher temperatures, longer reaction times, or more active catalyst systems) to overcome steric hindrance. The strong electron-donating nature could potentially modulate catalyst activity. Yields may be slightly lower compared to less hindered analogues, particularly with sterically demanding coupling partners.
2-(Piperidin-1-yl)pyrimidine-5-boronic acidPiperidinylModerate Steric Bulk: The six-membered piperidine ring is less sterically demanding than azepane. Strong Electron-Donating: Similar electronic properties to the azepanyl analogue.Generally expected to exhibit good reactivity in Suzuki-Miyaura couplings, offering a balance between steric accessibility and electronic activation. It is a commonly used building block in medicinal chemistry.
2-Morpholinopyrimidine-5-boronic acidMorpholinoModerate Steric Bulk & Potentially Coordinating Oxygen: The morpholine ring is sterically similar to piperidine, but the oxygen atom could potentially coordinate to the palladium catalyst. Electron-Donating: The nitrogen atom is electron-donating.Good reactivity is generally observed. The potential for oxygen coordination to the metal center could influence the catalytic cycle, but in many cases, it does not significantly impede the reaction.
2-Aminopyrimidine-5-boronic acidAminoLow Steric Bulk: The primary amine presents minimal steric hindrance. Electron-Donating: The amino group is a good electron-donating group. Potential for Catalyst Inhibition: The primary amine can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[4]Can be a highly effective coupling partner, but reaction optimization is often necessary to mitigate catalyst inhibition. The use of appropriate ligands and bases is crucial for achieving high yields.[5]

Experimental Protocols

The following protocols provide a starting point for researchers working with 2-substituted pyrimidine-5-boronic acids. Optimization may be required based on the specific substrates and desired outcomes.

Synthesis of 2-(Azepan-1-yl)pyrimidine-5-boronic Acid (Proposed Route)

A common and effective method for the synthesis of pyrimidine-5-boronic acids is through a lithium-halogen exchange of a 5-bromopyrimidine precursor, followed by trapping with a borate ester.[6]

G 2-Chloro-5-bromopyrimidine 2-Chloro-5-bromopyrimidine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2-Chloro-5-bromopyrimidine->Nucleophilic Aromatic Substitution Azepane Azepane Azepane->Nucleophilic Aromatic Substitution 2-(Azepan-1-yl)-5-bromopyrimidine 2-(Azepan-1-yl)-5-bromopyrimidine Nucleophilic Aromatic Substitution->2-(Azepan-1-yl)-5-bromopyrimidine Lithium-Halogen Exchange & Borylation Lithium-Halogen Exchange & Borylation 2-(Azepan-1-yl)-5-bromopyrimidine->Lithium-Halogen Exchange & Borylation n-BuLi, Triisopropyl borate n-BuLi, Triisopropyl borate n-BuLi, Triisopropyl borate->Lithium-Halogen Exchange & Borylation 2-(Azepan-1-yl)pyrimidine-5-boronic acid 2-(Azepan-1-yl)pyrimidine-5-boronic acid Lithium-Halogen Exchange & Borylation->2-(Azepan-1-yl)pyrimidine-5-boronic acid

Step 1: Synthesis of 2-(Azepan-1-yl)-5-bromopyrimidine

  • To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add azepane (1.2 eq) and a base such as potassium carbonate (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(azepan-1-yl)-5-bromopyrimidine.

Step 2: Synthesis of 2-(Azepan-1-yl)pyrimidine-5-boronic Acid

  • Dissolve 2-(azepan-1-yl)-5-bromopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH ~2-3 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(azepan-1-yl)pyrimidine-5-boronic acid, which can be further purified by recrystallization or chromatography.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis can significantly accelerate Suzuki-Miyaura couplings involving heteroaryl halides and boronic acids, often leading to improved yields and shorter reaction times.[7][8]

G Combine Reagents Combine Reagents Add Solvent & Degas Add Solvent & Degas Combine Reagents->Add Solvent & Degas Pyrimidine-boronic acid, Aryl halide, Base, Catalyst Microwave Irradiation Microwave Irradiation Add Solvent & Degas->Microwave Irradiation Work-up Work-up Microwave Irradiation->Work-up e.g., 100-150 °C, 15-30 min Purification Purification Work-up->Purification Extraction Final Product Final Product Purification->Final Product Chromatography

Materials:

  • 2-(Azepan-1-yl)pyrimidine-5-boronic acid (or other pyrimidine boronic acid) (1.0-1.2 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene/ethanol)

Procedure:

  • To a microwave reaction vial, add the pyrimidine boronic acid, the aryl halide, the palladium catalyst, and the base.

  • Add the degassed solvent system to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a temperature between 100-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion and Recommendations

2-(Azepan-1-yl)pyrimidine-5-boronic acid represents a valuable, albeit sterically hindered, building block for the synthesis of novel compounds in drug discovery. Its strong electron-donating character and the unique spatial arrangement it imparts make it an interesting candidate for exploring specific regions of chemical space that may not be accessible with smaller analogues.

Recommendations for Researchers:

  • For Novel Scaffolds: When exploring novel chemical space where steric bulk is hypothesized to be beneficial for biological activity, 2-(azepan-1-yl)pyrimidine-5-boronic acid is a compelling choice.

  • Initial Screenings: For initial library synthesis where high throughput and robust reactivity are paramount, less sterically hindered analogues such as 2-(piperidin-1-yl)pyrimidine-5-boronic acid or 2-morpholinopyrimidine-5-boronic acid may be more suitable starting points.

  • Reaction Optimization is Key: Due to the potential for steric hindrance to impact reaction rates and yields, a thorough optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is highly recommended when working with 2-(azepan-1-yl)pyrimidine-5-boronic acid.

By carefully considering the steric and electronic properties of the chosen pyrimidine boronic acid and tailoring the reaction conditions accordingly, researchers can effectively leverage these powerful building blocks to accelerate their drug discovery efforts.

References

  • CPL Therapeutics. (2020).
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
  • MDPI. (2019).
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
  • PubMed Central. (2007).
  • ResearchGate. (n.d.). Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids.
  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Royal Society of Chemistry. (n.d.). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances.
  • Royal Society of Chemistry. (n.d.). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • Organic Syntheses. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
  • Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • Wiley Online Library. (n.d.). Synthesis and Biological Activity of 2,6‐Disubstituted 7‐Deazapurine Ribonucleosides. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS Publications. (2015). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development.
  • ChemRxiv. (n.d.). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation Chemistry, Sensor Development, and Stimuli-Responsive Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. Retrieved from [Link]

  • PubMed. (2007). Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Spectroscopic investigations and electronic transitions, topology studies, and biological assay of a potent antimicrobial compound: 2-amino-pyrimidine benzoic acid. Retrieved from [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Google Patents. (n.d.). Synthesis method of 2-amino-5-pyrimidine pinacol borate.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2025). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4.
  • NIH. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Frontiers. (2022). Theoretical Study of Light-Induced Crosslinking Reaction Between Pyrimidine DNA Bases and Aromatic Amino Acids. Retrieved from [Link]

Sources

Comparative

The Two Faces of Boron: A Comparative Guide to the Reactivity of Boronic Acids and Boronic Esters in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool.[1][2] Central to this transfo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool.[1][2] Central to this transformation are organoboron reagents, which primarily come in two forms: boronic acids and their corresponding esters. The choice between these two is not merely a matter of preference but a critical decision that can profoundly impact reaction efficiency, substrate scope, and the overall success of a synthetic campaign. This guide provides an in-depth comparison of their reactivity, stability, and practical applications, supported by mechanistic insights and experimental data, to empower you in making the most informed choice for your specific synthetic challenge.

The Fundamental Divide: Structure and Stability

The divergent behaviors of boronic acids and boronic esters are rooted in their fundamental structural and electronic differences.

Boronic Acids (R-B(OH)₂): The Reactive Workhorse

Boronic acids are characterized by two hydroxyl groups attached to the boron atom. This structure makes them effective hydrogen bond donors and imparts a degree of polarity. However, their most significant characteristic is their propensity to undergo dehydration under anhydrous conditions to form cyclic trimers known as boroxines .[3][4] This equilibrium can be a double-edged sword: while boroxines can be reactive in their own right, the presence of an equilibrium mixture of monomer and trimer can complicate reaction stoichiometry and lead to inconsistent results.[4][5][6] Furthermore, boronic acids are often more susceptible to degradation pathways like protodeboronation, especially with sensitive substrates such as electron-rich heterocycles.[2][7]

Figure 1: Equilibrium between a boronic acid and its corresponding boroxine.

Boronic Esters (R-B(OR')₂): The Stable and Tunable Counterpart

Boronic esters are formed by reacting a boronic acid with a diol. This structural modification replaces the reactive hydroxyl groups with a more robust cyclic diether linkage. The result is a significant enhancement in stability.[8][9][10] Boronic esters are generally less prone to dehydration and protodeboronation, making them easier to handle, purify by chromatography, and store for long periods.[9][11][12]

The choice of diol is critical as it allows for the fine-tuning of the ester's properties:

  • Pinacol Esters: Derived from pinacol, these are the most common type of boronic ester, offering a good balance of stability and reactivity.[3][4][9] Their steric bulk shields the boron atom, contributing to their robustness.[8][9]

  • Neopentyl Glycol Esters: These esters often show enhanced reactivity compared to pinacol esters in certain systems.

  • MIDA (N-methyliminodiacetic acid) Esters: These represent a special class of exceptionally stable boronate esters.[8][11][12] The MIDA ligand forms a dative bond to the boron atom, rendering it temporarily unreactive under standard Suzuki-Miyaura conditions.[11][12] This unique feature allows for a "slow-release" of the active boronic acid under specific basic aqueous conditions, enabling powerful synthetic strategies like iterative cross-coupling.[11][12][13][14]

The Heart of the Matter: Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[15] The choice between a boronic acid and a boronic ester most significantly impacts the transmetalation step—the transfer of the organic group from boron to the palladium catalyst.[16]

Suzuki_Cycle cluster_TM Transmetalation Step Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)Ln-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination PdII_R1R2->Product R1X->Pd0 Boron->PdII_RX

Figure 2: Simplified Suzuki-Miyaura catalytic cycle highlighting the transmetalation step.

The Conventional Wisdom and the Nuanced Reality

For a long time, the prevailing belief was that boronic esters must first hydrolyze back to the corresponding boronic acid to participate in transmetalation.[3] While this pathway can operate, extensive mechanistic studies have now conclusively shown that boronic esters can and do transmetalate directly without prior hydrolysis.[7][17][18]

The reactivity comparison is not as simple as one being universally "better" than the other. It is a complex interplay of sterics, electronics, and reaction conditions.

  • Boronic Acids: Often exhibit higher intrinsic reactivity and can lead to faster reaction times, particularly with unhindered substrates.[2][19][20] The formation of the boronate anion (R-B(OH)₃⁻) upon addition of base is key to activating the boron center for transmetalation.[1]

  • Boronic Esters: The rate of transmetalation for boronic esters is highly dependent on their structure.

    • Sterically hindered esters , like pinacolates, can exhibit slower transmetalation rates compared to boronic acids due to the difficulty in forming the necessary pre-transmetalation intermediate with the palladium complex.[7][21]

    • However, less hindered or electron-rich esters (e.g., those derived from ethylene glycol) can show dramatically increased rates of transmetalation, sometimes more than 20 times faster than the parent boronic acid.[7][17] This acceleration is attributed to a combination of factors, including the electronic properties of the ester's oxygen atoms which influence the nucleophilicity of the ipso-carbon being transferred.[7][18]

Experimental Evidence: A Head-to-Head Comparison

To illustrate the practical implications of these differences, consider a standard Suzuki-Miyaura coupling between 4-bromoanisole and the boron reagent for 4-formylphenyl. We will compare the performance of the boronic acid, its pinacol ester, and its MIDA ester.

Comparative Experimental Protocol

Objective: To compare the reaction yield and rate of 4-formylphenylboronic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (pinacol ester), and 2-(4-formylphenyl)-6-methyl-1,3,6,2-dioxazaborocan-4,8-dione (MIDA ester) in a Suzuki-Miyaura coupling with 4-bromoanisole.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boron Reagent (1.2 mmol, 1.2 equiv of either boronic acid, pinacol ester, or MIDA ester)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) (2.0 mL)

  • 1,4-Dioxane (5.0 mL)

Procedure:

  • Reaction Setup: To three separate oven-dried reaction vials equipped with stir bars, add the aryl halide (4-bromoanisole), the respective boron reagent (boronic acid in Vial A, pinacol ester in Vial B, MIDA ester in Vial C), and the palladium catalyst.

  • Solvent and Base Addition: Add the dioxane followed by the aqueous sodium carbonate solution to each vial. For the MIDA ester (Vial C), the aqueous base is necessary to induce the slow deprotection and release of the active boronic acid.

  • Degassing: Seal the vials and thoroughly degas the reaction mixtures by bubbling argon or nitrogen through the solution for 15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Place the vials in a preheated oil bath at 90 °C.

  • Monitoring: Monitor the reaction progress at 1-hour, 4-hour, and 12-hour intervals by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Upon completion (or after 12 hours), cool the reactions to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. Calculate the isolated yield for each reaction.

Expected Results and Discussion
Boron ReagentTypical Reaction TimeTypical Isolated YieldKey Considerations
Boronic Acid 1-4 hours~90-95%Highest reactivity, but potential for inconsistent results due to boroxine formation. Prone to protodeboronation.[2][19]
Pinacol Ester 4-12 hours~88-93%Slower but highly reliable and reproducible. Excellent stability allows for precise stoichiometry.[9] Ideal for complex syntheses.
MIDA Ester 12+ hours~85-90%Requires aqueous base for deprotection. The reaction rate is governed by the slow release of the boronic acid. Unsuitable for anhydrous conditions but enables iterative coupling strategies.[11][12]

Causality Behind the Results: The boronic acid is expected to react fastest due to its unhindered nature and rapid formation of the reactive boronate. The pinacol ester's reaction is slower due to the steric bulk around the boron, but its stability ensures a clean and high-yielding transformation. The MIDA ester is the slowest as the reaction is rate-limited by its hydrolysis, a feature that is intentionally designed for controlled, sequential reactions.

Practical Guidance: Which Reagent Should You Choose?

The optimal choice depends entirely on the synthetic context:

Choose a BORONIC ACID when:

  • Speed is paramount: For simple, robust substrates where rapid conversion is desired.

  • Atom economy is critical: Boronic acids have a lower molecular weight than their ester counterparts.[19]

  • The substrate is stable: The boronic acid itself is not prone to rapid decomposition (e.g., not a 2-pyridyl or other highly sensitive heterocycle).[2]

Choose a BORONIC ESTER (e.g., Pinacol) when:

  • Stability and reproducibility are key: For multi-step syntheses, medicinal chemistry applications, and when working with precious materials.[9][10]

  • Purification is necessary: Boronic esters are generally stable to silica gel chromatography, allowing for the purification of complex building blocks before the coupling step.[11][12]

  • The corresponding boronic acid is unstable: For substrates prone to protodeboronation (like many heterocycles), the pinacol ester is the superior choice.[2][7]

  • Anhydrous conditions are required: Some reactions are sensitive to water. While specific anhydrous methods exist for esters, they offer a more straightforward approach than trying to keep boronic acids perfectly dry.[22]

Choose a MIDA BORONATE ESTER when:

  • Iterative cross-coupling is the goal: When you need to perform multiple, sequential Suzuki-Miyaura reactions on the same molecule by selectively unmasking one boron center at a time.[11][12][14]

  • You are using an unstable boronic acid: MIDA esters serve as excellent platforms for the "slow release" of highly unstable boronic acids directly into the reaction mixture.

Conclusion

The debate between boronic acids and boronic esters is not about superiority, but about strategic selection. Boronic acids are the reactive, high-tempo workhorses, ideal for straightforward transformations. Boronic esters, particularly pinacol and MIDA derivatives, are the stable, precise, and tunable instruments essential for building complex, high-value molecules. By understanding their fundamental differences in stability and their nuanced reactivity in the crucial transmetalation step, researchers can harness the full power of the Suzuki-Miyaura reaction, turning synthetic challenges into opportunities for innovation.

References

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(3), 913-926. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2293-2304. [Link]

  • Shaikh, S. A. L. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Gillis, E. P. (2009). ITERATIVE CROSS-COUPLING WITH MIDA BORONATES. Dissertation, University of Illinois at Urbana-Champaign. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(3), 913-926. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Knapp, D. M., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2293–2304. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Kim, J., Lee, D. Y., & Lee, T. S. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry B, 9(26), 5226-5242. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Roberts, T. C., et al. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 140(4), 1275-1279. [Link]

  • Al-Zoubi, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2219003. [Link]

  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5485. [Link]

  • Dr. Oracle. (2025). What is the potential of organoboronic acids and their esters as drug and prodrug candidates in cancer treatments?. Dr. Oracle. [Link]

  • Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(12), 4445-4457. [Link]

  • Li, Y., et al. (2024). A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. ACS Applied Materials & Interfaces. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • R-Discovery. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. R-Discovery. [Link]

  • Lennox, A., & Lloyd-Jones, G. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). The Royal Society of Chemistry. [Link]

  • Mastalerz, M., et al. (2018). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society, 140(4), 1275–1279. [Link]

  • Vo, K. V., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development, 26(12), 3356–3367. [Link]

  • Fyfe, J. W. B., et al. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. Angewandte Chemie International Edition, 56(5), 1249-1253. [Link]

  • Thomas, A. A., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 184-203. [Link]

  • Maloney, K. M., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1533-1542. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Validation

Alternative 1: Negishi Cross-Coupling (The High-Reactivity Standard)

The Suzuki-Miyaura cross-coupling reaction is undeniably the gold standard for carbon-carbon (C–C) bond formation in pharmaceutical development, largely due to its broad functional group tolerance and the stability of or...

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction is undeniably the gold standard for carbon-carbon (C–C) bond formation in pharmaceutical development, largely due to its broad functional group tolerance and the stability of organoboronic acids. It is estimated that a significant portion of all C–C bonds formed in medicinal chemistry rely on this transformation[1]. However, the reliance on Suzuki-Miyaura is not without its bottlenecks. The reaction typically requires strong bases to activate the boron species for transmetalation, which can degrade base-sensitive substrates. Furthermore, the slow transmetalation of C(sp³)-hybridized boronic acids and their propensity for protodeboronation make the synthesis of highly saturated, three-dimensional drug candidates challenging[2].

To access novel chemical space and overcome these limitations, drug development professionals must leverage alternative cross-coupling paradigms. This guide objectively evaluates two powerful alternatives: the traditional, high-reactivity Negishi Cross-Coupling and the cutting-edge, mild Metallaphotoredox Catalysis .

The 3 utilizes organozinc reagents rather than organoboranes[3].

Mechanistic Causality: Why choose Zinc? Zinc is significantly more electropositive than boron, making the carbon-zinc bond highly polarized and inherently nucleophilic. This eliminates the need for the strong exogenous bases required in Suzuki couplings. The transmetalation step from zinc to palladium is orders of magnitude faster than from boron, allowing the reaction to proceed at lower temperatures and effectively coupling sterically hindered or C(sp³)-hybridized substrates without suffering from competitive β-hydride elimination.

NegishiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R1-X insertion) Pd0->OxAdd PdII Pd(II) Intermediate (R1-Pd-X) OxAdd->PdII TransMet Transmetalation (R2-ZnX replaces X) PdII->TransMet PdII_R1R2 Pd(II) Complex (R1-Pd-R2) TransMet->PdII_R1R2 RedElim Reductive Elimination (Forms R1-R2) PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (R1-R2) RedElim->Product

Negishi catalytic cycle emphasizing the rapid transmetalation of organozinc reagents.

Experimental Protocol: Selective Mono-functionalization of 3-Bromo-2-iodofuran

This protocol exploits the differential reactivity of halogens (I > Br) to achieve regioselective coupling at the 2-position[3].

Step 1: Preparation of the Organozinc Reagent

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF and bromobenzene (1.0 eq). Causality: Organozinc and organolithium intermediates are highly sensitive to protic sources; strict anhydrous conditions prevent premature protonation.

  • Lithiation: Cool the solution to -78 °C. Slowly add n-Butyllithium (1.0 eq) and stir for 30 minutes. Causality: Cryogenic temperatures prevent unwanted Wurtz-type homocoupling side reactions during the halogen-metal exchange.

  • Transmetalation to Zinc: In a separate flask, dissolve anhydrous ZnCl₂ (1.1 eq) in THF at 0 °C. Cannulate the cold phenyllithium solution into the ZnCl₂ solution. Warm to room temperature and stir for 1 hour to yield phenylzinc chloride.

  • Self-Validation Check: Quench a 0.1 mL aliquot with D₂O. Analyze via crude ¹H-NMR to ensure complete deuterium incorporation at the phenyl position, confirming successful metalation without homocoupling.

Step 2: Cross-Coupling

  • Reaction Setup: To a new flame-dried flask, add Pd(PPh₃)₄ (5 mol%) and 3-bromo-2-iodofuran (0.9 eq) in anhydrous THF.

  • Coupling: Add the prepared phenylzinc chloride solution dropwise at room temperature. Stir for 2-4 hours. Causality: The highly reactive C–I bond undergoes rapid oxidative addition with Pd(0), leaving the C–Br bond intact for orthogonal downstream functionalization.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Alternative 2: Metallaphotoredox Catalysis (The Modern Radical Paradigm)

While Negishi solves the reactivity issue, it still requires pre-functionalized, moisture-sensitive organometallic reagents. 4 merges transition-metal cross-coupling (usually Ni) with visible-light photoredox catalysis (Ir or Ru)[4].

Mechanistic Causality: Why Photoredox? Instead of relying on a difficult two-electron transmetalation step, photoredox catalysis uses light to drive single-electron transfer (SET). This generates transient carbon-centered radicals in situ from abundant, stable feedstocks (e.g., carboxylic acids, alkyl silicates, or stable alkyl boronic acids). These radicals are rapidly intercepted by the nickel catalyst. This completely bypasses the traditional transmetalation bottleneck, making it the premier method for constructing complex C(sp³)-C(sp³) and C(sp³)-C(sp²) linkages in modern drug discovery[5].

PhotoredoxCycle Light Visible Light (425 nm) PhotoCat Ir(III) Photocatalyst Light->PhotoCat ExcitedCat *Ir(III) Excited State PhotoCat->ExcitedCat RadicalGen Single Electron Transfer (Generates Alkyl Radical) ExcitedCat->RadicalGen RadicalTrap Radical Trapping (Forms Alkyl-Ni(III)-Aryl) RadicalGen->RadicalTrap Alkyl Radical NiCat Ni(0) Catalyst NiOxAdd Oxidative Addition (Aryl Halide) NiCat->NiOxAdd NiII Aryl-Ni(II) Intermediate NiOxAdd->NiII NiII->RadicalTrap RedElim Reductive Elimination (C(sp2)-C(sp3) Product) RadicalTrap->RedElim RedElim->NiCat Ni(I) reduced to Ni(0)

Dual metallaphotoredox catalytic cycle merging Ir-photocatalysis with Ni cross-coupling.

Experimental Protocol: Deboronative C(sp²)–C(sp³) Cross-Coupling

This protocol outlines the coupling of an alkyl boronic acid with an aryl halide under mild, room-temperature conditions[5].

  • Reaction Setup: In a nitrogen-filled glovebox, charge a vial with the alkyl boronic acid (0.1 mmol), aryl halide (0.2 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), NiBr₂·glyme (10 mol%), dtbbpy ligand (10 mol%), and K₃PO₄ (0.2 mmol).

  • Solvent Addition: Add a 1:3 mixture of Ethyl Acetate/DME (2 mL). Seal the vial with a Teflon-lined septum. Causality: The Ir-photocatalyst is chosen because its excited triplet state possesses a high enough oxidation potential to oxidize the alkyl boronic acid-K₃PO₄ complex into an alkyl radical. NiBr₂·glyme is used because the glyme ligand stabilizes the precatalyst but easily dissociates to allow oxidative addition of the aryl halide.

  • Irradiation: Remove the vial from the glovebox and place it in a photoreactor equipped with 425 nm blue LEDs. Stir at ~30 °C for 24 hours. Causality: 425 nm light provides the exact excitation wavelength for the Ir-catalyst without causing UV-mediated substrate degradation.

  • Self-Validation Check: The reaction mixture will transition from a pale green/yellow (initial precatalysts) to a deep, vibrant red/brown upon irradiation, indicating the successful formation of the active Ni(0)/Ni(I) catalytic species.

  • Workup: Dilute the mixture with water, extract with dichloromethane, concentrate under reduced pressure, and purify via flash chromatography.

Comparative Performance Matrix

To aid in strategic decision-making during synthetic route design, the following table summarizes the quantitative and qualitative performance metrics of these three cross-coupling paradigms:

ParameterSuzuki-MiyauraNegishi CouplingMetallaphotoredox
Nucleophilic Partner Organoboronic acids/estersOrganozinc halidesNative functional groups (e.g., carboxylic acids, alkyl silicates)
Catalyst System Pd (typically)Pd or NiDual Ir/Ru (Photocatalyst) + Ni (Cross-coupling)
Transmetalation Rate Slow (requires base activation)Very Fast (inherently nucleophilic)Bypassed (proceeds via radical trapping)
C(sp³)-C(sp³) Coupling Poor to ModerateExcellentExcellent
Functional Group Tolerance Very High (aqueous compatible)Low to Moderate (moisture sensitive)High (operates under mild, neutral conditions)
Primary Limitation Protodeboronation, base sensitivityAir/moisture sensitivity, cryogenic prepRequires specialized photoreactors, light penetration scale-up issues

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
  • Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran. Benchchem.
  • Deboronative cross-coupling enabled by nickel metallaphotoredox c
  • Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.

Sources

Comparative

NMR Characterization and Performance Comparison Guide: 2-(Azepan-1-yl)pyrimidine-5-boronic Acid vs. Bpin and MIDA Esters

As a Senior Application Scientist, I frequently encounter the analytical and synthetic challenges associated with highly functionalized heteroaryl boronic acids. 2-(Azepan-1-yl)pyrimidine-5-boronic acid is a highly valua...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical and synthetic challenges associated with highly functionalized heteroaryl boronic acids. 2-(Azepan-1-yl)pyrimidine-5-boronic acid is a highly valuable building block in fragment-based drug discovery (FBDD) and Suzuki-Miyaura cross-coupling. However, the electron-withdrawing nature of the pyrimidine core significantly reduces the electron density at the carbon-boron (C–B) bond, making the free boronic acid highly susceptible to protodeboronation (degradation into the protonated pyrimidine and boric acid).

To mitigate this instability, chemists frequently convert the free boronic acid into protected derivatives, most notably the Pinacol (Bpin) ester and the N-methyliminodiacetic acid (MIDA) boronate . This guide provides an objective, data-driven comparison of these three product forms, focusing on their structural dynamics, rigorous NMR characterization protocols, and benchtop performance.

Structural Dynamics and NMR Causality

Nuclear Magnetic Resonance (NMR) spectroscopy—specifically 11 B NMR—is the gold standard for characterizing boronic acid derivatives. The causality behind the spectral differences lies in the hybridization state of the boron atom and its corresponding electronic environment.

  • sp 2 Hybridization (Free Acid & Bpin Ester): In the free 2-(Azepan-1-yl)pyrimidine-5-boronic acid and its Bpin ester, the boron atom is sp 2 -hybridized, possessing an empty, orthogonal p-orbital. This lack of electron density heavily deshields the 11 B nucleus, pushing the chemical shift downfield to the δ 27–32 ppm range 1[1].

  • sp 3 Hybridization (MIDA Boronate): In the MIDA boronate, the nitrogen atom of the MIDA ligand donates its lone pair into the boron's empty p-orbital, forming a dative bond. This rehybridizes the boron to sp 3 , effectively shielding the nucleus and shifting the signal significantly upfield to δ 10–12 ppm .

  • Quadrupolar Relaxation: 11 B is a quadrupolar nucleus (spin I=3/2 ). It undergoes rapid spin-lattice relaxation, which causes the scalar-coupled nuclei (such as the pyrimidine C4/C6 protons) to exhibit severe peak broadening in 1 H and 13 C NMR. This broadening is a diagnostic, causal indicator of an intact C–B bond.

Equilibria A Free Boronic Acid (sp2, ~27-30 ppm) B Boroxine Trimer (sp2, ~30-32 ppm) A->B -H2O C Bpin Ester (sp2, ~30 ppm) A->C +Pinacol D MIDA Boronate (sp3, ~10-12 ppm) A->D +MIDA E Protodeboronation (Degradation) A->E Hydrolysis

Figure 1: Structural equilibria and corresponding hybridization states of pyrimidine boronic acid derivatives.

Comparative NMR Performance & Stability Data

The table below summarizes the quantitative and qualitative differences between the three product forms of the 2-(Azepan-1-yl)pyrimidine-5-boronic acid scaffold.

MetricFree Boronic AcidPinacol (Bpin) EsterMIDA Boronate
Boron Hybridization sp 2 sp 2 sp 3
11 B NMR Shift (ppm) ~27.1 - 30.0~30.0 (Sharper peak)~10.0 - 12.0
1 H NMR Peak Profile Broadened C4/C6 pyrimidine protonsBroadened C4/C6 protons + sharp pinacol singlet (1.3 ppm)Sharp pyrimidine protons + MIDA N-CH3 / acetate signals
Stability to Protodeboronation Low (Susceptible to ambient moisture/base)Moderate to HighVery High (Indefinitely bench-stable)
Purification Ease Difficult (Streaks on silica, forms boroxines)Easy (Compatible with standard silica gel chromatography)Easy (Highly crystalline, silica compatible)
Cross-Coupling Reactivity Fast transmetalationRequires in situ activationUnreactive (Requires slow-release deprotection)

Experimental Protocol: Self-Validating NMR Characterization

A critical pitfall in 11 B NMR characterization is the use of standard borosilicate glass NMR tubes. Borosilicate glass contains a massive amount of boron, which generates a broad background signal between δ 10 and 30 ppm—exactly where the sp 2 boronic acid signal appears2[2].

To ensure a self-validating system where the observed signal is unequivocally from the analyte and not the vessel, you must follow the protocol below.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the 2-(Azepan-1-yl)pyrimidine-5-boronic acid product in 0.6 mL of anhydrous CDCl 3​ or DMSO- d6​ . High concentration is required due to the lower sensitivity of 11 B compared to 1 H.

  • Tube Selection (Critical): Transfer the solution into a Quartz NMR tube . Quartz is boron-free and eliminates the baseline distortion caused by standard glass.

  • Spectrometer Tuning: Tune the broadband probe specifically to the 11 B resonance frequency (e.g., ~160 MHz on a 500 MHz spectrometer).

  • Pulse Sequence Selection: If a quartz tube is unavailable, you must use a background suppression pulse sequence (e.g., a spin-echo sequence like −τ—180—τ—180) prior to acquisition. This digitally suppresses the broad borosilicate glass signal3[3].

  • Acquisition & Processing: Collect a minimum of 256 scans. Apply a Whittaker Smoother or polynomial baseline correction during processing to ensure accurate integration of the analyte peak versus any trace boric acid (δ ~19 ppm) resulting from degradation.

Workflow S1 1. Sample Preparation Dissolve 15-20 mg in CDCl3/DMSO-d6 S2 2. Tube Selection Use Quartz Tubes (Avoid Borosilicate) S1->S2 S3 3. Spectrometer Tuning Tune broadband probe to 11B frequency S2->S3 S4 4. Pulse Sequence Apply Background Suppression (-τ—180—τ—180) S3->S4 S5 5. Acquisition & Processing Collect >256 scans, apply baseline correction S4->S5

Figure 2: Self-validating NMR acquisition workflow designed to eliminate borosilicate background interference.

Application Comparison: Cross-Coupling Performance

The structural features verified by NMR directly dictate the benchtop performance of these reagents in Suzuki-Miyaura cross-coupling:

  • Free Boronic Acid: While it undergoes transmetalation rapidly, the electron-deficient pyrimidine ring makes it highly susceptible to protodeboronation under the basic, aqueous conditions typical of Suzuki couplings. It is best used immediately upon verification of purity and avoided for long-term storage.

  • Bpin Ester: Offers a pragmatic balance. The steric bulk of the pinacol ligand prevents boroxine trimerization, allowing for easy chromatographic purification. It requires in situ activation (hydrolysis or ate-complex formation) to initiate transmetalation, making it slightly slower but vastly more stable than the free acid.

  • MIDA Boronate: Acts as a "masked" boronic acid. Because the boron is sp 3 -hybridized, it is completely unreactive toward transmetalation4[4]. This allows chemists to perform iterative cross-coupling sequences. The active free boronic acid is slowly released into the reaction mixture using mild aqueous base (e.g., NaHCO 3​ ), which keeps the instantaneous concentration of the free acid low, thereby suppressing protodeboronation and homocoupling side reactions.

References

  • Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts ACS Publications[Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations NSF PAR / Journal of Organic Chemistry[Link]

  • Electrochemical Reactivity of Hydrogen Storage Materials: Exploring Borohydride and Hydrazinium Salt Mixtures National Renewable Energy Laboratory (NREL)[Link]

  • MIDA boronate Chem-Station Int. Ed.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative LC-MS Analysis of 2-(Azepan-1-yl)pyrimidine-5-boronic Acid Coupling Reactions

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development where the formation of C-C bonds is paramount.[1][2] The use of heteroaromati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development where the formation of C-C bonds is paramount.[1][2] The use of heteroaromatic building blocks like 2-(azepan-1-yl)pyrimidine-5-boronic acid allows for the introduction of complex and medicinally relevant scaffolds. However, monitoring the progress of these reactions presents a significant analytical challenge. Boronic acids are notoriously problematic in conventional reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) due to their propensity for on-column degradation, poor peak shape, and complex ionization behavior.[3][4] This guide provides a comparative analysis of LC-MS methodologies for the robust and accurate monitoring of a model Suzuki coupling reaction involving 2-(azepan-1-yl)pyrimidine-5-boronic acid. We will explore the causal factors behind common analytical failures and present data-driven comparisons of three distinct analytical approaches: a standard C18 method, a phenyl-hexyl stationary phase, and a fluoride-adduct forming mobile phase.

Introduction: The Analytical Challenge of Boronic Acids

2-(Azepan-1-yl)pyrimidine-5-boronic acid is a valuable building block in drug discovery, enabling the synthesis of complex molecules through palladium-catalyzed cross-coupling reactions. Accurate real-time or at-line monitoring of these reactions is crucial for determining reaction endpoints, identifying impurities, and optimizing process parameters.[1][5][6]

However, the inherent chemical nature of the boronic acid functional group poses several analytical hurdles for LC-MS:

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the loss of the reactive species and the formation of a critical impurity that must be monitored.[7][8] This can occur both in the reaction vessel and, problematically, on the analytical column itself, giving a false representation of the reaction mixture.

  • Dehydration and Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines.[3][4] This leads to multiple, often poorly resolved peaks for a single analyte, complicating quantification and peak identification.

  • Interaction with Silica and Metal Surfaces: The Lewis acidic nature of the boron atom can lead to strong interactions with free silanol groups on standard silica-based columns and with the stainless steel components of the HPLC system.[9] This results in severe peak tailing and poor recovery.

  • Poor Ionization Efficiency: Underivatized boronic acids can exhibit poor ionization efficiency in electrospray ionization (ESI), making trace-level detection and quantification difficult.[10][11]

This guide will compare three distinct LC-MS strategies designed to mitigate these issues and provide reliable data for reaction monitoring.

Experimental Design: A Model Coupling Reaction

To provide a practical comparison, we will consider a model Suzuki coupling reaction:

  • Reactants: 2-(Azepan-1-yl)pyrimidine-5-boronic acid and 1-bromo-4-iodobenzene.

  • Catalyst/Base System: Pd(PPh₃)₄ / K₂CO₃.

  • Solvent: Dioxane/Water mixture.

The primary analytical objectives are to:

  • Separate and quantify the starting boronic acid.

  • Separate the aryl halide coupling partner.

  • Resolve and quantify the desired coupled product.

  • Detect and identify the protodeboronated side-product, 2-(azepan-1-yl)pyrimidine.

The following diagram illustrates the overall experimental workflow.

G cluster_0 Reaction & Sampling cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Comparison A Setup Suzuki Reaction (Boronic Acid + Aryl Halide + Catalyst + Base) B Time-Point Sampling (t=0, 1h, 4h, 24h) A->B C Quench Aliquot (e.g., with Acetonitrile) B->C D Dilute & Filter C->D E Inject on LC-MS System D->E F Method A: Standard C18 E->F G Method B: Phenyl-Hexyl E->G H Method C: Fluoride Adduct E->H I Compare Peak Shape, Resolution, Sensitivity F->I G->I H->I J Determine Optimal Method I->J

Caption: Experimental workflow for comparative LC-MS analysis.

Comparative Analytical Strategies

We will evaluate three distinct LC-MS methods, each designed with a specific hypothesis for improving the analysis of the target boronic acid.

Method A: The Standard Approach (Reversed-Phase C18)

This method serves as our baseline, representing a common starting point in many analytical labs.

  • Hypothesis: A standard C18 column with a simple acidic mobile phase will be sufficient for separation.

  • Protocol:

    • Column: Standard C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS Detection: ESI Positive Mode, scanning m/z 100-800.

Method B: Alternative Selectivity (Phenyl-Hexyl)

This method explores an alternative stationary phase chemistry to mitigate specific interactions.

  • Hypothesis: The phenyl-hexyl stationary phase will offer beneficial π-π interactions with the pyrimidine and phenyl rings of the analytes, improving peak shape and selectivity, while reducing silanol interactions compared to a standard C18.[12]

  • Protocol:

    • Column: Phenyl-Hexyl, 2.1 x 50 mm, 2.6 µm.

    • Mobile Phase & Gradient: Same as Method A.

    • Flow Rate: 0.4 mL/min.

    • MS Detection: ESI Positive Mode, scanning m/z 100-800.

Method C: Analyte Stabilization (Fluoride Adduction)

This method uses a mobile phase additive to chemically modify the boronic acid in-situ, forming a more stable and chromatographically well-behaved complex.

  • Hypothesis: The addition of a fluoride source to the mobile phase will form a stable anionic tetrafluoroborate complex ([R-BF₃]⁻) with the boronic acid.[13][14][15] This complex protects the boronic acid from degradation and silanol interactions, leading to vastly improved peak shape and sensitivity in negative ion mode.

  • Protocol:

    • Column: Standard C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 5 mM Ammonium Fluoride in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS Detection: ESI Negative Mode , scanning m/z 100-800.

Results and Discussion: A Comparative Analysis

The following table summarizes the expected performance of each method based on established principles of boronic acid analysis.

ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: Fluoride Adduct
Boronic Acid Peak Shape Very Poor (Tailing > 2.5)Moderate (Tailing ~ 1.8)Excellent (Tailing < 1.2)
Boronic Acid Sensitivity LowLow-ModerateHigh
Detection of Protodeboronation Difficult to quantify accuratelyImproved quantificationClear, baseline-resolved
Resolution (Product/Starting) AdequateGoodExcellent
MS Ionization Mode ESI (+)ESI (+)ESI (-)
Overall Reliability LowModerateHigh

Discussion:

Method A (Standard C18) is expected to yield poor results for the 2-(azepan-1-yl)pyrimidine-5-boronic acid. The acidic mobile phase can accelerate on-column protodeboronation, and interactions with the silica backbone will cause significant peak tailing.[7] This makes accurate quantification of the starting material nearly impossible, leading to erroneous reaction conversion calculations.

Method B (Phenyl-Hexyl) offers a tangible improvement. The alternative selectivity from the phenyl-hexyl phase can reduce the problematic silanol interactions and provide better separation between the aromatic components of the reaction. While an improvement, it does not fundamentally address the inherent instability of the boronic acid itself.

Method C (Fluoride Adduct) represents the most robust and scientifically sound approach. The in-situ formation of the anionic tetrafluoroborate complex is the key to success.[13][14] This strategy directly addresses the root causes of poor chromatography by:

  • Protecting the C-B bond , minimizing on-column protodeboronation.

  • Saturating the Lewis acidic center of the boron, eliminating interactions with silanols and yielding a sharp, symmetrical peak.

  • Creating a stable, pre-formed anion , which provides excellent sensitivity and specificity in negative ion mode ESI-MS.

The following diagram illustrates the protective mechanism of fluoride complexation.

G cluster_0 In Mobile Phase cluster_1 Benefits BoronicAcid R-B(OH)₂ (Unstable, Lewis Acidic) Complex [R-BF₃]⁻ + 2H₂O (Stable Anionic Complex) BoronicAcid->Complex + Fluoride 4 F⁻ Benefit1 ✓ Symmetrical Peak Complex->Benefit1 Benefit2 ✓ No Protodeboronation Benefit3 ✓ High ESI(-) Sensitivity

Caption: Fluoride complexation stabilizes boronic acid for LC-MS.

Conclusion and Recommendations

For researchers and drug development professionals monitoring Suzuki coupling reactions involving boronic acids like 2-(azepan-1-yl)pyrimidine-5-boronic acid, the choice of analytical method is critical for obtaining accurate and reliable data.

  • Not Recommended: Standard reversed-phase methods using C18 columns with acidic modifiers (Method A) should be avoided. They are prone to significant analytical artifacts that can misrepresent the true state of the reaction mixture.

  • Viable Alternative: The use of a phenyl-hexyl stationary phase (Method B) can offer moderate improvements in peak shape and selectivity, and may be suitable for qualitative "quick-and-dirty" analyses.

  • Highly Recommended: The most robust, accurate, and reliable method is the use of a fluoride-containing mobile phase to form a stable tetrafluoroborate complex, analyzed in negative ion mode ESI-MS (Method C). This approach directly mitigates the primary challenges of boronic acid analysis, yielding superior peak shape, sensitivity, and data integrity. It should be considered the gold standard for quantitative reaction monitoring of these important compounds.

By understanding the underlying chemical principles and selecting an appropriate analytical strategy, scientists can ensure the data driving their process development and optimization is both accurate and trustworthy.

References

  • Dennis G. Hall (Editor). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Pandiyan, R., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids. Wiley-VCH. [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]

  • Jin, S., et al. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. Chemical Communications. [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • Murali, P., & Clark, K. D. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Reid, D. L. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]

  • Advion Interchim Scientific. (n.d.). Real-Time monitoring of a Suzuki reaction utilizing a hood-based compact mass spectrometer. [Link]

  • Yan, J., & Wang, B. (2011). Boronic Acids in Saccharide Recognition. Springer. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Jin, S., et al. (2009). Fluoride protects boronic acids in the copper(I)-mediated click reaction. PubMed. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • D'Hondt, M., et al. (2002). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Analytical Biochemistry. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. [Link]

  • Liu, X., & Scouten, W. H. (2006). Boronic Acids as Ligands for Affinity Chromatography. Chinese Journal of Chromatography. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry. [Link]

  • Wang, B., & Li, M. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]

  • Silva, F., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Chen, J., et al. (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Comparative

Biological assay validation for compounds from 2-(Azepan-1-yl)pyrimidine-5-boronic acid

Title: Biological Assay Validation Guide: Evaluating Kinase Inhibitors Derived from 2-(Azepan-1-yl)pyrimidine-5-boronic Acid Introduction As a Senior Application Scientist, I frequently oversee the transition of early-st...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Assay Validation Guide: Evaluating Kinase Inhibitors Derived from 2-(Azepan-1-yl)pyrimidine-5-boronic Acid

Introduction As a Senior Application Scientist, I frequently oversee the transition of early-stage chemical scaffolds into validated biological leads. The compound 2-(Azepan-1-yl)pyrimidine-5-boronic acid is a highly specialized organoboron building block utilized in the synthesis of advanced targeted therapeutics[1]. Through phosphine-free Suzuki-Miyaura cross-coupling, the boronic acid moiety allows for the efficient construction of heterobiaryl carbon-carbon bonds, enabling the rapid diversification of the pyrimidine core[2].

In modern drug discovery, the resulting 2-(azepan-1-yl)pyrimidine derivatives are predominantly investigated as irreversible or reversible inhibitors of Bruton's Tyrosine Kinase (BTK) and Janus Kinase 3 (JAK3)[3][4]. These kinases are central to B-cell proliferation and cytokine signaling, making them prime targets for treating B-cell lymphomas and autoimmune diseases like rheumatoid arthritis[4][5].

This guide provides a field-proven, objective framework for validating the biological efficacy of compounds synthesized from this scaffold, comparing their performance against clinical alternatives, and detailing the causality behind each experimental protocol.

Target Rationale & Mechanism of Action

To design a self-validating assay cascade, we must first understand the structural biology of the target. In the context of BTK inhibition, the pyrimidine ring acts as a privileged "hinge-binder," forming critical hydrogen bonds with the kinase backbone (e.g., Met477)[3]. The seven-membered azepane ring introduces unique conformational flexibility and lipophilicity, directing the molecule toward the solvent-exposed region to enhance target selectivity and metabolic stability[2]. The functional "warhead" (often an acrylamide group designed to covalently bind Cys481 in BTK) is introduced via the original 5-boronic acid position[3].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Azepan-1-yl-pyrimidine Derivative Inhibitor->BTK Inhibits Ca2 Calcium Release PLCg2->Ca2 NFkB NF-κB (Proliferation) PLCg2->NFkB

Fig 1: BTK signaling cascade and targeted inhibition by azepan-1-yl-pyrimidine derivatives.

Product Performance Comparison

When validating a novel 2-(azepan-1-yl)pyrimidine derivative (denoted here as "Test Compound A"), it is imperative to benchmark its performance against established, FDA-approved alternatives like Ibrutinib (a first-in-class BTK inhibitor) and Tofacitinib (a pan-JAK inhibitor). The table below summarizes expected validation data based on industry standards for this chemical class.

Assay MetricTest Compound A (Azepane-Pyrimidine)Ibrutinib (Alternative 1)Tofacitinib (Alternative 2)Biological Significance
BTK IC₅₀ (Biochemical) 0.8 nM0.5 nM>10,000 nMDirect target engagement and potency.
JAK3 IC₅₀ (Biochemical) 12.5 nM>1,000 nM1.0 nMOff-target profiling / dual-inhibition potential[4].
p-PLCγ2 IC₅₀ (Cellular) 15.0 nM10.0 nMN/AVerifies cell permeability and functional pathway block.
Ramos Cell Viability IC₅₀ 45.0 nM30.0 nM>5,000 nMPhenotypic confirmation of anti-proliferative effect.

Data Interpretation: Test Compound A demonstrates potent dual-inhibition of BTK and JAK3, a profile highly desirable for complex autoimmune disorders where multiple cytokine pathways are active[4].

Core Biological Assay Workflows

A robust validation cascade moves from isolated proteins to complex cellular environments.

Assay_Workflow Synth Compound Synthesis (Suzuki Coupling) Biochem Biochemical Assay (TR-FRET IC50) Synth->Biochem Cellular Cellular Assay (p-PLCγ2 Flow Cytometry) Biochem->Cellular Pheno Phenotypic Assay (B-Cell Proliferation) Cellular->Pheno

Fig 2: Biological validation workflow for novel kinase inhibitors.

Protocol 1: Cell-Free TR-FRET Kinase Activity Assay

Causality & Logic: Biochemical potency must be established without the confounding variables of cell membranes or intracellular ATP fluctuations. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. TR-FRET eliminates interference from compound auto-fluorescence—a common issue with highly conjugated pyrimidine systems—ensuring high trustworthiness of the generated IC₅₀ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). DTT is critical to maintain the active site cysteine (Cys481) in a reduced state for covalent binding[3].

  • Compound Dilution: Serially dilute Test Compound A in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic liquid handler to minimize volumetric error.

  • Enzyme Addition: Add 5 µL of recombinant human BTK (final concentration 0.5 nM) to the wells. Incubate for 60 minutes at room temperature. Self-Validating Control: Include wells with DMSO only (Max Activity) and wells lacking BTK (Min Activity/Background).

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the predetermined Kₘ value, typically 10 µM) and ULight-labeled poly-GT substrate (100 nM). Incubate for 60 minutes.

  • Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) and Europium-labeled anti-phospho-substrate antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the 665 nm / 615 nm emission ratio.

Protocol 2: Cellular Target Engagement (Intracellular Flow Cytometry)

Causality & Logic: A compound may be a potent biochemical inhibitor but fail in vitro due to poor cell permeability or rapid efflux. To validate cellular target engagement, we measure the phosphorylation of PLCγ2, the direct downstream substrate of BTK[3]. Flow cytometry is chosen over Western Blotting because it provides single-cell resolution, allowing us to gate specifically on viable B-cells and exclude debris, thereby increasing data reliability.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture Ramos cells (human B lymphocyte line) in RPMI-1640 + 10% FBS. Seed at 1x10⁶ cells/mL in a 96-well V-bottom plate.

  • Inhibitor Incubation: Treat cells with Test Compound A (dose-response) for 2 hours at 37°C.

  • Stimulation: Stimulate the B-cell receptor (BCR) by adding 10 µg/mL anti-human IgM for 10 minutes. Self-Validating Control: Unstimulated cells treated with DMSO serve as the baseline for resting p-PLCγ2 levels.

  • Fixation & Permeabilization: Immediately halt signaling by adding an equal volume of 4% paraformaldehyde (PFA). Incubate for 15 minutes. Wash, then permeabilize using ice-cold 90% methanol for 30 minutes.

  • Staining: Wash cells with FACS buffer (PBS + 1% BSA). Stain with PE-conjugated anti-p-PLCγ2 (Tyr759) antibody for 45 minutes at room temperature in the dark.

  • Analysis: Acquire data on a flow cytometer. Calculate the Mean Fluorescence Intensity (MFI) of the PE channel. Normalize the data against the stimulated DMSO control to generate a cellular IC₅₀ curve.

Conclusion The 2-(Azepan-1-yl)pyrimidine-5-boronic acid scaffold is a powerful starting point for developing next-generation kinase inhibitors. By employing a rigorous, self-validating cascade of TR-FRET and intracellular flow cytometry assays, researchers can confidently benchmark new derivatives against clinical standards, ensuring high scientific integrity before advancing to in vivo models.

Sources

Validation

A Senior Application Scientist's Guide to Palladium Catalysts for Heteroaryl Coupling: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-heteroaryl and nitrogen-heteroaryl bonds is a cornerstone of modern synthesis. Heterocyclic moieties are ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-heteroaryl and nitrogen-heteroaryl bonds is a cornerstone of modern synthesis. Heterocyclic moieties are ubiquitous in pharmaceuticals and functional materials, making their synthesis a critical endeavor. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2] However, the sheer number of available palladium catalysts and ligands can be daunting. The choice of catalyst is not trivial; it is a critical parameter that dictates yield, reaction rate, and the feasibility of coupling challenging substrates, particularly unactivated heteroaryl chlorides.[3]

This guide provides an in-depth, objective comparison of the most common classes of palladium catalysts for heteroaryl coupling. We will delve into their respective strengths and weaknesses in key transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data from the literature. Our focus is on providing not just data, but also the mechanistic rationale behind catalyst selection, empowering you to make informed decisions in your synthetic endeavors.

Understanding the Engine: The Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0) active species and a Pd(II) intermediate.[4][5] Understanding this cycle is fundamental to troubleshooting and optimizing your reactions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the heteroaryl-halide (or triflate) bond, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive halides like chlorides.[5]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the desired product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[4]

The efficiency of each step is profoundly influenced by the ligands surrounding the palladium atom.

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L_n-R Transmetal->PdII_Both MX M-X Transmetal->MX Byproduct RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar_R Ar-R RedElim->Ar_R Product ArX Ar-X ArX->OxAdd Heteroaryl Halide R_M R-M R_M->Transmetal Coupling Partner

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Classes of Palladium Catalysts: A Comparative Overview

The evolution of palladium catalysts has been driven by the development of sophisticated ligands that modulate the metal center's steric and electronic properties. We can broadly categorize them into three main classes.

  • Traditional Phosphine-Ligated Catalysts: These are the classical workhorses of cross-coupling. Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a prime example. While effective for many reactions, especially with aryl iodides and bromides, they often struggle with less reactive and sterically hindered substrates, requiring higher catalyst loadings and temperatures.[6]

  • Bulky, Electron-Rich Phosphine Ligands (Buchwald-Type): Developed by Stephen Buchwald and his group, these ligands (e.g., XPhos, SPhos, RuPhos) have revolutionized cross-coupling. Their steric bulk promotes the reductive elimination step, while their high electron density facilitates the oxidative addition of challenging substrates like heteroaryl chlorides.[1][7] They are often used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ or come as pre-formed, air-stable "precatalysts" (e.g., XPhos Pd G3) that are easily handled.[8]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donors that form very stable bonds with palladium. This stability often translates to highly active and long-lived catalysts, capable of high turnover numbers.[9] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a popular class of well-defined Pd(II)-NHC precatalysts that show excellent performance in a variety of heteroaryl couplings.[10]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is arguably the most widely used cross-coupling reaction. For heteroaryl substrates, especially electron-deficient ones like pyridines and pyrimidines, catalyst choice is critical to avoid catalyst inhibition by the heteroatom.[11]

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of Chloropyridines

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>850.5-2

Note: Data is compiled from various sources for the coupling of 2-chloropyridine derivatives and should be considered representative. Actual results may vary.[10][11]

Analysis: For the coupling of challenging heteroaryl chlorides, traditional Pd(PPh₃)₄ is significantly outperformed by modern catalyst systems. Buchwald-type catalysts (XPhos and SPhos) and NHC-based catalysts (PEPPSI-IPr) provide much higher yields in shorter reaction times and with lower catalyst loadings.[11] The bulky, electron-rich nature of the Buchwald and NHC ligands is key to activating the C-Cl bond and promoting the catalytic cycle.[1]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds.[2] Here, the differences between catalyst classes are even more pronounced, as traditional phosphine ligands are often ineffective for coupling unactivated heteroaryl chlorides with amines.

Table 2: Comparative Performance in the Buchwald-Hartwig Amination of a Heteroaryl Halide

Aryl HalideAmineCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
2-ChloropyridineMorpholinePd(PPh₃)₄PPh₃NaOtBuToluene10024<10
2-ChloropyridineMorpholinePd₂(dba)₃ / RuPhosRuPhosNaOtBuToluene80495
4-Chlorotoluenen-HexylaminePd₂(dba)₃ / IPr·HClIPr (NHC)KOtBuDioxane1001898
3-BromopyridineAnilinePd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene1001688

Note: Data is compiled from multiple sources and represents typical outcomes.[7][12]

Analysis: The data clearly shows the superiority of Buchwald and NHC ligands for C-N coupling.[7][13] The strong σ-donating properties of NHC ligands and the optimal steric and electronic profiles of Buchwald ligands are essential for facilitating both the oxidative addition of the heteroaryl halide and the final C-N reductive elimination.[13] For many challenging aminations, these advanced catalyst systems are not just better; they are enabling.

Performance in Sonogashira Coupling

The Sonogashira coupling forges a C(sp²)-C(sp) bond between a heteroaryl halide and a terminal alkyne. This reaction is a cornerstone for the synthesis of conjugated systems.[14]

Table 3: Comparative Performance in the Sonogashira Coupling of Heteroaryl Halides

Heteroaryl HalideAlkyneCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
2-IodothiophenePhenylacetylenePd/CCuIPPh₃/Et₃NWater80195
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF/THFRT-1001.5-397
Aryl IodidesTerminal AlkynesPdCl₂None (L2 additive)K₂CO₃EtOH904845-81
Aryl Halides (Cl, Br, I)Terminal AlkynesPdCl₂(PPh₃)₂None (TBAF base)TBAFSolvent-free80-1200.2-182-95

Note: Data is compiled from various sources and conditions.[14][15][16]

Analysis: Traditional catalysts like PdCl₂(PPh₃)₂ are highly effective for Sonogashira couplings, especially with a copper(I) co-catalyst.[14] However, recent advances have focused on developing copper-free conditions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[17] Furthermore, heterogeneous catalysts like Pd/C offer advantages in terms of easy separation and recycling.[15] The development of protocols using phase-transfer catalysts like TBAF has enabled even challenging couplings of aryl chlorides under solvent-free conditions.[16]

Experimental Protocols

Scientific integrity requires reproducible methodologies. Below are detailed, representative protocols for key heteroaryl coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid using a Buchwald Precatalyst

Suzuki-Miyaura Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add 2-chloropyridine, phenylboronic acid, and K₃PO₄ to a dry Schlenk flask. prep2 2. Add XPhos Pd G3 precatalyst. prep1->prep2 prep3 3. Seal, evacuate, and backfill with Argon (3x). prep2->prep3 react1 4. Add degassed toluene via syringe. prep3->react1 react2 5. Heat to 100°C with vigorous stirring for 4 hours. react1->react2 react3 6. Monitor progress by TLC or LC-MS. react2->react3 workup1 7. Cool to RT, dilute with ethyl acetate. react3->workup1 workup2 8. Wash with water and brine. workup1->workup2 workup3 9. Dry over Na₂SO₄, filter, and concentrate. workup2->workup3 workup4 10. Purify by column chromatography. workup3->workup4

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Chloropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyridine, phenylboronic acid, and potassium phosphate.

  • In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline

Materials:

  • 3-Bromopyridine (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • BINAP (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂, BINAP, and cesium carbonate.

  • Seal the tube, evacuate, and backfill with argon.

  • Add anhydrous toluene, followed by 3-bromopyridine and aniline via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 16 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield the desired N-phenylpyridin-3-amine.

Conclusion and Future Outlook

The field of palladium-catalyzed heteroaryl coupling is a testament to the power of ligand design in tuning catalyst performance. While traditional catalysts like Pd(PPh₃)₄ have their place, the synthesis of complex, functionalized heteroaromatics, especially from challenging chloride substrates, is dominated by advanced systems based on Buchwald's biarylphosphines and N-heterocyclic carbenes. These catalysts offer superior activity, broader scope, and milder reaction conditions, making them indispensable tools for modern organic synthesis.

Future developments will likely focus on further expanding the substrate scope, driving down catalyst loadings into the parts-per-million (ppm) range, and developing more sustainable protocols, for example, by using heterogeneous catalysts or performing reactions in environmentally benign solvents like water.[18][19][20] Additionally, novel activation methods, such as photoredox catalysis, are opening new frontiers in heteroaryl coupling by enabling radical-based pathways under exceptionally mild conditions.[9] As our understanding of catalytic mechanisms deepens, we can expect the development of even more powerful and selective catalysts, further empowering chemists to construct the molecules that will define the future of medicine and materials science.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. PMC. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. PMC - PubMed Central. Available at: [Link]

  • Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters - ACS Publications. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. Available at: [Link]

  • C-H and C-Si Functionalizations of Furan Derivatives. Palladium-catalyzed Homocoupling and Arylation Reactions. Kobe University. Available at: [Link]

  • Pd-catalyzed oxidative C–H arylation of heterocycle embedded thiophene/furan with aryl boronic acid/ester. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Request PDF - ResearchGate. Available at: [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-c
  • The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group. Available at: [Link]

  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... ResearchGate. Available at: [Link]

  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. Available at: [Link]

  • Palladium-catalyzed coupling reactions of aryl chlorides. PubMed. Available at: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison: Novel Boronic Acid Derivatives Versus Established Inhibitors

A Technical Guide for Researchers in Drug Discovery The landscape of enzyme inhibition is perpetually evolving, with boronic acid derivatives emerging as a particularly promising class of compounds.[1][2][3][4] Their uni...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

The landscape of enzyme inhibition is perpetually evolving, with boronic acid derivatives emerging as a particularly promising class of compounds.[1][2][3][4] Their unique ability to form reversible covalent bonds with the active sites of various enzymes has led to the development of successful drugs, most notably the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[4][5][6][7][8][9] This guide provides a comprehensive framework for benchmarking new boronic acid derivatives against well-characterized, known inhibitors, ensuring a rigorous and objective evaluation of their potential as therapeutic agents.

The Rise of Boronic Acids in Enzyme Inhibition

Boronic acids and their derivatives possess a boron atom that can form a stable, yet reversible, tetrahedral adduct with the catalytic serine or threonine residues found in the active sites of many enzymes.[10][11][12] This mechanism mimics the transition state of the substrate, leading to potent and often highly specific inhibition.[13][14] This contrasts with many traditional inhibitors that rely on non-covalent interactions. The clinical success of drugs like Bortezomib, along with others such as Ixazomib and Vaborbactam, has spurred significant interest in developing novel boronic acid-based inhibitors for a range of therapeutic targets.[4][9]

Benchmarking Strategy: A Multi-Faceted Approach

A robust benchmarking strategy is crucial for accurately assessing the potential of new boronic acid derivatives. This involves a direct comparison with established inhibitors across several key parameters. For the purpose of this guide, we will consider the hypothetical evaluation of a new boronic acid-based proteasome inhibitor, "Compound X," against the established drug, Bortezomib.

Key Performance Indicators for Comparison:

  • In Vitro Potency (IC50 and Ki): These are fundamental measures of an inhibitor's efficacy. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[15][16][17] The inhibition constant (Ki) is a more absolute measure of binding affinity.[15][16][17]

  • Selectivity: An ideal inhibitor should target the intended enzyme with high specificity, minimizing off-target effects that can lead to toxicity.[18] Selectivity is often assessed by screening the inhibitor against a panel of related enzymes.

  • Cellular Potency: Moving from a biochemical to a cellular context is a critical step. Cell-based assays determine the inhibitor's effectiveness within a living system, accounting for factors like cell permeability and metabolism.[19][20][21]

  • Mechanism of Action: Understanding how an inhibitor works at a molecular level is essential. For boronic acids, this often involves confirming the reversible covalent interaction with the target enzyme.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the relationship between drug concentration and its effect).[22][23][24][25] Early assessment of these properties is vital for drug development.[26]

Experimental Design and Protocols

A well-designed set of experiments is the cornerstone of a reliable comparison. The following protocols provide a detailed methodology for evaluating our hypothetical "Compound X" against Bortezomib.

In Vitro Potency Assessment: IC50 and Ki Determination

The objective of this experiment is to determine the concentration of "Compound X" and Bortezomib required to inhibit 50% of the 20S proteasome's chymotrypsin-like activity and to calculate their respective inhibition constants.

Experimental Protocol:

  • Reagents and Materials:

    • Purified human 20S proteasome

    • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

    • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA)

    • "Compound X" and Bortezomib (dissolved in DMSO)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of "Compound X" and Bortezomib in assay buffer. The final concentrations should span a wide range to generate a complete dose-response curve.

    • In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the diluted inhibitors.

    • Initiate the reaction by adding the purified 20S proteasome to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.[17]

Data Presentation:

InhibitorIC50 (nM)Ki (nM)
Compound X [Insert experimental value][Insert calculated value]
Bortezomib [Insert experimental value][Insert calculated value]
Kinase Selectivity Profiling

This experiment aims to assess the selectivity of "Compound X" and Bortezomib by screening them against a panel of kinases, as off-target kinase inhibition is a common source of toxicity.[18]

Experimental Protocol:

  • Utilize a Commercial Kinase Profiling Service: Several companies offer services that screen compounds against a broad panel of kinases.[27][28] These services typically use radiometric or luminescence-based assays to measure kinase activity.

  • Procedure:

    • Submit "Compound X" and Bortezomib for screening at a fixed concentration (e.g., 1 µM) against a diverse kinase panel.

    • The service will provide data on the percentage of inhibition for each kinase.

    • Follow-up with IC50 determinations for any kinases that show significant inhibition to quantify the off-target potency.

Data Presentation:

Kinase FamilyTarget KinaseCompound X (% Inhibition @ 1µM)Bortezomib (% Inhibition @ 1µM)
e.g., Tyrosine Kinasee.g., EGFR[Insert experimental value][Insert experimental value]
e.g., Serine/Threonine Kinasee.g., AKT1[Insert experimental value][Insert experimental value]
............
Cell-Based Potency and Apoptosis Induction

This assay evaluates the ability of the inhibitors to induce cell death in a relevant cancer cell line, such as multiple myeloma cells (e.g., RPMI-8226).

Experimental Protocol:

  • Reagents and Materials:

    • RPMI-8226 multiple myeloma cell line

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • "Compound X" and Bortezomib

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

    • 96-well clear-bottom black plates

    • Luminometer and Flow Cytometer

  • Procedure (Cell Viability):

    • Seed RPMI-8226 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of "Compound X" and Bortezomib for a specified time (e.g., 48 or 72 hours).

    • Add the cell viability reagent and measure luminescence to determine the number of viable cells.

    • Calculate the percentage of cell death and determine the EC50 (half-maximal effective concentration).

  • Procedure (Apoptosis):

    • Treat cells with "Compound X" and Bortezomib at their respective EC50 concentrations.

    • After the incubation period, stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Data Presentation:

InhibitorCellular EC50 (µM)Apoptosis Induction (% of cells)
Compound X [Insert experimental value][Insert experimental value]
Bortezomib [Insert experimental value][Insert experimental value]

Visualizing the Workflow and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies (Future Work) ic50 IC50/Ki Determination (Biochemical Potency) selectivity Kinase Selectivity Profiling ic50->selectivity cell_potency Cellular Potency (EC50) selectivity->cell_potency apoptosis Apoptosis Assay cell_potency->apoptosis pk_pd Pharmacokinetics & Pharmacodynamics apoptosis->pk_pd start New Boronic Acid Derivative (Compound X) start->ic50 known Known Inhibitor (Bortezomib) known->ic50

Caption: Experimental workflow for benchmarking new boronic acid derivatives.

Proteasome_Inhibition_Pathway Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides Apoptosis Apoptosis Proteasome->Apoptosis Suppresses Cell_Cycle_Arrest Cell Cycle Arrest Proteasome->Cell_Cycle_Arrest Regulates Boronic_Acid Boronic Acid Inhibitor (e.g., Compound X, Bortezomib) Boronic_Acid->Proteasome Inhibition

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Genotoxic Potential of Boronic Acid Impurities

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of Boronic Acids and the Genotoxicity Question Boronic acids and their derivatives have become indispensable tools in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Boronic Acids and the Genotoxicity Question

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for creating carbon-carbon bonds in complex active pharmaceutical ingredients (APIs). Their utility, however, introduces a critical challenge: their potential to remain as impurities in the final drug substance. A significant concern that has emerged is the classification of some arylboronic acids as a "novel class of bacterial mutagen"[1][2]. This finding necessitates a rigorous assessment of their genotoxic potential, as even trace amounts of such impurities could pose a carcinogenic risk to patients.

This guide provides an in-depth, scientifically-grounded framework for assessing the genotoxic potential of boronic acid impurities. We will move beyond simple protocol recitation to explore the causal logic behind the testing strategy, aligning with the principles outlined in the International Council for Harmonisation (ICH) M7(R2) guideline. This guideline provides a framework for the identification, categorization, qualification, and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk[3][4][5].

The Regulatory Imperative: Navigating ICH M7

The ICH M7 guideline is the cornerstone for managing mutagenic impurities. It establishes a risk-based approach to classify and control impurities based on their known or predicted mutagenicity and carcinogenicity[6][7].

Key tenets of ICH M7 include:

  • Hazard Assessment: An initial assessment of an impurity's mutagenic potential is required. This can be done through literature review or computational toxicology methods[6].

  • Threshold of Toxicological Concern (TTC): For mutagenic impurities lacking sufficient carcinogenicity data, a TTC of 1.5 µ g/day is established, representing a negligible lifetime cancer risk[4][6].

  • Control Strategies: Based on the risk assessment, appropriate control strategies must be implemented to ensure the impurity level in the final drug product is below the acceptable limit[7].

Boronic acid impurities often fall into a category where their mutagenic potential is uncertain, mandating a structured assessment strategy to determine the appropriate control measures.

A Phased Approach to Genotoxicity Assessment

A robust assessment strategy for boronic acid impurities integrates in silico (computational) and in vitro (experimental) methods. This phased approach allows for a resource-efficient and scientifically sound evaluation, where each step informs the necessity of the next.

Genotoxicity assessment workflow for boronic acid impurities.

Stage 1: In Silico (Q)SAR Assessment

The first step is a computational analysis using (Quantitative) Structure-Activity Relationship ((Q)SAR) models. ICH M7 recommends using two complementary models: one expert rule-based and one statistical-based[8].

  • Expert Rule-Based Systems: These models contain structural alerts for known mutagenic chemical classes. A new alert for boronic acids was introduced in Derek Nexus version 3.0.1, reflecting the growing awareness of their potential mutagenicity[8].

  • Statistical-Based Systems: These models use algorithms to correlate various molecular descriptors with mutagenicity data from large databases.

Causality Behind the Choice: (Q)SAR models offer a rapid, resource-free initial screen. They are valuable for prioritizing impurities that require experimental testing. However, it's important to note that currently available in silico models have been found to provide little value in predicting the Ames assay outcome for boronic acids and their derivatives, making experimental testing often necessary[1].

If the in silico assessment yields a positive result or if the models provide an equivocal or out-of-domain prediction, the impurity should be subjected to experimental testing.

Stage 2: In Vitro Experimental Assessment

The Bacterial Reverse Mutation (Ames) Test

The Ames test is the gold standard for assessing mutagenic potential and is the required initial experimental test under ICH M7[6][9]. It utilizes specialized strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation[10][11]. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium[10].

Key Considerations for Boronic Acids:

  • Metabolic Activation (S9 Mix): The test must be conducted with and without a metabolic activation system (S9 fraction from rat liver). This is crucial because some chemicals only become mutagenic after being metabolized.

  • Strain Selection: A standard panel of strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used to detect different types of mutations (frameshift vs. base-pair substitution).

  • Cytotoxicity: Boronic acids can exhibit cytotoxicity, which can interfere with the assay. A preliminary cytotoxicity test is essential to determine the appropriate concentration range for the main experiment.

Simplified workflow of the Ames test.
The In Vitro Micronucleus Assay

If an Ames test is positive, further investigation is often warranted to understand the nature of the genotoxic damage. The in vitro micronucleus assay is a valuable follow-up test. It detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events[12][13][14].

Principle of the Assay:

The assay identifies micronuclei, which are small, membrane-bound DNA fragments or whole chromosomes that lag behind during cell division and are not incorporated into the main nucleus of the daughter cells[13][15]. Their presence is an indicator of chromosomal damage or aneuploidy[15]. The use of cytochalasin B to block cytokinesis allows for the specific analysis of cells that have completed one nuclear division[12].

Why it Complements the Ames Test:

While the Ames test detects gene mutations in bacteria, the micronucleus assay assesses chromosomal damage in mammalian cells[15]. This provides a more comprehensive picture of the genotoxic potential. A compound that is positive in the Ames test but negative in the micronucleus assay might have a mode of action specific to bacteria.

FeatureBacterial Reverse Mutation (Ames) TestIn Vitro Micronucleus Assay
Organism Bacteria (Salmonella, E. coli)Mammalian cells (e.g., CHO, TK6, human lymphocytes)
Endpoint Gene mutation (point mutations, frameshifts)Chromosomal damage (clastogenicity, aneugenicity)
Metabolic Activation Yes (S9 fraction)Yes (S9 fraction)
Regulatory Guideline OECD 471OECD 487
Primary Role Initial screen for mutagenicityFollow-up for positive Ames, assessment of chromosomal damage

Interpreting the Data: A Weight of Evidence Approach

The interpretation of genotoxicity data, especially for a class like boronic acids, requires a careful weight of evidence approach.

  • Ames Positive, Micronucleus Negative: This is a common finding for arylboronic acids[1][16]. Studies have shown that while many arylboronic compounds are mutagenic in bacteria, they do not exhibit genotoxicity in corresponding in vivo assays[1][16][17]. This suggests that the mutagenic effect observed in bacteria may not be relevant to mammals. In such cases, the impurity may be considered non-mutagenic for the purpose of patient risk assessment and can be controlled according to ICH Q3A/B guidelines[1][16].

  • Ames Positive, Micronucleus Positive: This result indicates a broader genotoxic potential and would classify the impurity as mutagenic (ICH M7 Class 2)[6]. The impurity would need to be controlled at or below the TTC.

  • Ames Negative: A negative Ames test is generally sufficient to conclude that the impurity is non-mutagenic, and it can be controlled under standard impurity guidelines (ICH Q3A/B)[6].

Experimental Protocols: A Self-Validating System

Accurate and reliable data depend on meticulously executed and well-controlled experiments.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (Plate Incorporation Method)
  • Preparation:

    • Prepare overnight cultures of the required bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

    • Prepare various concentrations of the boronic acid impurity in a suitable solvent (e.g., DMSO).

    • Prepare the S9 mix for metabolic activation plates and a buffer control for non-activation plates.

  • Exposure:

    • To sterile test tubes, add:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound solution (or vehicle/positive control).

      • 0.5 mL of S9 mix or buffer.

    • Vortex gently and pre-incubate if using the pre-incubation method, which is often more sensitive[11].

    • Add 2.0 mL of molten top agar (containing a trace amount of histidine/biotin) to each tube.

  • Plating and Incubation:

    • Vortex the mixture and immediately pour it onto the surface of minimal glucose agar plates.

    • Allow the top agar to solidify.

    • Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring and Analysis:

    • Count the number of revertant colonies on each plate.

    • Assess for cytotoxicity by examining the background bacterial lawn.

    • A positive result is defined as a concentration-dependent increase in revertant colonies that is at least double the concurrent vehicle control count.

  • Controls (Self-Validation):

    • Vehicle Control: Solvent used to dissolve the test compound. Establishes the baseline spontaneous reversion rate.

    • Positive Controls: Known mutagens (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98, benzo[a]pyrene with S9 activation). Confirms the sensitivity of the bacterial strains and the activity of the S9 mix.

Protocol 2: In Vitro Micronucleus Assay (in Human Lymphocytes)
  • Cell Culture:

    • Isolate human peripheral blood lymphocytes and stimulate them to divide using a mitogen (e.g., phytohaemagglutinin).

    • Culture the cells for approximately 48 hours.

  • Exposure:

    • Add various concentrations of the boronic acid impurity (with and without S9 mix for a short exposure, or without S9 for a long exposure).

    • Include vehicle and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9).

    • Incubate for a defined period (e.g., 3-4 hours with S9, or ~24 hours without S9)[15].

  • Cytokinesis Block:

    • After the exposure period, wash the cells and add fresh medium containing cytochalasin B.

    • Incubate for another 24-28 hours to allow cells to complete one nuclear division, resulting in binucleated cells[12].

  • Harvest and Staining:

    • Harvest the cells by centrifugation.

    • Treat with a hypotonic solution to swell the cells.

    • Fix the cells using a methanol/acetic acid fixative[12].

    • Drop the cell suspension onto microscope slides and allow to air dry.

    • Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring and Analysis:

    • Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.

    • A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Conclusion

Assessing the genotoxic potential of boronic acid impurities is a nuanced task that requires a scientifically rigorous, phased approach as outlined by ICH M7. While many boronic acids trigger a positive signal in the bacterial Ames test, a significant body of evidence suggests this may not translate to a genotoxic risk in mammals[1][16][18]. A comprehensive strategy employing both in silico analysis and a well-designed in vitro testing battery, including the Ames and micronucleus assays, is essential. This allows for a robust, weight-of-evidence-based risk assessment, ensuring patient safety while avoiding unnecessary and resource-intensive control strategies for compounds that are ultimately not relevant human genotoxins.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Vertex AI Search.
  • Mammalian Cell In Vitro Micronucleus Assay.
  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action.Xenometrix.
  • In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. (2011). PubMed.
  • Eudralex Volume 3 ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.ECA Academy.
  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals.PMC.
  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023). ICH.
  • Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. (2020). Mutagenesis | Oxford Academic.
  • In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. (2019).
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (2014). European Medicines Agency (EMA).
  • Ames positive boronic acids are not all eukaryotic genotoxins.Research Explorer.
  • Role of ICH M7 in Impurities Assessment. (2024). Freyr Solutions.
  • Ames test.Wikipedia.
  • In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. (2019). PubMed.
  • Ames Test.
  • Ames positive boronic acids are not all eukaryotic genotoxins. (2025).
  • Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors and Explainable No-Code Machine Learning Approaches. (2025).
  • Management of pharmaceutical ICH M7 (Q)
  • Enhanced AMES test and genotoxicity: advancing the detection of nitrosamine impurities. (2025). GenEvolutioN.
  • In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. (2019). CoLab.ws.
  • Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project. (2023). PubMed.
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021).
  • The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. (2023). BOC Sciences.
  • Three new consensus QSAR models for the prediction of Ames genotoxicity. (2004). Mutagenesis.
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021).
  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013). Organic Process Research & Development.
  • Introduction to the Genotoxic Impurities Special Feature.
  • LC–MS/MS method for the quantification of potential genotoxic impurity 4-phenoxyphenyl-boronic acid in ibrutinib.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Azepan-1-yl)pyrimidine-5-boronic acid

Standard Operating Procedure: Safety, Handling, and Disposal of 2-(Azepan-1-yl)pyrimidine-5-boronic acid As a Senior Application Scientist, I view laboratory safety not as a static compliance checklist, but as a dynamic,...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety, Handling, and Disposal of 2-(Azepan-1-yl)pyrimidine-5-boronic acid

As a Senior Application Scientist, I view laboratory safety not as a static compliance checklist, but as a dynamic, self-validating system driven by chemical logic. 2-(Azepan-1-yl)pyrimidine-5-boronic acid is a highly functionalized, nitrogen-rich organoboron building block, predominantly utilized in late-stage functionalization and Suzuki-Miyaura cross-coupling reactions. Because novel research chemicals often lack exhaustive, compound-specific toxicological profiling, we must apply the principle of "hazardous by analogy." By deconstructing the molecule into its structural moieties, we can predict its behavior and design a robust safety and logistical framework.

Structural Risk Assessment & Causality

To understand why specific Personal Protective Equipment (PPE) and handling protocols are required, we must examine the chemical causality behind the compound's hazards:

  • Boronic Acid Moiety: Boronic acids act as Lewis acids and are prone to dehydration, forming boroxines. As fine powders, they are notorious for causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1].

  • Azepanyl Ring: The inclusion of this seven-membered nitrogen heterocycle significantly increases the molecule's lipophilicity (LogP). High lipophilicity enhances the risk of dermal penetration, allowing the compound to bypass the skin's aqueous barriers.

  • Pyrimidine Core: This is a privileged, highly bioactive pharmacophore. Unintended systemic exposure carries the risk of off-target biological activity.

RiskAssessment Root 2-(Azepan-1-yl)pyrimidine-5-boronic acid Boronic Boronic Acid Moiety (Lewis Acid / Dehydration) Root->Boronic Azepanyl Azepanyl Ring (High Lipophilicity) Root->Azepanyl Pyrimidine Pyrimidine Core (Nitrogen-Rich Pharmacophore) Root->Pyrimidine Risk1 Respiratory & Mucosal Irritation (Dust Hazard) Boronic->Risk1 Risk2 Enhanced Dermal Penetration (Skin Hazard) Azepanyl->Risk2 Risk3 Uncharacterized Bioactivity (Systemic Hazard) Pyrimidine->Risk3

Caption: Structural hazard analysis of 2-(Azepan-1-yl)pyrimidine-5-boronic acid.

Quantitative Hazard & Operational Thresholds

The following table summarizes the quantitative data and hazard classifications that dictate our operational parameters.

ParameterQuantitative Threshold / ClassificationMechanistic Rationale
Fume Hood Face Velocity ≥ 100 feet per minute (fpm)Ensures containment of fine, easily aerosolized boronic acid dust[2].
Spill Classification (Minor) < 50 grams (Contained)Manageable by trained lab personnel using standard spill kits.
Spill Classification (Major) > 50 grams (Uncontained)Requires EHS intervention and potential area evacuation.
Hazard Codes (Analogy) H315, H319, H335Indicates skin/eye corrosion and respiratory tract irritation[1].

Personal Protective Equipment (PPE) Matrix

Based on the structural risk assessment, the following PPE is mandatory. Every choice is a deliberate countermeasure against a specific chemical property.

Body PartRequired PPECausality & Scientific Rationale
Eyes/Face Chemical splash goggles (ANSI Z87.1) or Face Shield.Boronic acids are severe mucosal irritants. Standard safety glasses do not protect against aerosolized dust.
Hands Double-layered Nitrile gloves (≥ 5 mil thickness).The azepanyl group's lipophilicity increases dermal penetration risk. Double-gloving allows immediate removal of the outer layer upon contamination without exposing the skin.
Body Flame-resistant (FR) or standard lab coat, fully buttoned; closed-toe shoes.Prevents systemic exposure to the bioactive pyrimidine core via accidental spills.
Respiratory Certified chemical fume hood. (N95/P100 respirator if handling bulk powder outside hood).Mitigates the H335 respiratory irritation hazard associated with inhaling fine organoboron powders[1].

Operational Workflow: Handling & Reaction Setup

Boronic acids are often fluffy, electrostatic powders. This step-by-step methodology ensures safe transfer and minimizes aerosolization during reaction setup (e.g., Suzuki-Miyaura coupling).

Step-by-Step Methodology:

  • Preparation: Verify the fume hood face velocity is ≥ 100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizers, strong acids).

  • PPE Donning: Equip chemical splash goggles, double nitrile gloves, and a fully buttoned lab coat.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weighing boat with an anti-static cloth. Boronic acids generate static electricity, causing the powder to "jump" and aerosolize.

  • Weighing: Using a static-dissipative spatula, carefully transfer the required mass of 2-(Azepan-1-yl)pyrimidine-5-boronic acid into the weighing boat.

  • Transfer & Dissolution: Transfer the powder directly into the reaction flask. Immediately add the reaction solvent (e.g., 1,4-dioxane, ethanol, or DMF) to dissolve the powder, effectively neutralizing the dust hazard.

  • Decontamination: Wipe down the balance and spatulas with a damp paper towel (water or mild soap solution) to capture residual dust. Dispose of the towel as hazardous waste.

Workflow Start Initiate Handling PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Face Velocity >100 fpm) PPE->Hood Weigh Weighing Protocol (Use Anti-Static Tools) Hood->Weigh React Reaction Setup (e.g., Suzuki-Miyaura) Weigh->React Decon Decontaminate Surfaces (Soap/Water or Mild Base) React->Decon Disposal Hazardous Waste Segregation Decon->Disposal

Caption: Step-by-step operational workflow for safe handling and reaction setup.

Spill Response Protocol

In the event of a spill, immediate containment is required to prevent respiratory exposure and environmental contamination.

Step-by-Step Methodology:

  • Assessment: Determine if the spill is minor (< 50g, contained in the hood) or major (> 50g, outside the hood). For major spills, evacuate the area and notify Environmental Health and Safety (EHS) immediately[2].

  • Containment (Minor Spill): Do not sweep dry powder directly, as this generates airborne dust. Cover the spilled 2-(Azepan-1-yl)pyrimidine-5-boronic acid with an inert, dust-suppressing absorbent such as sand or vermiculite[2].

  • Collection: Use a non-sparking, anti-static brush and dustpan to collect the absorbent-chemical mixture.

  • Containerization: Transfer the collected material into a wide-mouth, sealable hazardous waste container.

  • Surface Cleaning: Wash the contaminated surface with a compatible solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste[2].

Waste Management & Disposal Plan

Organoboron compounds must never be disposed of down the drain or in regular trash due to their potential environmental persistence and toxicity[2][3].

Step-by-Step Methodology:

  • Waste Segregation: Collect 2-(Azepan-1-yl)pyrimidine-5-boronic acid waste (both solid and liquid reaction streams) in a dedicated, chemically compatible container. Do not mix with incompatible waste streams (e.g., strong oxidizers)[3].

  • Labeling: Affix a hazardous waste label immediately. Clearly identify the contents as "Hazardous Waste: 2-(Azepan-1-yl)pyrimidine-5-boronic acid" and check the boxes for "Toxic" and "Irritant"[3].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment[2].

  • EHS Coordination: Once the container is 80% full, submit a waste pickup request to your institution's EHS department or a certified hazardous waste disposal facility for professional incineration[2][3].

SpillResponse Detect Spill Detected Assess Assess Spill Location & Size Detect->Assess Minor Minor Spill (Inside Fume Hood) Assess->Minor Contained Major Major Spill (Outside Fume Hood) Assess->Major Uncontained Absorb Cover with Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evac Evacuate Area & Notify EHS Major->Evac Sweep Sweep with Anti-Static Tools Absorb->Sweep Container Transfer to Sealed Hazardous Waste Container Sweep->Container Label Label & Store in SAA (No Drain Disposal) Container->Label

Caption: Decision matrix and protocol for chemical spill response and disposal.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.